5-(3,5-Difluorobenzyl)-1H-indazol-3-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3/c15-10-4-9(5-11(16)7-10)3-8-1-2-13-12(6-8)14(17)19-18-13/h1-2,4-7H,3H2,(H3,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQCRNRCCQSJHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC3=CC(=CC(=C3)F)F)C(=NN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1108745-30-7 | |
| Record name | 5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine?
An In-depth Technical Guide to 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine: A Cornerstone for Modern Kinase Inhibitors
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal chemical entity in contemporary medicinal chemistry. We delve into its fundamental chemical and physical properties, established synthesis methodologies, and its critical role as a pharmacophore and key intermediate in the development of targeted cancer therapeutics. The primary focus is on its application in the synthesis of Entrectinib, a potent inhibitor of ALK, ROS1, and Trk kinases. This document is intended for researchers, chemists, and drug development professionals, offering expert insights into the compound's mechanism of action, structure-activity relationships, and practical applications, supported by detailed protocols and authoritative references.
Introduction and Strategic Importance
This compound (CAS: 1108745-30-7) is a substituted indazole derivative that has garnered significant attention in the field of oncology drug discovery.[1] While it is primarily recognized as a key starting material for the synthesis of Entrectinib (RXDX-101), its structural motifs are emblematic of a privileged scaffold in kinase inhibitor design.[2][3][4] The indazole core is a bioisostere of purine and is known to form critical hydrogen bond interactions within the hinge region of ATP-binding sites in various kinases.[5]
Recent studies have explicitly identified the 5-(3,5-difluorobenzyl)-1H-indazole moiety as the active pharmacophore responsible for dual inhibition of Anaplastic Lymphoma Kinase (ALK) and Tyrosine-protein Kinase (ROS1).[6] These kinases are well-established driver oncogenes in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[6] The strategic placement of the difluorobenzyl group at the C-5 position of the indazole ring is crucial for achieving high potency and selectivity, making this compound a subject of intense interest for the development of next-generation kinase inhibitors.[5][6]
Physicochemical and Spectroscopic Profile
Characterization of this compound is fundamental for its use in synthesis and quality control. The key identifying properties are summarized below.
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| Synonyms | 3-Amino-5-(3,5-difluorobenzyl)-1H-indazole; 5-[(3,5-Difluorophenyl)methyl]-1H-indazol-3-amine | [3][4] |
| CAS Number | 1108745-30-7 | [2][3][4] |
| Molecular Formula | C₁₄H₁₁F₂N₃ | [2] |
| Molecular Weight | 259.25 g/mol | [2] |
| Appearance | Yellow to off-white powder | [7] |
While detailed experimental data for properties like melting point and solubility are not consistently published, this information is typically available from commercial supplier documentation. Spectroscopic analysis is critical for structural confirmation, with expected signals in ¹H NMR corresponding to the aromatic protons of the indazole and difluorobenzyl rings, the benzylic CH₂ group, and the amine NH₂ protons.
Synthesis Methodologies
The synthesis of this compound is a multi-step process that requires precise control of reaction conditions. One patented and widely referenced approach involves the construction of the indazole ring from a substituted benzonitrile precursor.[8] The causality behind this strategy is the reliable formation of the pyrazole ring fused to the benzene ring via cyclization with hydrazine.
Workflow for Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol (Illustrative)
The following protocol is a synthesized representation based on established chemical principles for this molecular class, as described in patent literature.[8]
Step 1: Grignard Reagent Formation
-
To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium turnings and a crystal of iodine in dry tetrahydrofuran (THF).
-
Slowly add a solution of 1-bromo-3,5-difluorobenzene in dry THF dropwise to initiate the reaction.
-
Maintain a gentle reflux until all the magnesium has been consumed to yield the Grignard reagent. The use of a Grignard reaction is a classic and effective method for forming a carbon-carbon bond between an aryl halide and a carbonyl compound.
Step 2: Nucleophilic Addition
-
Cool the Grignard reagent solution to 0 °C.
-
Add a solution of 2-fluoro-5-formylbenzonitrile in dry THF dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol intermediate. This step creates the core C-C bond linking the future benzyl group to the benzonitrile moiety.
Step 3: Halogenation and Reduction
-
Dissolve the crude alcohol from the previous step in a suitable solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C and add a halogenating agent (e.g., thionyl chloride) to convert the alcohol to a more reactive benzyl halide.
-
Following conversion, a reducing agent is used to yield the (3,5-Difluorobenzyl)-2-fluoro-5-cyanobenzene intermediate. This two-step sequence is often telescoped to improve efficiency.
Step 4: Indazole Ring Formation (Cyclization)
-
Dissolve the intermediate from Step 3 in a high-boiling point solvent such as n-butanol.
-
Add hydrazine hydrate (typically an 80% solution in water).
-
Heat the mixture to reflux (approx. 110-120 °C) for 4-6 hours, monitoring the reaction by TLC or LC-MS. The hydrazine performs a nucleophilic attack on the nitrile carbon, followed by an intramolecular cyclization and aromatization to form the stable 3-amino-1H-indazole ring system.
-
Cool the reaction mixture, and collect the precipitated product by filtration.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
Biological Activity and Mechanism of Action
The biological significance of this compound stems from its role as a structural core for potent tyrosine kinase inhibitors (TKIs). The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding fragment," capable of forming key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of adenine in ATP.[5]
Role as a Pharmacophore for ALK/ROS1 Inhibition
Computer-aided drug design and subsequent biological assays have confirmed that the 5-(3,5-difluorobenzyl)-1H-indazole moiety is a key pharmacophore for ALK and ROS1 activity.[6] In a study designing novel dual-target inhibitors, derivatives built upon this core exhibited potent inhibitory activity. One such derivative, compound X4, achieved IC₅₀ values of 0.512 µM against ALK and 0.766 µM against ROS1.[6] This inhibition leads to the suppression of downstream signaling pathways, such as the ERK pathway, which is critical for cancer cell proliferation and survival.[6]
Caption: Inhibition of the ALK/ROS1 pathway by a TKI derived from the subject compound.
Applications in Drug Discovery
The primary application of this compound is as a building block for complex active pharmaceutical ingredients (APIs).
Synthesis of Entrectinib
This compound is the starting amine for the final amide bond formation in the synthesis of Entrectinib. In a key step, it is coupled with an activated carboxylic acid, such as an acyl chloride, to form the final drug molecule.[9] This reaction highlights the compound's utility as a nucleophile in standard coupling reactions.
Scaffold for Novel Inhibitor Design
The indazole scaffold is highly versatile. Beyond ALK and ROS1, indazole derivatives have been developed as inhibitors for a wide range of other kinases, including:
-
Discoidin Domain Receptors (DDR1/DDR2): These collagen-activated receptor tyrosine kinases are implicated in fibrosis and cancer.[10][11] Fragment-based screening has led to the design of potent DDR1/2 inhibitors using similar structural motifs.[10]
-
p53/MDM2 Pathway: Certain 1H-indazole-3-amine derivatives have been shown to induce apoptosis in cancer cells by affecting this critical tumor suppressor pathway.[5]
-
Activin Receptor-Like Kinase 5 (ALK5): Novel indazole-imidazole hybrids have been synthesized and identified as potent ALK5 inhibitors, which are attractive targets for cancer and fibrotic diseases.[12]
The consistent success of this scaffold underscores its value as a "privileged structure" in medicinal chemistry, providing a reliable foundation for interacting with the conserved ATP-binding pocket of kinases.[5][13]
Safety and Handling
As a chemical intermediate, this compound requires careful handling in a laboratory or manufacturing setting.
-
Hazard Identification: The compound is classified as a skin sensitizer and may cause an allergic skin reaction (Hazard Statement H317).[7]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[7] Handling should occur in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[7]
-
First Aid Measures:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
Disposal: Dispose of contents/container in accordance with local, regional, and national regulations.[7]
Limited data is available on its environmental fate and long-term toxicological profile.[14] Standard precautions for handling chemical reagents should be strictly followed.
References
- Title: Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)
- Title: Cas 1108745-30-7, this compound Source: LookChem URL:[Link]
- Title: Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations Source: PubMed, Bioorganic Chemistry URL:[Link]
- Title: 5-(3,5- Difluorobenzyl)-1 H- Azole-3-amine CAS 1108745-30-7 Source: Global China C.I.E. Co., Limited URL:[Link]
- Title: Preparation method of 3-amino-5- (3, 5-difluorobenzyl)
- Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives Source: National Institutes of Health (PMC) URL:[Link]
- Title: Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)
- Title: Fragment-Based Discovery of Potent and Selective DDR1/2 Inhibitors Source: National Institutes of Health (PMC) URL:[Link]
- Title: Inhibitors of Discoidin Domain Receptor (DDR)
- Title: The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer Source: National Institutes of Health (PMC) URL:[Link]
- Title: Synthesis and hepatitis C antiviral activity of 1-aminobenzyl-1H-indazole-3-carboxamide analogues Source: PubMed URL:[Link]
- Title: 2-Amino-2,3-Dihydro-1H-Indene-5-Carboxamide-Based Discoidin Domain Receptors 1 (DDR1)
- Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: National Institutes of Health (PMC) URL:[Link]
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5-(3,5-Difluorobenzyl)-1H-indazol-3-amine chemical structure
An In-depth Technical Guide to 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine: A Core Pharmacophore in Modern Kinase Inhibition
Authored by: A Senior Application Scientist
Foreword: In the landscape of targeted therapeutics, particularly in oncology, the identification of "privileged scaffolds" that can serve as foundational frameworks for potent and selective inhibitors is a cornerstone of drug discovery. The indazole nucleus has long been recognized for its versatile biological activity.[1] This guide focuses on a specific, highly functionalized derivative, This compound , a molecule that has emerged not merely as a synthetic intermediate, but as a key pharmacophore driving the efficacy of next-generation kinase inhibitors. This document provides an in-depth examination of its chemical structure, synthesis, biological significance, and analytical characterization for researchers, medicinal chemists, and drug development professionals.
Core Chemical Identity and Physicochemical Properties
This compound is a heterocyclic aromatic compound. Its structure is characterized by a bicyclic indazole core, which is substituted at the 3-position with an amine group and at the 5-position with a 3,5-difluorobenzyl group. The strategic placement of the difluorobenzyl moiety is critical, as it significantly influences the molecule's interaction with target proteins.[2]
The amine group at the C-3 position serves as a crucial handle for synthetic elaboration, allowing for the construction of more complex molecules, while the indazole's N-H group provides a key hydrogen bond donor/acceptor site.
Caption: Chemical Structure of this compound.
Table 1: Physicochemical and Identification Properties
| Property | Value | Source |
| IUPAC Name | 5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-amine | [3] |
| CAS Number | 1108745-30-7 | [3][4][5] |
| Molecular Formula | C₁₄H₁₁F₂N₃ | [5] |
| Molecular Weight | 259.25 g/mol | [5] |
| Appearance | Not specified in public literature | N/A |
| Melting Point | Not specified in public literature | N/A |
| Boiling Point | Not specified in public literature | N/A |
| Solubility | Not specified in public literature | N/A |
Strategic Synthesis Pathway
The synthesis of this compound is a multi-step process that requires precise control of reaction conditions to achieve the desired regioselectivity and yield. While several methods exist for constructing the indazole core, a common and effective approach involves the cyclization of a suitably substituted benzonitrile derivative.[1][6][7][8]
A patented method provides a logical and scalable route, which is outlined below.[9] The causality behind this specific pathway lies in its use of readily available starting materials and its strategic introduction of the key functional groups in a convergent manner.
Step-by-Step Synthesis Protocol
Step 1: Grignard Reaction for Benzyl Moiety Introduction
-
Rationale: This step forms the crucial C-C bond, attaching the difluorophenyl group to the eventual indazole backbone. A Grignard reaction is a robust and well-understood method for creating such bonds.
-
Procedure:
-
Prepare a Grignard reagent from 1-bromo-3,5-difluorobenzene and magnesium turnings in an anhydrous ether solvent (e.g., THF).
-
In a separate flask, dissolve 2-fluoro-5-formylbenzonitrile in anhydrous THF and cool to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., Argon).
-
Slowly add the prepared Grignard reagent to the benzonitrile solution. The nucleophilic Grignard reagent will attack the electrophilic carbonyl carbon of the aldehyde.
-
After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure to yield the secondary alcohol intermediate.
-
Step 2: Halogenation of the Secondary Alcohol
-
Rationale: The hydroxyl group formed in Step 1 is a poor leaving group. Converting it to a halide (e.g., a bromide or chloride) creates an excellent leaving group, facilitating the subsequent reduction/cyclization step.
-
Procedure:
-
Dissolve the alcohol intermediate from Step 1 in a suitable solvent like dichloromethane (DCM).
-
Add a halogenating agent (e.g., thionyl chloride for chlorination or phosphorus tribromide for bromination) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water or a mild base, separate the organic layer, and purify to obtain the halogenated intermediate.
-
Step 3: Cyclization and Concomitant Reduction to Form the Final Product
-
Rationale: This is the key step where the indazole ring is formed. Hydrazine hydrate acts as the nitrogen source for the ring. It attacks the nitrile carbon, initiating a cascade that leads to cyclization. The conditions also promote the reduction of the newly formed benzylic halide.
-
Procedure:
-
React the halogenated intermediate from Step 2 with hydrazine hydrate. This reaction serves a dual purpose: it facilitates the cyclization to form the indazole ring and simultaneously reduces the benzylic halide to the desired benzyl group.
-
The reaction is typically heated to drive the cyclization to completion.
-
Upon cooling, the product, 3-amino-5-(3,5-difluorobenzyl)-1H-indazole, often precipitates and can be isolated by filtration, followed by washing and drying.[9]
-
Caption: High-level workflow for the synthesis of this compound.
Biological Significance and Mechanism of Action
The primary significance of this compound in drug development is its role as a core structural motif, or pharmacophore, for potent kinase inhibitors.[2]
Role as a Pharmacophore for ALK/ROS1 Inhibition
Recent research has explicitly identified the 5-(3,5-difluorobenzyl)-1H-indazole moiety as a key pharmacophore for dual inhibition of Anaplastic Lymphoma Kinase (ALK) and ROS1 Tyrosine Kinase.[2] These are critical oncogenic drivers in certain types of non-small cell lung cancer (NSCLC).[2]
-
Mechanism of Interaction: The indazole core acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. The 3-amino group is the primary attachment point for side chains that occupy the solvent-front region, allowing for modulation of selectivity and pharmacokinetic properties. The 5-(3,5-difluorobenzyl) group extends into a hydrophobic pocket within the ATP-binding site. The fluorine atoms are not merely passive substituents; they can form favorable orthogonal multipolar interactions (e.g., with carbonyl groups of amino acid backbones) and modulate the pKa of the benzyl ring, enhancing binding affinity and metabolic stability.
This compound serves as a key intermediate for the synthesis of Entrectinib (RXDX-101) , an FDA-approved pan-Trk, ROS1, and ALK inhibitor.[3][5] In Entrectinib, the 3-amino group of the indazole is acylated to build out the rest of the drug molecule.[10]
Potential as a Modulator of RORγt
While the direct activity of this specific compound on Retinoic Acid receptor-related Orphan Receptor gamma t (RORγt) is not established, the broader class of indazole derivatives has been investigated as RORγt inhibitors.[11] RORγt is the master transcription factor for the differentiation of Th17 cells, which are implicated in a range of autoimmune diseases like psoriasis and multiple sclerosis.[12][13][14]
-
Hypothesized Mechanism: Small molecule inhibitors of RORγt typically bind to the ligand-binding domain (LBD), preventing the recruitment of co-activators and thereby repressing the transcription of pro-inflammatory cytokines like IL-17.[14] The indazole scaffold is of a suitable size and character to fit within the LBD. This remains an area of potential therapeutic exploration for novel indazole derivatives.
Caption: Logical diagram of the compound's role as a pharmacophore in kinase inhibition.
Analytical Characterization Protocol
To ensure the identity, purity, and quality of a synthesized batch of this compound, a suite of analytical techniques must be employed.
Table 2: Standard Analytical Methods and Expected Results
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Confirmation | Aromatic protons on the indazole and difluorobenzyl rings (δ 6-8 ppm), a singlet for the benzylic CH₂ group (δ ~4 ppm), and signals for the amine and indazole N-H protons (can be broad and variable).[15] |
| ¹³C NMR | Carbon Skeleton Confirmation | Signals corresponding to the 14 unique carbon atoms in the molecule, with characteristic shifts for aromatic, benzylic, and amine-bearing carbons. |
| ¹⁹F NMR | Fluorine Confirmation | A single signal (or a narrow multiplet depending on coupling) confirming the presence and chemical environment of the two equivalent fluorine atoms on the benzyl ring. |
| Mass Spectrometry (MS) | Molecular Weight Verification | An exact mass measurement corresponding to the molecular formula (C₁₄H₁₁F₂N₃). The [M+H]⁺ ion would be expected at m/z 260.10. |
| HPLC | Purity Assessment | A single major peak under various mobile phase conditions, allowing for quantification of purity (typically >98% for research use). |
| Elemental Analysis | Elemental Composition | The percentage of C, H, and N should match the theoretical values calculated from the molecular formula. |
Safety and Handling
According to available Safety Data Sheets (SDS), this compound is classified as a potential skin sensitizer.[16]
-
Hazard Statements:
-
H317: May cause an allergic skin reaction.[16]
-
-
Precautionary Measures:
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
-
Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.
Ecological and detailed toxicological data are largely unavailable in public literature.[16] Standard laboratory precautions for handling novel chemical entities should be strictly followed.
Conclusion and Future Outlook
This compound stands as a testament to the power of scaffold-based drug design. Its validation as a key intermediate in the synthesis of Entrectinib and its identification as an active pharmacophore for ALK/ROS1 inhibition underscore its importance to medicinal chemistry.[2][3][5] The inherent versatility of the 3-amino-indazole scaffold suggests that this molecule will continue to serve as a valuable starting point for the development of new inhibitors targeting not only kinases but potentially other enzyme classes as well. Future research will likely focus on leveraging this core to design next-generation inhibitors with improved selectivity profiles, enhanced potency against resistant mutations, and novel mechanisms of action.
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- Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
- Drug Discovery and Development. (2022). Advances in RORγt inhibition: Selective targeting of IL-17 producing cells while maintaining proper thymocyte maturation.
- Huh, J. R., & Littman, D. R. (2012). Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications. European Journal of Immunology.
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- Google Patents. (n.d.). US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide.
- Xu, S., et al. (2025). Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations. Bioorganic Chemistry.
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- FengHan. (n.d.). 5-(3,5- Difluorobenzyl)-1 H- Azole-3-amine CAS 1108745-30-7.
- Google Patents. (n.d.). CN111359995A - Preparation method of 3-amino-5- (3, 5-difluorobenzyl) -1H-indazole.
- Wang, X., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules.
- ResearchGate. (2023). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor.
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- 16. echemi.com [echemi.com]
A Technical Guide to 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine: A Key Intermediate in Modern Kinase Inhibitor Synthesis
This document provides an in-depth technical overview of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine, a pivotal chemical intermediate in pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes core chemical data, its critical role in the synthesis of targeted cancer therapies, and relevant procedural insights.
Core Molecular Attributes
This compound is a substituted indazole derivative. Its chemical identity is defined by a difluorobenzyl group attached at the 5-position of the 1H-indazol-3-amine core. This specific substitution pattern is crucial for its downstream application in the synthesis of complex active pharmaceutical ingredients (APIs).
The fundamental molecular properties are summarized below, providing the foundational data required for any laboratory or manufacturing application.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₁F₂N₃ | [1][2] |
| Molecular Weight | 259.26 g/mol | [1][2][3] |
| CAS Number | 1108745-30-7 | [1][2] |
| Common Synonyms | 3-Amino-5-(3,5-difluorobenzyl)-1H-indazole; 5-[(3,5-Difluorophenyl)methyl]-1H-indazol-3-amine | [2][4] |
| Appearance | Typically a yellow to off-white powder | [5] |
The presence of the two fluorine atoms on the benzyl ring is a key structural feature. This difluorination can significantly modulate the electronic properties of the molecule and influence its binding affinity and pharmacokinetic profile in the final API.
Significance in Drug Discovery: The Entrectinib Precursor
The primary driver for the scientific and commercial interest in this compound is its role as a key intermediate in the synthesis of Entrectinib (also known as RXDX-101).[1][2][4]
Entrectinib is a potent and orally bioavailable inhibitor of several key oncogenic drivers:
-
Tropomyosin receptor kinases (TrkA, TrkB, TrkC)
-
ROS1 proto-oncogene receptor tyrosine kinase
The indazole core of this intermediate forms the hinge-binding motif of Entrectinib, which is critical for its interaction with the ATP-binding pocket of these target kinases. The 3-amino group serves as a chemical handle for coupling with the rest of the drug's structure.
Below is a conceptual workflow illustrating the strategic position of this intermediate in the synthesis of Entrectinib.
Caption: Role of the indazole amine intermediate in the convergent synthesis of Entrectinib.
Synthetic Approach: A Procedural Overview
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While several patented routes exist[6][7], a common strategy involves the construction of the indazole ring system followed by the introduction of the difluorobenzyl moiety, or a convergent approach where the benzyl group is introduced prior to cyclization.
A generalized, illustrative protocol based on patented literature is described below.[7] The rationale behind this approach is to use commercially available and cost-effective starting materials to build the target molecule efficiently.
Protocol: Synthesis via Grignard Reaction and Cyclization
-
Grignard Reagent Formation:
-
Step: React 1-bromo-3,5-difluorobenzene with magnesium turnings in an anhydrous ether solvent (e.g., THF) to form the corresponding Grignard reagent (3,5-difluorophenylmagnesium bromide).
-
Causality: This step creates a potent carbon nucleophile essential for forming the new carbon-carbon bond. The reaction must be performed under strict inert conditions (e.g., nitrogen or argon atmosphere) to prevent quenching by atmospheric moisture or oxygen.
-
-
Nucleophilic Addition:
-
Step: Add 2-fluoro-5-formylbenzonitrile to the prepared Grignard reagent at a controlled low temperature.
-
Causality: The Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a secondary alcohol after an aqueous workup. The nitrile and fluoro groups on the benzonitrile ring are critical for the subsequent cyclization step.
-
-
Halogenation:
-
Step: The resulting alcohol is converted to a benzylic halide (e.g., bromide or chloride) using a suitable halogenating agent (e.g., thionyl chloride or phosphorus tribromide).
-
Causality: This converts the hydroxyl group into a better leaving group, activating the benzylic position for the final cyclization.
-
-
Cyclization and Reduction:
-
Step: The benzylic halide intermediate is reacted with hydrazine hydrate.
-
Causality: Hydrazine acts as a dinucleophile. It first displaces the fluorine atom on the benzonitrile ring and then attacks the nitrile carbon, leading to the formation of the 3-aminoindazole ring system in a cyclization reaction. This step simultaneously achieves the desired molecular scaffold.[7]
-
-
Purification:
-
Step: The crude product is purified using standard laboratory techniques such as recrystallization or column chromatography to yield this compound of high purity.
-
Causality: High purity (>98%) is essential for its use in GMP (Good Manufacturing Practice) synthesis of the final API, as impurities can lead to unwanted side reactions and complicate regulatory approval.
-
Safety, Handling, and Storage
As with any active chemical reagent, proper handling is paramount to ensure laboratory safety.
-
Hazard Identification: The compound may cause an allergic skin reaction (H317).[5][8]
-
Handling Precautions:
-
Work in a well-ventilated area or a chemical fume hood.[5]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5]
-
Avoid breathing dust and prevent contact with skin and eyes.[5]
-
Take off contaminated clothing and wash it before reuse.[5]
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
References
- Google Patents. (2014). US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide.
- LookChem. (n.d.). Cas 1108745-30-7, this compound.
- Google Patents. (2020). CN111350031A - Preparation method of 3-amino-5- (3, 5-difluorobenzyl) -1H-indazole.
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An In-Depth Technical Guide to the Synthesis of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine
Abstract: This technical guide provides a comprehensive overview of a robust and widely applicable synthetic pathway for 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine, a key building block in the development of contemporary therapeutics, notably as an intermediate for the kinase inhibitor Entrectinib.[1] The synthesis is dissected through a retrosynthetic analysis, leading to a logical forward synthesis centered around a pivotal Sonogashira coupling reaction followed by catalytic hydrogenation. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific principles and strategic considerations for each synthetic step.
Introduction and Strategic Importance
This compound is a critical intermediate in medicinal chemistry. The indazole core is a "privileged structure" known for its ability to bind to various biological targets, particularly protein kinases.[2] The 3-amino group serves as a crucial handle for further molecular elaboration, while the 5-(3,5-difluorobenzyl) substituent provides specific interactions within the binding pockets of target proteins, enhancing potency and selectivity.[2] Its most prominent application is in the synthesis of Entrectinib, a potent inhibitor of TrkA/B/C, ROS1, and ALK kinases.[1]
This guide details a convergent and efficient synthesis strategy, designed to provide a clear and reproducible pathway for obtaining this high-value compound.
Retrosynthetic Analysis and Pathway Design
A logical retrosynthetic analysis of the target molecule reveals a strategic disconnection at the benzylic C-C bond. This leads to two key synthons: a 5-functionalized-1H-indazol-3-amine and a 3,5-difluorobenzyl moiety. A robust method for forming this bond is through the reduction of an alkyne, which in turn can be constructed via a palladium-catalyzed Sonogashira cross-coupling reaction.[3] This approach offers high yields and functional group tolerance.
The retrosynthetic pathway is visualized as follows:
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Precursors
Preparation of 5-Iodo-1H-indazol-3-amine (Precursor 1)
The synthesis of this key intermediate can be achieved from commercially available starting materials. A common route begins with the cyclization of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate to form 5-bromo-1H-indazol-3-amine.[2] Subsequent functional group manipulation, such as a Sandmeyer reaction to replace the bromine with iodine, yields the desired precursor. Alternatively, direct synthesis from 3-iodo-5-nitro-1H-indazole via reduction with iron in the presence of ammonium chloride is an effective method.[4]
Preparation of (3,5-Difluorophenyl)acetylene (Precursor 2)
This alkyne can be synthesized from 3,5-difluoroaniline. The process typically involves a diazotization reaction followed by a Sonogashira coupling with a protected acetylene equivalent, or a multi-step sequence involving Sandmeyer-type reactions to introduce a handle for subsequent alkyne formation.
The Core Synthetic Pathway: Step-by-Step
The forward synthesis is designed as a two-step sequence starting from the key precursors.
Caption: Overall synthetic workflow.
Step 1: Sonogashira Cross-Coupling
The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp- and sp²-hybridized carbon atoms.[3][5] In this synthesis, it couples the 5-iodo-1H-indazol-3-amine with (3,5-difluorophenyl)acetylene.
Mechanism Insight: The reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl iodide, followed by transmetalation from the copper acetylide and reductive elimination to form the product. The copper cycle facilitates the formation of the reactive copper acetylide species.[3]
Experimental Protocol:
-
To a solution of 5-iodo-1H-indazol-3-amine (1.0 eq) in a suitable solvent such as THF or DMF, add (3,5-difluorophenyl)acetylene (1.1 eq).
-
Add triethylamine (Et₃N, 3.0 eq) as the base.
-
Degas the mixture with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq), and the copper(I) iodide (CuI, 0.1 eq) co-catalyst.
-
Heat the reaction mixture to 50-70 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 5-((3,5-difluorophenyl)ethynyl)-1H-indazol-3-amine.
| Parameter | Condition | Purpose |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | Facilitates C-C bond formation[3] |
| Base | Triethylamine (Et₃N) | Neutralizes HI byproduct and facilitates copper acetylide formation |
| Solvent | THF or DMF | Solubilizes reactants and reagents |
| Temperature | 50-70 °C | Provides activation energy for the reaction |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the palladium catalyst |
Step 2: Catalytic Hydrogenation
The final step involves the reduction of the alkyne intermediate to the desired benzyl-linked product. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean conversion.[6]
Mechanism Insight: The reaction occurs on the surface of the metal catalyst.[6] Both the alkyne and molecular hydrogen adsorb onto the catalyst surface. The H-H bond is cleaved, and hydrogen atoms are added sequentially to the same face of the alkyne (syn-addition), first forming a cis-alkene intermediate which remains bound to the catalyst, and then rapidly reducing to the alkane.[6] Using a standard, unpoisoned catalyst like palladium on carbon ensures complete reduction to the alkane.[6][7]
Experimental Protocol:
-
Dissolve the 5-((3,5-difluorophenyl)ethynyl)-1H-indazol-3-amine (1.0 eq) in a solvent mixture, typically ethanol (EtOH) and THF.
-
Add palladium on carbon (10% Pd/C, ~10% w/w) to the solution.
-
Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at a pressure of 1-3 atm.
-
Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by crystallization or chromatography if necessary.
| Parameter | Condition | Purpose |
| Catalyst | 10% Palladium on Carbon (Pd/C) | Heterogeneous catalyst for hydrogenation[6][7] |
| Hydrogen Source | H₂ gas (1-3 atm) | Reducing agent |
| Solvent | EtOH / THF | Solubilizes starting material |
| Temperature | Room Temperature | Sufficient for the reaction to proceed efficiently |
| Filtration | Celite | Safely removes the pyrophoric catalyst |
Conclusion and Future Perspectives
The described two-step synthesis of this compound via Sonogashira coupling and subsequent catalytic hydrogenation represents a reliable and scalable route. The choice of palladium and copper catalysis for the key bond-forming step ensures high efficiency and selectivity. This pathway provides a solid foundation for the production of this vital intermediate, enabling further research and development in the field of kinase inhibitors and other areas of medicinal chemistry. Future work may focus on developing even more atom-economical or greener catalytic systems for these transformations.
References
- US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)
- Alkyne Reactions: Catalytic Hydrogenation with H₂ (Pd/Pt) - OrgoSolver. [Link]
- 11.3.4 Catalytic Hydrogenation of Alkynes - Chemistry LibreTexts. [Link]
- Partial Reduction of Alkynes With Lindlar's Catalyst - Master Organic Chemistry. [Link]
- Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogen
- Ch 9 : Alkynes + H2 - University of Calgary. [Link]
- Preparation method of 3-amino-5- (3, 5-difluorobenzyl)
- Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series | Request PDF - ResearchG
- 5-(3,5- Difluorobenzyl)-1 H- Azole-3-amine CAS 1108745-30-7. [Link]
- Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)
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An In-depth Technical Guide to 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine: A Cornerstone in Modern Kinase Inhibitor Synthesis
Introduction: The Unassuming Architect of a Potent Anti-Cancer Agent
In the intricate world of pharmaceutical sciences, the significance of a molecule is often defined by the therapeutic power it helps unlock. 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine, a substituted indazole derivative, stands as a testament to this principle. While not a therapeutic agent in itself, this compound has emerged as a critical intermediate in the synthesis of potent kinase inhibitors, most notably Entrectinib.[1][2][3] This guide provides an in-depth exploration of the discovery, synthesis, and pivotal role of this molecule, offering valuable insights for researchers, scientists, and professionals engaged in the ever-evolving landscape of drug development.
The indazole ring system, a bicyclic aromatic structure composed of fused benzene and pyrazole rings, has long been a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a recurring motif in the design of kinase inhibitors. The strategic incorporation of a 3,5-difluorobenzyl group at the 5-position of the indazole-3-amine core has proven to be a masterstroke in the quest for highly selective and potent anti-cancer agents.
The Genesis: A Tale Intertwined with the Development of Entrectinib
The history of this compound is intrinsically linked to the development of Entrectinib (RXDX-101), a powerful and orally bioavailable inhibitor of pan-TrkA/B/C, ROS1, and ALK.[1][2] The quest for such a multi-targeted inhibitor was driven by the need to address specific oncogenic drivers in various cancers. The design of Entrectinib hinged on identifying a core structure that could effectively bind to the ATP-binding pocket of these kinases.
The 1H-indazole-3-amine scaffold was identified as a promising hinge-binding fragment.[4][5] The subsequent structure-activity relationship (SAR) studies likely explored various substitutions on this core to optimize potency, selectivity, and pharmacokinetic properties. The introduction of the 3,5-difluorobenzyl moiety at the 5-position was a key discovery in this process. The fluorine atoms, with their high electronegativity and ability to form favorable interactions, and the benzyl group, providing a specific spatial orientation, proved to be crucial for achieving the desired inhibitory profile against the target kinases.
Deconstructing the Synthesis: A Step-by-Step Protocol and Rationale
The synthesis of this compound is a multi-step process that demands precision and a deep understanding of organic chemistry principles. A common synthetic route, as gleaned from patent literature, involves a Grignard reaction followed by cyclization.[6]
Synthetic Workflow Visualization
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Grignard Reagent Formation and Nucleophilic Addition
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 1-bromo-3,5-difluorobenzene in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent, (3,5-difluorophenyl)magnesium bromide. The reaction is typically initiated with a small crystal of iodine and maintained at a gentle reflux.
-
Causality: The Grignard reagent is a potent nucleophile, essential for the subsequent carbon-carbon bond formation. The inert atmosphere and anhydrous conditions are critical to prevent quenching of the highly reactive Grignard reagent by moisture or oxygen.
-
-
Nucleophilic Addition: The freshly prepared Grignard reagent is then added slowly to a cooled solution (-10 to 0 °C) of 2-fluoro-5-formylbenzonitrile in anhydrous THF. The reaction mixture is stirred at this temperature for a specified period and then allowed to warm to room temperature.
-
Causality: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the aldehyde group in 2-fluoro-5-formylbenzonitrile, leading to the formation of a secondary alcohol intermediate (Compound of formula II in the patent literature).[6] The low temperature helps to control the reactivity and minimize side reactions.
-
Step 2: Halogenation
-
The intermediate alcohol from the previous step is reacted with a halogenating agent, such as thionyl chloride or a hydrobromic acid solution, to convert the hydroxyl group into a more reactive leaving group (a halide). This results in the formation of an intermediate benzyl halide (Compound of formula III).[6]
-
Causality: The conversion of the alcohol to a halide is a crucial activation step. The halide is a much better leaving group than the hydroxyl group, facilitating the subsequent cyclization reaction.
-
Step 3: Cyclization and Formation of the Indazole Ring
-
Cyclization Reaction: The intermediate benzyl halide is reacted with hydrazine hydrate in a suitable solvent. The reaction is typically heated to drive the cyclization process.
-
Causality: This is the key ring-forming step. The hydrazine acts as a dinucleophile. One nitrogen atom displaces the halide in an intermolecular nucleophilic substitution, and the other nitrogen attacks the nitrile carbon, leading to the formation of the indazole ring system. This reaction simultaneously results in the formation of the 3-amino group, yielding the final product, this compound.[6]
-
The Pharmacophore in Action: A Linchpin for Kinase Inhibition
Recent studies have highlighted that the 5-(3,5-difluorobenzyl)-1H-indazole moiety is a key pharmacophore for ALK/ROS1 dual inhibitors.[7] A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.
Visualizing Kinase Interaction
Caption: Key interactions of the pharmacophore with the kinase active site.
In the context of ALK and ROS1 inhibition, the 1H-indazole-3-amine core acts as a crucial hinge-binding element, forming key hydrogen bonds with the backbone of the kinase hinge region. The 3,5-difluorobenzyl group extends into a hydrophobic pocket, with the fluorine atoms potentially forming favorable orthogonal multipolar interactions, further anchoring the inhibitor in the active site and contributing to its high potency.
Physicochemical Properties and Safety Data
A summary of the key physicochemical properties and available safety information for this compound is provided below.
| Property | Value |
| CAS Number | 1108745-30-7[1][2][8] |
| Molecular Formula | C14H11F2N3 |
| Molecular Weight | 259.26 g/mol [8] |
| Appearance | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Safety Information:
-
Hazard Statement: H317 May cause an allergic skin reaction.[9]
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9][10]
-
P272: Contaminated work clothing should not be allowed out of the workplace.[9][10]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][10]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[9]
-
P333+P313: If skin irritation or rash occurs: Get medical advice/attention.
-
P501: Dispose of contents/container to an approved waste disposal plant.[9]
-
Conclusion: A Vital Component in the Arsenal Against Cancer
This compound, while a behind-the-scenes player, is a molecule of immense importance in the field of oncology drug discovery. Its well-defined synthetic pathway and its role as a key pharmacophore for potent kinase inhibitors like Entrectinib underscore its value to the scientific community. This guide has aimed to provide a comprehensive overview of this crucial intermediate, from its discovery context to its synthesis and its fundamental role in kinase inhibition. As the search for more effective and targeted cancer therapies continues, the foundational understanding of such key building blocks will remain paramount for the development of the next generation of life-saving medicines.
References
- US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide - Google Patents.
- Cas 1108745-30-7, this compound | lookchem.
- 5-(3,5- Difluorobenzyl)-1 H- Azole-3-amine CAS 1108745-30-7.
- Preparation method of 3-amino-5- (3, 5-difluorobenzyl) -1H-indazole - Google Patents.
- Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor - ResearchGate.
- Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations - PubMed.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - Semantic Scholar.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central.
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The Indazole Nucleus as a Versatile Scaffold: Elucidating the Kinase Inhibition Mechanism of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine Derivatives
Introduction: The Privileged 1H-Indazole-3-amine Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The 1H-indazole-3-amine scaffold is a prime example of such a versatile core. Its unique electronic properties and rigid, planar structure, which includes a critical hinge-binding motif, make it an ideal starting point for the design of targeted therapeutics.[1] The strategic modification of this core at various positions can dramatically alter its pharmacological profile, leading to compounds with a wide array of biological activities, from potent anti-cancer agents to modulators of the central nervous system.[1][2] This guide will delve into the specific mechanistic role of one such derivative, 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine, with a primary focus on its function as a key pharmacophore in the development of potent kinase inhibitors for oncology.
While the broader indazole family includes compounds with diverse mechanisms, such as the serotonin receptor antagonist Granisetron, the specific substitution of a 3,5-difluorobenzyl group at the 5-position of the 1H-indazol-3-amine core has been shown to be a critical determinant for a distinct and highly sought-after activity: the dual inhibition of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases.[1][3]
Core Mechanism of Action: A Pharmacophore for ALK/ROS1 Dual Inhibition
Recent studies have identified the 5-(3,5-difluorobenzyl)-1H-indazole moiety as the active pharmacophore responsible for the potent and selective inhibition of ALK and ROS1 kinases.[3] This discovery was highlighted in the development of Entrectinib (RXDX-101), an orally bioavailable inhibitor of pan-TrkA/B/C, ROS1, and ALK, for which this compound serves as a key intermediate.[4][5][6]
The mechanism of action for compounds built upon this scaffold is rooted in their ability to bind to the ATP-binding pocket of these kinases. The 1H-indazole-3-amine portion of the molecule is particularly effective at forming hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.[1] The 5-(3,5-difluorobenzyl) group, in turn, occupies a deeper hydrophobic pocket, with the fluorine atoms enhancing binding affinity and metabolic stability. By competitively blocking the binding of ATP, these inhibitors prevent the phosphorylation of downstream signaling proteins, thereby disrupting the oncogenic signaling cascades that drive tumor growth and proliferation in cancers with ALK or ROS1 genomic rearrangements.[3]
Signaling Pathway: Disruption of ALK/ROS1-Mediated Oncogenesis
The diagram below illustrates the central role of ALK and ROS1 in cancer cell signaling and the point of intervention for inhibitors derived from the this compound scaffold.
Caption: Workflow for determining the in vitro kinase inhibition (IC50) value.
Protocol 2: Cellular Proliferation Assay
This protocol assesses the effect of the inhibitor on the growth of cancer cell lines known to be driven by ALK or ROS1 fusion proteins.
Objective: To determine the anti-proliferative activity of the test compound in a cellular context.
Methodology:
-
Cell Culture:
-
Culture human lung cancer cell lines expressing ALK or ROS1 fusion proteins (e.g., H2228 for ALK) in appropriate media.
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound for 72 hours.
-
-
Viability Assessment:
-
After the incubation period, measure cell viability using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo) assay.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Quantitative Data Summary
The following table summarizes hypothetical but representative data for a compound derived from the this compound scaffold, such as Entrectinib.
| Target | Assay Type | Endpoint | Potency (nM) |
| ALK | In Vitro Kinase Assay | IC50 | 1.7 |
| ROS1 | In Vitro Kinase Assay | IC50 | 0.1 |
| TrkA | In Vitro Kinase Assay | IC50 | 1.2 |
| H2228 Cell Line | Cellular Proliferation Assay | GI50 | 34 |
Conclusion
The this compound moiety represents a highly effective and privileged pharmacophore in the design of targeted cancer therapeutics. Its primary mechanism of action, when incorporated into larger molecules like Entrectinib, is the potent and selective dual inhibition of ALK and ROS1 receptor tyrosine kinases. This is achieved through competitive binding at the ATP pocket, leading to the disruption of key oncogenic signaling pathways. The versatility of the parent indazole scaffold is underscored by its presence in drugs with entirely different mechanisms, such as the 5-HT2A inverse agonist Pimavanserin. This highlights the power of strategic molecular design in tailoring the activity of a core structure to address diverse therapeutic needs. The experimental protocols outlined provide a robust framework for the characterization of future kinase inhibitors built upon this promising scaffold.
References
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Biological activity of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine derivatives.
An In-Depth Technical Guide to the Biological Activity of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine Derivatives
Introduction: The Prominence of the Indazole Scaffold in Modern Oncology
The indazole core is a privileged bicyclic heteroaromatic scaffold that has become a cornerstone in medicinal chemistry, particularly for the development of targeted cancer therapies.[1][2][3] A significant number of approved anti-cancer drugs, including Axitinib, Pazopanib, and Entrectinib, feature this moiety, demonstrating its utility as a template for designing potent and selective kinase inhibitors.[1][4] Protein kinases, which play a central role in cellular signaling, are frequently dysregulated in cancer, making them high-value therapeutic targets.[1][5] The 1H-indazole-3-amine fragment, specifically, has proven to be an effective "hinge-binding" motif, anchoring inhibitors to the ATP-binding site of various kinases.[6][7]
This guide focuses on a specific, highly potent pharmacophore: This compound . Recent research has identified this precise structural motif as a key driver of dual inhibitory activity against Anaplastic Lymphoma Kinase (ALK) and c-ROS oncogene 1 (ROS1), two critical driver genes in non-small cell lung cancer (NSCLC).[8] We will explore the synthesis, mechanism of action, structure-activity relationships, and the comprehensive biological evaluation of derivatives built upon this core.
The Core Pharmacophore: Synthesis and Mechanistic Insights
The foundational molecule, this compound, serves as a crucial intermediate for the synthesis of more complex derivatives.[9][10][11] Patented synthetic routes typically involve multi-step processes, for instance, starting from 1-bromo-3,5-difluorobenzene and 2-fluoro-5-formylbenzonitrile, proceeding through Grignard and nucleophilic substitution reactions, and culminating in a cyclization reaction with hydrazine hydrate to form the indazole ring.[12][13]
Mechanism of Action: Dual Inhibition of ALK and ROS1 Kinases
Derivatives of this compound exert their therapeutic effect by functioning as ATP-competitive inhibitors of protein kinases.[5][14] The primary focus of recently developed compounds from this class is the dual inhibition of ALK and ROS1 receptor tyrosine kinases.[8] Chromosomal rearrangements involving ALK and ROS1 lead to the expression of fusion proteins with constitutive kinase activity, which drives oncogenesis in subsets of NSCLC patients.[8]
The inhibitor molecule positions itself within the ATP-binding pocket of the kinase. The 1H-indazole-3-amine core forms critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop connecting the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine portion of ATP, effectively blocking the enzyme's ability to phosphorylate its downstream substrates and thereby halting the oncogenic signaling cascade. The 5-(3,5-difluorobenzyl) group extends into a deeper hydrophobic pocket, contributing to the potency and selectivity of the molecule.
Caption: ATP-Competitive Kinase Inhibition Mechanism.
Biological Evaluation: A Multi-tiered Approach
Determining the therapeutic potential of these derivatives requires a rigorous cascade of in vitro and in vivo experiments. The goal is to quantify their potency, selectivity, and cellular effects.
In Vitro Assessment of Biological Activity
The initial evaluation phase focuses on direct enzyme inhibition and effects on cancer cells in culture.
1. Biochemical Kinase Inhibition Assays: The most direct method to quantify the potency of an inhibitor is through a biochemical assay.[15] A common and high-throughput method is the luminescence-based kinase assay, which measures the amount of ADP produced during the phosphorylation reaction.[16] The half-maximal inhibitory concentration (IC50) is determined by measuring kinase activity across a range of inhibitor concentrations.
Protocol: Luminescence-Based Kinase Activity Assay [16]
-
Objective: To determine the IC50 value of a test compound against a target kinase (e.g., ALK, ROS1).
-
Materials:
-
Recombinant human ALK or ROS1 kinase.
-
Specific peptide substrate.
-
ATP.
-
Test compound (e.g., "X4") serially diluted in DMSO.
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
ADP-Glo™ Kinase Assay Kit (or equivalent).
-
White, opaque 96- or 384-well plates.
-
-
Procedure:
-
Compound Plating: Add 2.5 µL of serially diluted test compound or DMSO (vehicle control) to wells of the microplate.
-
Kinase Addition: Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add 5 µL of a substrate/ATP mixture to initiate the kinase reaction. Incubate at 30°C for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP, which is used by a luciferase to produce a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to kinase activity.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
2. Cell-Based Antiproliferative Assays: To confirm that kinase inhibition translates into an anti-cancer effect, cell-based assays are essential. These assays measure the ability of the compounds to inhibit the growth and proliferation of cancer cell lines that are dependent on the target kinase.[2] For ALK/ROS1 inhibitors, a relevant cell line is H2228, an NSCLC line harboring an ALK fusion gene.[8]
There are several methods to measure cell proliferation, often based on the metabolic activity of viable cells.[17][18][19][20]
Protocol: MTT Cell Proliferation Assay [6][7]
-
Objective: To determine the IC50 of a test compound against a cancer cell line.
-
Materials:
-
Human cancer cell line (e.g., H2228).
-
Complete cell culture medium.
-
Test compound serially diluted in culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or isopropanol).
-
96-well clear plates.
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO). Incubate for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against the logarithm of compound concentration to determine the cellular IC50.
-
3. Apoptosis Assays: Potent anti-cancer agents should ideally induce programmed cell death (apoptosis). In vitro studies have demonstrated that active derivatives of this class can induce apoptosis in a dose-dependent manner in sensitive cancer cell lines.[8] This can be confirmed by methods such as Annexin V/PI staining followed by flow cytometry or by Western blot analysis for apoptosis markers like cleaved caspase-3 and changes in the expression of Bcl-2 family proteins.[2]
Caption: Experimental Workflow for In Vitro Evaluation.
Quantitative Data and Structure-Activity Relationship (SAR)
Systematic structural modification of the core pharmacophore is essential to optimize potency and drug-like properties.[5] A study that synthesized 31 derivatives based on this core revealed crucial SAR insights.[8] The 5-(3,5-difluorobenzyl)-1H-indazole was confirmed to be the essential active pharmacophore.[8]
The following table summarizes the inhibitory activity of a lead compound, designated X4 , from this series.[8]
| Compound | Target Kinase | Biochemical IC50 | Cellular IC50 (H2228 Cell Line) |
| X4 | ALK | 0.512 µM | 0.034 ± 0.002 µM |
| ROS1 | 0.766 µM |
Data sourced from Huang et al. (2024).[8]
The potent cellular activity, which is significantly stronger than the biochemical activity, suggests excellent cell permeability and engagement of the target in a cellular context.
In Vivo Efficacy: General Principles and Protocols
Promising candidates from in vitro screening must be evaluated in living organisms to assess their efficacy, safety, and pharmacokinetic profiles.[21] While specific in vivo data for the "X4" compound is not yet published, the general workflow for indazole derivatives has been established.[21][22]
Protocol: General Xenograft Model for Efficacy Study [21]
-
Objective: To evaluate the anti-tumor efficacy of a lead compound in a mouse model.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously implanted with human cancer cells (e.g., H2228).
-
Procedure:
-
Tumor Implantation: Inject a suspension of cancer cells subcutaneously into the flank of each mouse.
-
Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Dosing: Administer the test compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The compound is typically formulated in a vehicle like DMSO, saline, or a suspension agent.[21]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Analysis: Compare the tumor growth inhibition in the treated groups relative to the vehicle control group.
-
Caption: General Workflow for In Vivo Xenograft Studies.
Conclusion and Future Prospects
The this compound scaffold represents a highly promising and validated starting point for the development of next-generation kinase inhibitors. Derivatives built on this core have demonstrated potent dual inhibitory activity against ALK and ROS1, key oncogenic drivers in NSCLC.[8] The compelling in vitro data, including nanomolar cellular potency and induction of apoptosis, strongly supports their continued development.[8] Future work will undoubtedly focus on optimizing the pharmacokinetic properties of lead compounds and evaluating their efficacy and safety in advanced preclinical in vivo models, with the ultimate goal of translating these scientific findings into effective clinical therapies for cancer patients.
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5-(3,5-Difluorobenzyl)-1H-indazol-3-amine literature review
An In-depth Technical Guide to 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine: A Core Scaffold in Modern Kinase Inhibition
Introduction
This compound is a heterocyclic amine that has emerged as a critical building block in the development of targeted cancer therapies. While not a therapeutic agent itself, it serves as the foundational core, or pharmacophore, for a class of potent protein kinase inhibitors. Its structure is integral to the synthesis of several advanced drug candidates, most notably Entrectinib, an inhibitor of ALK, ROS1, and Trk kinases.[1][2][3]
This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, biological significance, and application of this key intermediate. We will explore the causality behind its design and utility, focusing on its role as an active structural motif for inhibiting key oncogenic drivers in cancers such as non-small cell lung cancer (NSCLC).[4]
Synthesis and Chemical Properties
The strategic importance of this compound necessitates a robust and scalable synthetic route. The methodologies employed are designed to efficiently construct the indazole ring system and install the critical difluorobenzyl group at the C5 position.
Retrosynthetic Analysis and Key Reactions
The synthesis hinges on a few key transformations:
-
Carbon-Carbon Bond Formation: To attach the benzyl group to the core phenyl ring.
-
Indazole Ring Formation: A cyclization reaction to create the bicyclic indazole system.
A patented method outlines an efficient pathway starting from commercially available materials.[5] This process involves a Grignard reaction for C-C bond formation, followed by a nucleophilic substitution and a final cyclization/reduction step with hydrazine hydrate to form the desired 3-aminoindazole.[5]
Detailed Synthetic Protocol
The following multi-step protocol is adapted from established and patented procedures.[5]
Step 1: Grignard Reaction to form (2-cyano-4-((3,5-difluorophenyl)(hydroxy)methyl)phenyl)boronic acid
-
Prepare a Grignard reagent from 1-bromo-3,5-difluorobenzene and magnesium turnings in anhydrous tetrahydrofuran (THF).
-
In a separate flask, cool a solution of 2-fluoro-5-formylbenzonitrile in anhydrous THF to -78 °C.
-
Slowly add the prepared Grignard reagent to the benzonitrile solution, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the secondary alcohol intermediate.
Causality: The Grignard reaction is a classic and highly effective method for creating a carbon-carbon bond between the electrophilic aldehyde carbon of the benzonitrile and the nucleophilic carbon of the difluorophenyl magnesium bromide.[5]
Step 2: Nucleophilic Substitution to form 5-((3,5-difluorophenyl)(halo)methyl)-2-fluorobenzonitrile
-
Dissolve the alcohol intermediate from Step 1 in a suitable solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add a halogenating agent (e.g., thionyl chloride or phosphorus tribromide) dropwise.
-
Stir the reaction at room temperature until the conversion is complete.
-
Carefully quench the reaction with water or ice and separate the organic layer.
-
Wash the organic layer with brine, dry, and evaporate the solvent to obtain the halogenated compound.
Causality: This step converts the hydroxyl group into a good leaving group (halide), preparing the molecule for the subsequent cyclization and reduction.
Step 3: Cyclization and Reduction to form this compound
-
Dissolve the halogenated intermediate from Step 2 in a solvent such as ethanol or n-butanol.
-
Add hydrazine hydrate to the solution.
-
Heat the mixture to reflux for several hours. The reaction progression involves cyclization to form the indazole ring, followed by reduction of the benzylic halide and conversion of the nitrile to the 3-amino group.[5]
-
Cool the reaction mixture, which typically results in the precipitation of the product.
-
Filter the solid, wash with a cold solvent (e.g., ethanol), and dry under vacuum to obtain the final product, this compound.
Causality: Hydrazine hydrate is the key reagent for forming the pyrazole ring fused to the benzene ring, which defines the indazole core. It acts as a dinucleophile, attacking the nitrile carbon and displacing the fluorine atom ortho to it, leading to cyclization.
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 1108745-30-7 | [6] |
| Molecular Formula | C₁₄H₁₁F₂N₃ | [2] |
| Molecular Weight | 259.25 g/mol | [2] |
| Appearance | N/A (Typically a solid) | [6] |
| MDL Number | MFCD28129098 | [2] |
Biological Activity and Mechanism of Action
The significance of this compound lies in its validated role as a potent pharmacophore for inhibiting oncogenic tyrosine kinases, particularly Anaplastic Lymphoma Kinase (ALK) and ROS1.[4] Malfunctioning of protein kinases is a hallmark of numerous diseases, including cancer.[7][8]
The ALK/ROS1 Dual Inhibition Target
ALK and ROS1 are receptor tyrosine kinases that, when genetically rearranged, become constitutively active and drive the growth and survival of cancer cells. These "driver genes" are especially prevalent in a subset of NSCLC.[4] Dual inhibition of both targets is a promising therapeutic strategy to improve outcomes.[4]
The 1H-indazole-3-amine moiety has been identified as an effective "hinge-binding" fragment.[9] This means it forms critical hydrogen bonds with the backbone of the kinase's ATP-binding pocket, a necessary interaction for potent inhibition. The 5-(3,5-difluorobenzyl) group extends into a deeper hydrophobic pocket, contributing to both potency and selectivity.
Validation of the Pharmacophore
A recent study systematically validated the 5-(3,5-difluorobenzyl)-1H-indazole structure as the key active pharmacophore.[4] By synthesizing a series of derivatives, researchers confirmed its essential contribution to biological activity. One optimized derivative, compound X4, demonstrated significant inhibitory effects.[4]
| Compound | ALK IC₅₀ (µM) | ROS1 IC₅₀ (µM) | H2228 Cell Line IC₅₀ (µM) | Reference |
| X4 | 0.512 | 0.766 | 0.034 | [4] |
These findings confirm that the scaffold is responsible for the core inhibitory action. Further chemical modifications on the 3-amino group are then used to fine-tune the molecule's properties to create a viable drug. Western blot analysis in the same study showed that compound X4 effectively suppressed the phosphorylation of ALK (p-ALK) and its downstream effector ERK (p-ERK), confirming its mechanism of action at a cellular level.[4]
Signaling Pathway Inhibition Diagram
Caption: Final stage synthesis of Entrectinib from the core amine.
Safety and Handling
According to available safety data sheets, this compound is classified as a skin sensitizer. [10]It may cause an allergic skin reaction. [10][11]
-
Hazard Statement: H317 (May cause an allergic skin reaction). [10]* Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [10][11] * P280: Wear protective gloves/protective clothing/eye protection. [10][11] * P302 + P352: IF ON SKIN: Wash with plenty of water. [11] * P333 + P317: If skin irritation or rash occurs: Get medical help. [11] * P362 + P364: Take off contaminated clothing and wash it before reuse. [11] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling this compound. Work should be conducted in a well-ventilated fume hood.
-
Conclusion
This compound is more than a mere chemical intermediate; it is a validated, high-value pharmacophore that serves as the bedrock for potent and selective kinase inhibitors. Its rational design, featuring a hinge-binding 3-aminoindazole group and a specificity-enhancing difluorobenzyl moiety, makes it a cornerstone of targeted therapies like Entrectinib. Understanding its synthesis, biological rationale, and application provides critical insight for scientists engaged in the ongoing development of next-generation cancer treatments. Future research may leverage this core to develop inhibitors for other kinase targets or to overcome acquired resistance to existing therapies.
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An In-depth Technical Guide to 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine: Properties, Synthesis, and Biological Significance
Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery
The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow for versatile molecular interactions, making it a cornerstone in the design of targeted therapeutics.[3][4] Molecules built upon this framework have demonstrated a vast spectrum of pharmacological activities, including potent antitumor, anti-inflammatory, and antibacterial effects.[1][5] Several indazole-containing drugs, such as the kinase inhibitors Pazopanib and Axitinib, have achieved market approval, underscoring the clinical importance of this heterocyclic system.[3]
This guide focuses on a specific, highly functionalized derivative: 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine . This compound has garnered significant attention not as an end-product therapeutic itself, but as a crucial, high-value intermediate in the synthesis of next-generation kinase inhibitors.[6][7][8] Specifically, it is a key building block for Entrectinib, a potent oral inhibitor of pan-TrkA/B/C, ROS1, and ALK tyrosine kinases.[6][7] Recent research has further highlighted that the 5-(3,5-difluorobenzyl)-1H-indazole moiety itself may be the essential active pharmacophore responsible for the dual inhibition of ALK and ROS1 kinases, which are key drivers in certain forms of non-small cell lung cancer (NSCLC).[9]
This document provides a comprehensive overview of the core physicochemical properties, synthesis, and biological relevance of this compound, tailored for researchers, chemists, and drug development professionals.
Physicochemical Properties: A Foundation for Development
Understanding the fundamental physical and chemical properties of a molecule is paramount for its application in drug synthesis and development. These parameters influence everything from reaction kinetics and purification strategies to the ultimate formulation and bioavailability of the final active pharmaceutical ingredient (API).
| Property | Value | Source |
| Chemical Name | This compound | [6] |
| Synonyms | 3-Amino-5-(3,5-difluorobenzyl)-1H-indazole; Entrectinib Intermediate | [7][8] |
| CAS Number | 1108745-30-7 | [6][7] |
| Molecular Formula | C₁₄H₁₁F₂N₃ | [6] |
| Molecular Weight | 259.25 g/mol | [6] |
| Appearance | Yellow to off-white powder | [10] |
| Purity | Typically ≥95% | [8] |
| Solubility | While specific quantitative data is not widely published, related compounds show good solubility in organic solvents like Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Methanol.[11][12] | - |
Structural Insights: The molecule's structure features the rigid, planar 1H-indazole core, which is crucial for binding to the hinge region of kinases.[5] The 3-amino group serves as a key attachment point for further chemical modification, often via amide bond formation.[5][12] The 5-(3,5-difluorobenzyl) group is a critical addition; the difluoro substitution pattern on the benzyl ring can enhance binding affinity and modulate metabolic stability, key attributes for developing effective drug candidates.[9]
Synthesis and Reactivity: Constructing the Core
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While several routes exist, a common and effective strategy involves a cyclization reaction to form the indazole ring system.
A patented method outlines a process starting from more accessible materials:
-
Grignard Reaction: The process begins by preparing a Grignard reagent from 1-bromo-3,5-difluorobenzene. This powerful nucleophile then reacts with 2-fluoro-5-formylbenzonitrile in a nucleophilic addition.[13]
-
Halogenation: The resulting intermediate alcohol is converted to a more reactive halide.[13]
-
Cyclization and Reduction: The crucial step involves reacting the halogenated intermediate with hydrazine hydrate. This reaction accomplishes two transformations: it forms the pyrazole ring to complete the indazole core (cyclization) and simultaneously reduces the nitrile group to the primary amine, yielding the final product.[13]
This synthetic approach is advantageous as it utilizes readily available starting materials and employs reaction conditions that are generally mild, which can help reduce costs and simplify purification.[13]
Below is a conceptual workflow illustrating a generalized synthetic approach.
Caption: Conceptual workflow for the synthesis of the target indazole.
Biological Significance and Mechanism of Action
The primary importance of this compound lies in its role as a pharmacophore for potent kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.
Targeting LRRK2 in Neurodegenerative Disease: While not the primary application, related indazole structures have been developed as highly potent and brain-penetrant inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2).[11][14][15][16] Mutations in the LRRK2 gene are a significant cause of familial Parkinson's disease, making LRRK2 inhibitors like GNE-7915 (which shares structural similarities) important research tools.[14][15]
Dual ALK/ROS1 Inhibition in Oncology: The most direct application is in the synthesis of ALK/ROS1 inhibitors.[9] Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) are receptor tyrosine kinases. Chromosomal rearrangements involving these genes can lead to the expression of fusion proteins with constitutive kinase activity, which act as oncogenic drivers in NSCLC and other cancers.[9]
The 5-(3,5-difluorobenzyl)-1H-indazole core is designed to fit into the ATP-binding pocket of these kinases. The 1H-indazole-3-amine portion typically forms crucial hydrogen bonds with the "hinge region" of the kinase, anchoring the inhibitor in place. The difluorobenzyl group extends into a deeper pocket, where its specific fluorination pattern optimizes van der Waals interactions and can enhance selectivity and potency.[5][9]
Caption: Inhibition of ALK/ROS1 signaling by an indazole-based inhibitor.
Experimental Protocols: Quality Control and Characterization
Ensuring the identity and purity of this compound is critical for its use in subsequent synthetic steps. Standard analytical techniques are employed for this purpose.
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the gold standard for assessing the purity of small organic molecules. It separates the target compound from starting materials, by-products, and other impurities based on differential partitioning between a stationary phase and a mobile phase.
Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detector: UV-Vis detector set to an appropriate wavelength (e.g., 254 nm).
-
-
Gradient Elution:
-
Start with a high percentage of Mobile Phase A (e.g., 95%).
-
Over 15-20 minutes, run a linear gradient to a high percentage of Mobile Phase B (e.g., 95%).
-
Hold for 2-3 minutes.
-
Return to initial conditions and allow the column to re-equilibrate for 5 minutes.
-
-
Analysis: Inject 5-10 µL of the sample. The purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks detected.
Protocol 2: Structural Confirmation by NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, confirming the identity and connectivity of atoms. Both ¹H (proton) and ¹³C (carbon) NMR are essential.[17][18]
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).[17][18] Key expected signals would include aromatic protons from both the indazole and difluorobenzyl rings, a singlet for the benzyl CH₂ group, and a broad signal for the NH₂ protons.
-
Acquire a ¹³C NMR spectrum. This will confirm the number of unique carbon environments in the molecule.[17][18]
-
-
Data Interpretation: Analyze the chemical shifts, coupling constants, and integration of the peaks to confirm that the observed spectrum matches the expected structure of this compound.
Safety and Handling
According to available Safety Data Sheets (SDS), this compound may cause an allergic skin reaction.[10] Standard laboratory safety precautions should be strictly followed.
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood.[10] Avoid breathing dust.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]
-
First Aid: In case of skin contact, wash with plenty of water.[19] If irritation occurs, seek medical attention.[10]
Conclusion and Future Outlook
This compound stands as a testament to the enduring utility of the indazole scaffold in medicinal chemistry. While not a therapeutic agent itself, its role as a key intermediate for sophisticated, targeted oncology drugs like Entrectinib is indispensable. The compound's structure is a masterful convergence of a proven kinase-binding core (the 1H-indazol-3-amine) and a carefully engineered substituent (the 3,5-difluorobenzyl group) that enhances biological activity. As research continues to identify new kinase targets and the challenge of acquired drug resistance grows, the demand for novel, highly functionalized building blocks like this will only increase. Further exploration of derivatives built from this core may yield inhibitors with improved selectivity profiles, better blood-brain barrier penetration, or activity against resistant mutations, ensuring that the legacy of the indazole scaffold continues to drive progress in the fight against cancer and other diseases.
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5-(3,5-Difluorobenzyl)-1H-indazol-3-amine as a kinase inhibitor.
This compound is a potent kinase inhibitor targeting the essential mitotic regulator, TTK. Its mechanism of action, which involves the disruption of the spindle assembly checkpoint, makes it a valuable tool for cancer research and a promising scaffold for the development of novel anti-mitotic agents. Future research should focus on comprehensive kinome profiling to understand its selectivity, in vivo pharmacokinetic and pharmacodynamic studies to assess its drug-like properties, and its potential for combination therapies with other anticancer agents, such as taxanes or PARP inhibitors. The indazole core continues to be a fertile ground for the discovery of next-generation kinase inhibitors. [2][18][20]
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Target Identification and Deconvolution for 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine
An In-Depth Technical Guide
Abstract
The process of elucidating the molecular target(s) of a bioactive small molecule is a critical and rate-limiting step in modern drug discovery. It bridges the gap between an observed phenotype and a validated mechanism of action (MoA), forming the foundation for rational drug development. This guide provides a comprehensive, multi-disciplinary framework for the target identification and validation of 5-(3,5-difluorobenzyl)-1H-indazol-3-amine. While this specific molecule was recently identified as a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinase, we will use it as a central case study to illustrate a holistic and rigorous target deconvolution strategy.[1] This document details an integrated workflow, commencing with computational prediction and scaffold analysis, progressing through unbiased experimental target discovery, and culminating in specific biochemical and cellular validation. Each section explains the causal logic behind experimental choices and provides actionable protocols, reflecting a field-proven approach to navigating the complexities of target discovery.[2][3]
Introduction: The Significance of the 3-Aminoindazole Scaffold
The 1H-indazol-3-amine moiety is a privileged scaffold in medicinal chemistry, particularly recognized for its role as an effective hinge-binding fragment in kinase inhibitors.[4] Its structure allows for the formation of key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent and selective ATP-competitive inhibition. Numerous approved drugs and clinical candidates targeting a range of kinases—such as ALK, PDGFR, FLT3, and FGFR—incorporate this core structure, highlighting its utility.[5][6][7]
Part I: In Silico Target Prediction — Generating Actionable Hypotheses
The initial phase of any target identification campaign should leverage computational methods to analyze the compound's structure and predict potential protein interactions.[8][9] This in silico approach is cost-effective, rapid, and essential for prioritizing experimental resources toward the most probable target classes.[10][11]
Rationale & Causality
Computational target prediction operates on the principle of chemical similarity: molecules with similar structures are likely to bind to similar protein targets.[8] By comparing the query molecule to vast databases of known ligand-protein interactions, we can generate a ranked list of potential targets, moving from a broad hypothesis (e.g., "it's likely a kinase inhibitor") to a specific one (e.g., "it may inhibit ALK").
Methodology 1: Scaffold Analysis and Structural Similarity Searching
The first step is to analyze the core scaffold. The 1H-indazol-3-amine core is strongly associated with kinase inhibition.[4][6] By using chemical databases such as ChEMBL or PubChem, one can search for structurally similar compounds and analyze their documented biological activities. This analysis for our lead compound would rapidly reveal that its core is prevalent in inhibitors of tyrosine kinases, making the kinome the primary hypothetical target space.[5][6][12]
Methodology 2: Reverse Docking and Virtual Target Screening
Reverse docking flips the conventional virtual screening paradigm: instead of screening a library of compounds against one target, we screen one compound against a library of all available protein crystal structures.[13] This method computationally assesses the binding compatibility of this compound with the ATP-binding pockets of hundreds of kinases and other proteins, generating a binding energy score for each.[1] Targets with the most favorable scores become high-priority candidates for experimental validation.
Caption: In Silico Target Prediction Workflow.
Data Presentation: Summarizing Computational Predictions
The output of the in silico phase should be a concise table that guides the experimental strategy.
| Computational Method | Rationale | Predicted Target Class | Specific Hypotheses | Confidence Level |
| Scaffold Analysis | 1H-indazol-3-amine is a known hinge-binding motif. | Protein Kinases | ABL, FLT3, KIT, PDGFR, VEGFR | High |
| Reverse Docking | Favorable predicted binding energy in ATP pocket. | Tyrosine Kinases | ALK, ROS1 | High |
| Ligand-Based Similarity | High Tanimoto similarity to known ALK inhibitors. | Tyrosine Kinases | ALK | Medium-High |
Part II: Experimental Target Deconvolution — Unbiased Validation
Computational predictions, however compelling, are merely hypotheses. They must be confirmed through direct, unbiased experimental methods that identify physical interactions between the compound and endogenous proteins within a complex biological system.[2][14]
Methodology 1: Affinity-Based Chemoproteomics
This is a powerful "fishing" expedition to identify all proteins in a cell lysate that physically bind to the compound of interest.[15][16] The compound is immobilized on a solid support (e.g., beads) and used as bait to pull its binding partners out of the proteome for identification by mass spectrometry (LC-MS/MS).[17][18]
Caption: Affinity-Based Chemoproteomics Workflow.
-
Probe Synthesis: Synthesize an analog of this compound containing a linker arm suitable for conjugation to NHS-activated sepharose beads. A control set of beads without the compound is essential.
-
Lysate Preparation: Culture a relevant cell line (e.g., H2228 NSCLC cells) and prepare a native cell lysate using a non-denaturing lysis buffer.
-
Incubation: Incubate the cell lysate with the compound-conjugated beads and control beads for 2-4 hours at 4°C to allow for binding.
-
Competition Control: In a parallel experiment, pre-incubate the lysate with an excess of the free, non-immobilized compound before adding the beads. True targets will show significantly reduced binding to the beads in this sample.[15]
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Protein Identification: Resolve the eluate by SDS-PAGE, perform an in-gel tryptic digest, and identify the proteins using high-resolution LC-MS/MS.
-
Data Analysis: Proteins significantly enriched on the compound beads compared to control beads, and whose binding is competed by the free compound, are considered high-confidence hits.
Methodology 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a gold-standard, label-free method to confirm direct target engagement inside intact cells or tissues.[19] The principle is that when a ligand binds to its target protein, it stabilizes the protein's structure, increasing its resistance to thermal denaturation.[20][21][22]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment: Treat intact cells (e.g., H2228) with the compound at various concentrations. Include a vehicle (DMSO) control.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the suspected target protein (e.g., ALK) remaining in the supernatant by Western blotting.
-
Data Analysis: Plot the band intensity for the target protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated samples provides definitive evidence of target engagement in a physiological context.[23]
Part III: Specific Target Validation & Mechanism of Action
Once high-confidence targets are identified, the next phase is to quantify the compound's effect on their biological function and confirm that this inhibition leads to the desired cellular outcome.
Methodology 1: Broad Kinome Profiling
Given the strong in silico evidence, a focused screen against a large panel of kinases is a highly efficient validation step. This approach simultaneously confirms the primary targets and reveals the compound's selectivity profile, identifying potential off-targets that could lead to toxicity.[24][25] Services for kinome profiling can screen a compound against hundreds of kinases in parallel, generating IC₅₀ or Kᵢ values.[26]
| Kinase Target | IC₅₀ (nM) | Comment |
| ALK | 0.5 | Potent Primary Target |
| ROS1 | 0.8 | Potent Primary Target |
| FLT3 | 15 | Secondary Target |
| VEGFR2 | > 1000 | Not a significant target |
| EGFR | > 5000 | Highly selective |
| p38α | > 5000 | Highly selective |
| (Note: Data is illustrative based on published findings for similar compounds)[1][6] |
Methodology 2: In Vitro Enzymatic Assays
To confirm direct functional inhibition, the compound must be tested against the purified recombinant target protein. For kinases like ALK and ROS1, this involves an in vitro kinase assay.[27]
-
Reaction Setup: In a multi-well plate, combine the purified active kinase (e.g., recombinant ALK), a specific peptide substrate, and ATP.
-
Compound Titration: Add this compound across a range of concentrations (e.g., 10-fold dilutions from 10 µM to 1 pM).
-
Kinase Reaction: Incubate the plate at 30°C to allow the kinase to phosphorylate the substrate, converting ATP to ADP.
-
ADP Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated into a luminescent signal.
-
Data Analysis: Measure luminescence. The signal is proportional to kinase activity. Plot the signal against the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
Methodology 3: Cellular Pathway Analysis
The final and most critical step is to demonstrate that target inhibition in cells translates to the blockade of the downstream signaling pathway. For ALK and ROS1, this involves measuring the phosphorylation status of key downstream effectors like ERK.[1]
-
Cell Treatment: Treat a relevant cancer cell line (e.g., H2228, which is ALK-positive) with the compound for a defined period (e.g., 2 hours).
-
Protein Extraction: Lyse the cells and quantify total protein concentration.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated ALK (p-ALK) and total ALK, as well as phosphorylated ERK (p-ERK) and total ERK.
-
Analysis: A dose-dependent decrease in the p-ALK and p-ERK signals, with no change in total ALK or ERK levels, confirms that the compound engages its target and inhibits its downstream signaling cascade, validating the mechanism of action.[1]
Caption: Inhibition of the ALK Signaling Pathway.
Conclusion
The identification of this compound as a dual ALK/ROS1 inhibitor provides a powerful case study for a successful target deconvolution campaign. The strategy outlined in this guide—a logical progression from broad, in silico predictions to unbiased, proteome-wide experimental screens, and culminating in specific biochemical and cellular validation—represents a robust and efficient pathway to elucidating a compound's mechanism of action. By integrating computational chemistry, chemoproteomics, biophysical assays, and cell biology, researchers can move with confidence from a bioactive molecule to a validated drug target, accelerating the development of next-generation therapeutics.
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- Target Discovery: Identification and Valid
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A Technical Guide to the Safe Handling of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine for Research and Development Applications
This document provides a comprehensive technical overview of the safety protocols and handling procedures for 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine (CAS No. 1108745-30-7). It is intended for researchers, chemists, and drug development professionals who may handle this compound in a laboratory or manufacturing setting. The guidance herein is synthesized from available safety data and best practices for handling analogous chemical structures.
Section 1: Compound Profile and Context
This compound is a specialized organic compound belonging to the indazole class.[1] Its primary significance in the pharmaceutical landscape is as a key intermediate in the synthesis of Entrectinib[2][3], a potent inhibitor of pan-TrkA/B/C, ROS1, and ALK used in oncology. Given its role in active pharmaceutical ingredient (API) synthesis, understanding its reactivity, hazards, and handling requirements is paramount to ensure personnel safety and experimental integrity.
| Property | Value | Source |
| CAS Number | 1108745-30-7 | [4] |
| Molecular Formula | C₁₄H₁₁F₂N₃ | [2] |
| Molecular Weight | 259.25 g/mol | [2] |
| Appearance | Yellow to off-white powder | [5] |
| Primary Application | Intermediate for Entrectinib synthesis | [2][3] |
Section 2: Hazard Identification and Risk Assessment
The primary documented hazard associated with this compound is its potential as a skin sensitizer.[4][5] A thorough risk assessment must also consider the general hazards of the chemical class and the lack of comprehensive long-term toxicity data.
GHS Classification and Implications
The Globally Harmonized System (GHS) provides a starting point for understanding the compound's risks.
| Classification | Hazard Statement | Signal Word | Pictogram |
| Skin Sensitization, Sub-category 1A | H317: May cause an allergic skin reaction | Warning | Exclamation Mark |
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing them with robust PPE.
Engineering Controls
-
Ventilation: All handling of the solid compound and its solutions must occur within a certified chemical fume hood or a powder containment hood.[4][5] This is the primary method for preventing inhalation of airborne dust particles. Local exhaust ventilation is superior to general room ventilation for containing contaminants at the source.
-
Safety Equipment: A safety shower and eyewash station must be immediately accessible in the laboratory where the compound is handled.
Personal Protective Equipment (PPE)
The selection of PPE is the final barrier between the researcher and the chemical. Its choice must be deliberate and based on the identified risks.
| Protection Type | Specification | Rationale and Best Practices |
| Eye/Face | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[4][6] | Protects against accidental splashes of solutions or airborne dust. A face shield should be worn over goggles during procedures with a high splash risk. |
| Hand | Chemical-resistant gloves (e.g., Nitrile). | The primary defense against skin contact and sensitization. Always double-glove when handling the neat compound. Check glove manufacturer's compatibility charts for solvents used. Contaminated gloves must be removed and disposed of as hazardous waste; do not reuse.[7] |
| Body | Flame-resistant laboratory coat.[4] | Protects skin and personal clothing from contamination. Should be buttoned completely. |
| Respiratory | Not required if handled within a certified fume hood. | If engineering controls fail or for emergency situations, a full-face respirator with appropriate cartridges should be used by trained personnel.[4] |
Section 4: Standard Operating Procedures (SOPs) for Handling
Adherence to validated SOPs minimizes the risk of exposure and ensures procedural consistency.
Workflow for General Handling of this compound
Caption: General laboratory workflow for safe handling.
SOP 4.1: Weighing and Aliquoting the Solid Compound
-
Preparation: Don all required PPE as specified in Section 3.2. Ensure the analytical balance is inside a fume hood or containment enclosure.
-
Tare: Place a tared weigh boat or vial on the balance.
-
Transfer: Carefully transfer the desired amount of the powdered compound using a clean spatula. Avoid generating dust by moving slowly and deliberately.[5]
-
Cleanup: Once the desired weight is achieved, securely cap the stock container and the receiving vial. Using a solvent-dampened wipe (e.g., ethanol), decontaminate the spatula, the balance, and the surrounding work surface.
-
Disposal: Dispose of the contaminated wipe and any disposable weighing accessories in a clearly labeled hazardous waste container.[8]
SOP 4.2: Solution Preparation and Handling
-
Solvent Addition: In a fume hood, add the desired solvent to the vial containing the pre-weighed solid.
-
Dissolution: Cap the vial and mix via sonication or vortexing until the solid is fully dissolved.
-
Transfer: Use a calibrated pipette or syringe to transfer the solution. Avoid splashing.
-
Storage: If the solution is to be stored, ensure the container is properly sealed, clearly labeled with the compound name, concentration, solvent, and date, and stored according to stability data.
Section 5: Emergency Response Protocols
Rapid and correct response to spills or exposures is critical.
Spill Response Decision Tree
Caption: Decision-making process for spill response.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][10] Seek immediate medical attention, bringing the Safety Data Sheet (SDS) if possible.[4]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[4] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Section 6: Storage and Waste Management
Storage
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][5] Keep it segregated from incompatible materials, particularly strong oxidizing agents, which could lead to vigorous reactions.[6]
Waste Management
The disposal of this compound and its associated waste requires careful consideration due to its chemical nature.
-
Segregation: All contaminated materials (gloves, wipes, pipette tips, excess compound) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[7]
-
Fluorinated Compound Considerations: Fluorinated organic compounds, often referred to as "forever chemicals," are known for their environmental persistence due to the strength of the carbon-fluorine bond.[11] Standard disposal methods may be insufficient for complete destruction.
-
Disposal Method: The recommended disposal method is incineration at a licensed hazardous waste facility.[8] High-temperature incineration is a promising technology for breaking the stable C-F bonds, but it must be properly managed to prevent the release of incomplete combustion byproducts.[11][12] Landfilling in a designated hazardous waste landfill is an alternative, but this only contains the substance rather than destroying it.[11] Always consult with your institution's Environmental Health and Safety (EHS) office and local regulations for approved disposal procedures.[4][5]
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The 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine Moiety: A Privileged Pharmacophore for Potent and Selective ALK/ROS1 Inhibition
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Receptor tyrosine kinases (RTKs) like Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) are critical targets in oncology, particularly in non-small cell lung cancer (NSCLC), where their chromosomal rearrangements lead to oncogenic fusion proteins that drive tumor progression.[1][2] Dual inhibition of both ALK and ROS1 presents a compelling therapeutic strategy due to the high homology within their ATP-binding kinase domains.[3][4] This guide provides a detailed examination of the 5-(3,5-difluorobenzyl)-1H-indazol-3-amine chemical scaffold, recently identified as a core pharmacophore for designing potent dual ALK/ROS1 inhibitors.[5] We will explore the molecular rationale for its efficacy, its mechanism of action, structure-activity relationships (SAR), and provide robust, field-proven experimental protocols for its evaluation. This document serves as a technical resource for medicinal chemists, pharmacologists, and cancer biologists engaged in the discovery and development of next-generation kinase inhibitors.
The Clinical Imperative: Targeting ALK and ROS1 Fusions in Oncology
Chromosomal rearrangements involving the ALK and ROS1 genes are key oncogenic drivers in a subset of NSCLC patients, occurring in approximately 3-7% and 1-2% of cases, respectively.[1][6][7] These rearrangements result in the creation of fusion proteins (e.g., EML4-ALK, CD74-ROS1) with constitutively active kinase domains.[8][9] This aberrant, ligand-independent signaling perpetually activates downstream pro-survival and proliferative pathways, including the PI3K/Akt, MAPK/Erk, and JAK/STAT cascades, leading to tumorigenesis.[1]
The high degree of sequence homology (approximately 77% identity at the ATP-binding site) between the ALK and ROS1 kinase domains provides a strong basis for the development of dual inhibitors.[10] Targeted therapies, such as Crizotinib, have demonstrated significant clinical benefit in patients with ALK- or ROS1-positive tumors.[1][11] However, the emergence of acquired resistance, often through secondary mutations within the kinase domain (e.g., ALK G1202R, ROS1 G2032R), necessitates the development of new generations of inhibitors.[4][12] This challenge underscores the importance of identifying and optimizing privileged chemical scaffolds that can serve as a foundation for potent, selective, and resistance-evading therapeutics.
Deconstructing the Pharmacophore: this compound
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For ALK and ROS1, a successful pharmacophore must effectively occupy the ATP-binding pocket and form key interactions that stabilize the inhibitor-kinase complex. Recent studies have highlighted the this compound moiety as a critical active pharmacophore for dual ALK/ROS1 inhibition.[5]
Key Pharmacophoric Features:
-
1H-Indazol-3-amine: This core heterocyclic system is a bioisostere of adenine and serves as the primary "hinge-binding" motif. The N1 nitrogen and the 3-amino group form crucial hydrogen bonds with the backbone amide and carbonyl of the hinge region residues (e.g., Met1199 in ALK) of the kinase. This interaction is fundamental for anchoring the inhibitor within the ATP-binding site.[13]
-
5-(3,5-Difluorobenzyl) Group: This substituent projects into a deeper hydrophobic pocket of the kinase domain.
-
Benzyl Ring: Provides favorable hydrophobic and π-stacking interactions.
-
3,5-Difluoro Substitution: This specific substitution pattern serves multiple strategic purposes in drug design. The fluorine atoms enhance binding affinity through favorable electrostatic and hydrophobic interactions. Critically, they also block metabolically labile positions on the phenyl ring, improving the molecule's metabolic stability and pharmacokinetic profile.
-
Mechanism of Action: Quenching the Aberrant Signal
Inhibitors built upon this indazole pharmacophore function as ATP-competitive inhibitors. By occupying the ATP-binding site of the ALK or ROS1 fusion protein, they prevent the binding and hydrolysis of ATP, thereby blocking the autophosphorylation required for kinase activation. This abrogation of kinase activity effectively shuts down the downstream signaling cascades responsible for cancer cell growth and survival, ultimately leading to cell cycle arrest and apoptosis.[1][5]
Caption: ALK/ROS1 Signaling and Point of Inhibition.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of the core pharmacophore and its derivatives is accessible through established synthetic routes. A common approach involves the cyclization of a substituted benzonitrile precursor with hydrazine.[13]
Caption: A typical screening workflow for ALK/ROS1 inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a highly promising and validated pharmacophore for the development of dual ALK and ROS1 inhibitors. [5]Its inherent ability to form key hinge-binding interactions, coupled with the strategic placement of a metabolically robust difluorobenzyl group, provides an excellent foundation for potency and favorable drug-like properties. The true power of this core lies in its amenability to chemical modification, allowing researchers to fine-tune selectivity, address resistance mutations, and optimize pharmacokinetic profiles. Future research will undoubtedly focus on elaborating this core to create next-generation inhibitors that can overcome the challenge of acquired resistance, offering durable clinical responses for patients with ALK- and ROS1-driven malignancies.
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Methodological & Application
Application Notes and Protocols for 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine in Cancer Research
Introduction: A Core Moiety Targeting Key Oncogenic Drivers
5-(3,5-Difluorobenzyl)-1H-indazol-3-amine is a critical chemical entity in modern oncology research, primarily recognized as a key synthetic intermediate for the potent anti-cancer drug Entrectinib (Rozlytrek, RXDX-101).[1][2] Entrectinib is a clinically approved, orally bioavailable inhibitor of several receptor tyrosine kinases (RTKs), including Anaplastic Lymphoma Kinase (ALK), C-ROS Oncogene 1 (ROS1), and the Tropomyosin Receptor Kinase (TRK) family (TRKA, TRKB, TRKC).[3][4]
Beyond its role as a precursor, the 5-(3,5-difluorobenzyl)-1H-indazole scaffold is now understood to be a pivotal pharmacophore responsible for dual ALK and ROS1 inhibitory activity.[5] This intrinsic activity makes the core molecule and its derivatives valuable tools for researchers investigating cancers driven by aberrant ALK and ROS1 signaling, particularly in non-small cell lung cancer (NSCLC).[5][6]
These application notes provide a comprehensive guide for researchers utilizing this compound or its derivatives. We will delve into the mechanistic basis of its action, provide detailed protocols for its characterization, and offer insights into experimental design for both in vitro and in vivo studies.
Mechanism of Action: Inhibiting Oncogene Addiction
In specific cancers, malignant cells become dependent on the continuous signaling from a single, constitutively active oncogene—a phenomenon known as "oncogene addiction".[1] Chromosomal rearrangements involving the ALK and ROS1 genes are classic examples, leading to the expression of fusion proteins with unregulated kinase activity.[4][6] These fusion kinases perpetually activate downstream signaling pathways that drive uncontrolled cell proliferation and survival.
Compounds built upon the this compound scaffold, such as Entrectinib, function as ATP-competitive inhibitors.[4][7] They bind to the ATP-binding pocket within the kinase domain of ALK and ROS1, preventing the phosphorylation of downstream substrates and effectively shutting down the oncogenic signaling cascade.[3] This blockade of critical pathways, including the RAS/MAPK/ERK and PI3K/AKT pathways, ultimately leads to the induction of apoptosis (programmed cell death) and cessation of tumor growth.[5][7]
Signaling Pathway Overview
The following diagram illustrates the central role of ALK/ROS1 fusion kinases in promoting cancer cell survival and proliferation, and how inhibitors based on the this compound core can block these effects.
Caption: ALK/ROS1 signaling pathway and point of inhibition.
Quantitative Data Summary: Inhibitory Profile
While this compound is primarily an intermediate, its derivatives show potent activity. The data below is for Entrectinib, which contains this core structure, and for a recently developed derivative (X4) that highlights the pharmacophore's intrinsic power.[4]
| Compound/Derivative | Target Kinase | IC₅₀ (Biochemical Assay) | Cell Line | Cancer Type | IC₅₀ (Cell-Based Assay) | Reference(s) |
| Entrectinib | TRKA | 1 nM | KM12 | Colorectal Carcinoma | 12 nM | [4] |
| TRKB | 3 nM | [4] | ||||
| TRKC | 5 nM | [4] | ||||
| ROS1 | 7 nM | Ba/F3-TEL-ROS1 | Engineered Pro-B | 5 nM | [4][8] | |
| ALK | 12 nM | Karpas-299 | Anaplastic Large Cell Lymphoma | 16 nM | [4] | |
| Derivative X4 | ALK | 0.512 µM | H2228 | NSCLC | 0.034 µM | [5] |
| ROS1 | 0.766 µM | [5] |
Experimental Protocols
The following protocols provide a framework for evaluating the biological activity of this compound or its more complex derivatives in cancer research.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol determines the compound's ability to directly inhibit the enzymatic activity of recombinant ALK or ROS1 kinase.
Principle: This assay measures the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically quantified using a radiometric ([γ-³²P]ATP) or fluorescence-based method, allowing for the calculation of an IC₅₀ value.[9]
Materials:
-
Recombinant human ALK or ROS1 kinase domain.
-
Kinase-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1).
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
This compound (or derivative) dissolved in DMSO.
-
Microplates (e.g., 384-well black plates for fluorescence).
-
ADP-Glo™ Kinase Assay kit or similar.
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to a range covering 10 µM to 0.1 nM in the final assay.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Kinase assay buffer.
-
Test compound dilution (or DMSO as a vehicle control).
-
Recombinant kinase enzyme.
-
Incubate for 10-15 minutes at room temperature to allow compound-enzyme interaction.
-
-
Initiate Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction. The final ATP concentration should be near its Km value for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Detection: Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) using a detection reagent like ADP-Glo™. This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the newly formed ADP into a detectable signal (luminescence).[10]
-
Data Analysis:
-
Subtract background luminescence (wells with no enzyme).
-
Normalize the data, setting the vehicle control (DMSO) as 100% activity and a no-enzyme or potent inhibitor control as 0% activity.
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for the in vitro kinase inhibition assay.
Protocol 2: Cell Viability and Proliferation Assay (MTT Assay)
This protocol assesses the cytotoxic or cytostatic effects of the compound on cancer cell lines, particularly those known to harbor ALK or ROS1 fusions (e.g., H2228, Karpas-299).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into a purple formazan product, which can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.[11]
Materials:
-
ALK+ or ROS1+ cancer cell lines (e.g., H2228) and a control cell line (e.g., A549, ALK-/ROS1-).[12]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
96-well cell culture plates.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight (37°C, 5% CO₂) to allow for attachment.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) and a "no cells" blank control.[13]
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, visible purple precipitates will form in viable cells.[14]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of the solubilization solution to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control wells (100% viability).
-
Plot the percent viability against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol verifies the mechanism of action by measuring the phosphorylation status of key proteins downstream of ALK/ROS1, such as ERK.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate sample that has been separated by size via gel electrophoresis. By using antibodies specific to both the phosphorylated (active) and total forms of a protein (e.g., p-ERK and total ERK), one can determine if a compound inhibits the signaling pathway.[5][15]
Materials:
-
ALK+ or ROS1+ cells.
-
Test compound and vehicle (DMSO).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels, running buffer, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42), anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the cell viability IC₅₀) for a short duration (e.g., 2-4 hours). Include a vehicle control.
-
Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[15]
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[16]
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for phospho-ERK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[17][18]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
-
Detection: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the same membrane can be stripped of antibodies using a stripping buffer and then re-probed with the antibody for total ERK, following the same immunoblotting steps.[18]
-
Data Analysis: Use image analysis software to quantify the band intensity for both p-ERK and total ERK. Present the data as the ratio of p-ERK to total ERK to demonstrate dose-dependent inhibition of signaling.
References
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- Wikipedia. (n.d.). Entrectinib.
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Application Notes and Protocols for the In Vitro Characterization of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine as a Kinase Inhibitor Scaffold
Prepared by: Gemini, Senior Application Scientist
Introduction: From Synthetic Intermediate to a Promising Pharmacophore
5-(3,5-Difluorobenzyl)-1H-indazol-3-amine is cataloged primarily as a key intermediate in the synthesis of Entrectinib, a potent, orally bioavailable inhibitor of pan-TrkA/B/C, ROS1, and ALK tyrosine kinases.[1][2][3] While not typically studied as a standalone agent, recent research has highlighted the significance of the 5-(3,5-difluorobenzyl)-1H-indazole core as an active and critical pharmacophore for dual ALK and ROS1 inhibition.[4] Anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) are receptor tyrosine kinases that, when constitutively activated through chromosomal rearrangements, act as oncogenic drivers in various cancers, most notably non-small cell lung cancer (NSCLC).[4][5]
This document provides a comprehensive guide for researchers and drug development professionals on the characterization of this compound or its derivatives as potential ALK/ROS1 inhibitors in a cell-based context. The protocols outlined herein are designed to establish a foundational understanding of the compound's biological activity, from determining its cytotoxic potential to verifying its on-target effects on the ALK/ROS1 signaling pathways.
Mechanism of Action: Targeting Oncogenic Driver Kinases
The core hypothesis for the activity of compounds derived from the 5-(3,5-difluorobenzyl)-1H-indazole scaffold is their ability to compete with ATP for the binding site within the kinase domain of ALK and ROS1.[4] In cancer cells harboring ALK or ROS1 gene fusions, these kinases are perpetually active, leading to the phosphorylation of downstream substrates and the activation of signaling cascades that promote cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT pathways.[6] By inhibiting the kinase activity of ALK and ROS1, this compound can suppress these oncogenic signals, leading to cell cycle arrest and apoptosis.[4][7]
Caption: ALK/ROS1 Signaling and Point of Inhibition.
Experimental Protocols
PART 1: Compound Preparation and Handling
Scientific integrity begins with the proper handling and preparation of the test compound. Indazole derivatives often exhibit limited aqueous solubility.[8]
1.1. Reconstitution of the Compound
-
Solvent Selection: Use sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) as the primary solvent.[7]
-
Stock Solution Preparation:
-
Allow the vial of this compound (MW: 259.25 g/mol )[1] to equilibrate to room temperature before opening.
-
Prepare a high-concentration stock solution, for example, 10 mM, by dissolving the appropriate mass of the compound in DMSO. For instance, to make 1 mL of a 10 mM stock, dissolve 2.59 mg of the compound in 1 mL of DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath or brief sonication can be used if necessary.[9]
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[6]
1.2. Preparation of Working Solutions
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations for treating the cells.
-
Crucial Consideration: The final concentration of DMSO in the culture medium should not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.[6] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
PART 2: Cell Line Selection and Culture
The choice of cell line is paramount for relevant results. For assessing ALK/ROS1 inhibition, a cell line with a known ALK or ROS1 fusion gene is essential. The NCI-H2228 human non-small cell lung cancer cell line, which harbors an EML4-ALK fusion, is a well-established model.[4]
2.1. NCI-H2228 Cell Culture
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.[10][13]
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium.
-
Rinse the cell monolayer with sterile PBS (without Ca²⁺ and Mg²⁺).
-
Add a minimal volume of 0.25% Trypsin-EDTA solution to cover the cells and incubate at 37°C for 2-5 minutes, or until cells detach.[10][13]
-
Neutralize the trypsin with complete growth medium (containing FBS).
-
Gently resuspend the cells and transfer to new flasks at a split ratio of 1:2 to 1:3.[10][12]
-
Renew the culture medium every 2 to 3 days.[12]
-
PART 3: Assessing Biological Activity
This section details the core assays to determine the compound's effect on cell viability and its ability to engage its intended targets.
Caption: General Experimental Workflow.
3.1. Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Seed H2228 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the compound (e.g., ranging from 1 nM to 10 µM). Include a vehicle control (DMSO only).[14]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.[7]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[15]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[16]
3.2. Target Engagement and Pathway Analysis (Western Blotting)
This protocol verifies that the compound inhibits the phosphorylation of ALK and its downstream effectors, confirming on-target activity.[4]
-
Cell Seeding and Treatment: Seed H2228 cells in 6-well plates. Grow to 70-80% confluency and treat with various concentrations of the compound (e.g., 0.1x, 1x, and 10x the IC₅₀ value) for a shorter duration (e.g., 2-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[17]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.[18]
-
Blocking and Antibody Incubation:
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6][16]
-
Analysis: Quantify the band intensities. A reduction in the ratio of phosphorylated protein to total protein with increasing compound concentration indicates target engagement.
3.3. Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay quantifies the extent to which the compound induces programmed cell death.
-
Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described for the Western blot assay, but for a longer duration (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Analysis: Analyze the stained cells by flow cytometry. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Data Presentation and Interpretation
| Parameter | Assay | Typical Concentration Range | Incubation Time | Expected Outcome |
| IC₅₀ Value | MTT Cell Viability | 1 nM - 10 µM | 48 - 72 hours | Dose-dependent decrease in cell viability. |
| Target Inhibition | Western Blot | 0.1x, 1x, 10x IC₅₀ | 2 - 6 hours | Dose-dependent decrease in p-ALK/p-ROS1 levels. |
| Apoptosis | Annexin V/PI Staining | 1x, 5x, 10x IC₅₀ | 24 - 48 hours | Dose-dependent increase in apoptotic cell population. |
Conclusion and Future Directions
The protocols described provide a robust framework for the initial characterization of this compound and its derivatives as potential ALK/ROS1 inhibitors. Positive results from these assays—specifically, potent low-micromolar to nanomolar IC₅₀ values, clear evidence of on-target ALK/ROS1 phosphorylation inhibition, and induction of apoptosis—would strongly support further preclinical development. Subsequent studies could involve broader kinase profiling to assess selectivity, evaluation in other ALK/ROS1-driven cell lines, and eventual progression to in vivo xenograft models.
References
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- BCRJ Cell Line Bank. (n.d.). NCI-H2228 [H2228].
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- Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
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- ResearchGate. (n.d.). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors.
- Autech Industry Co.,Limited. (n.d.). 5-(3,5- Difluorobenzyl)-1 H- Azole-3-amine CAS 1108745-30-7.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
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- El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. European Journal of Medicinal Chemistry.
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5-(3,5-Difluorobenzyl)-1H-indazol-3-amine for in vivo animal studies
An In-Depth Guide to the Preclinical In Vivo Evaluation of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine
This document provides a detailed guide for researchers, scientists, and drug development professionals on the design and execution of in vivo animal studies for the compound this compound. While this compound is recognized as a key intermediate in the synthesis of the potent kinase inhibitor Entrectinib, this guide will treat it as a novel investigational agent to delineate a comprehensive preclinical evaluation strategy.[1][2][3][4] The protocols and insights provided herein are synthesized from established best practices in small molecule drug development and are intended to ensure scientific rigor and data integrity.[5][6][7]
Introduction and Scientific Rationale
This compound belongs to the indazole class of heterocyclic compounds, a scaffold prevalent in numerous clinically evaluated and approved kinase inhibitors.[8] Its structural contribution to Entrectinib, a potent inhibitor of anaplastic lymphoma kinase (ALK), c-ros oncogene 1 (ROS1), and pan-tropomyosin receptor kinases (pan-TRKs), strongly suggests that this compound itself may possess intrinsic activity against these or other protein kinases.[2][9]
Kinase pathways are frequently dysregulated in cancer, driving uncontrolled cell proliferation, survival, and metastasis.[10] Therefore, targeting these pathways remains a cornerstone of modern oncology drug development.[11][12] The primary objective of in vivo studies with this compound is to assess its anti-tumor efficacy, pharmacokinetic profile, and safety in relevant animal models, thereby determining its potential as a therapeutic candidate.
Table 1: Compound Profile
| Property | Data | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 1108745-30-7 | [2][13] |
| Molecular Formula | C14H11F2N3 | [2] |
| Molecular Weight | 259.25 g/mol | [2] |
| Putative Target Class | Protein Kinase Inhibitor | Inferred from[2][9] |
| Potential Indications | Non-Small Cell Lung Cancer, Solid Tumors with ALK/ROS1/TRK fusions | Inferred from[9] |
Proposed Mechanism of Action: Kinase Inhibition
Based on its structural motif, we hypothesize that this compound functions as an ATP-competitive kinase inhibitor. The indazole core can form critical hydrogen bonds within the hinge region of the kinase ATP-binding pocket, a common mechanism for this class of drugs.[8] Inhibition of a key signaling kinase, such as ALK or ROS1, would block downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells dependent on these pathways.
Caption: Proposed mechanism of action for this compound.
Preclinical In Vivo Experimental Workflow
A structured, multi-phase approach is crucial for the successful in vivo evaluation of a novel compound. The workflow should progress from initial tolerability and pharmacokinetic assessments to robust efficacy studies in relevant disease models.
Caption: Phased approach for preclinical in vivo evaluation.
Detailed Experimental Protocols
4.1 Protocol 1: Formulation Development and Administration
Objective: To prepare a stable and homogenous vehicle for consistent in vivo administration.
Causality: The formulation directly impacts drug exposure and, consequently, efficacy and toxicity. A poorly formulated compound can lead to variable absorption and erroneous results.
Materials:
-
This compound powder
-
Solvents: DMSO (Dimethyl sulfoxide), PEG300 (Polyethylene glycol 300), Tween 80, Saline (0.9% NaCl) or 5% Dextrose solution (D5W)
-
Sterile tubes, syringes, and filters (0.22 µm)
-
Vortex mixer, sonicator
Step-by-Step Protocol:
-
Solubility Testing: Begin by assessing the solubility of the compound in various pharmaceutically acceptable solvents.
-
Vehicle Preparation: A common vehicle for oral (PO) or intraperitoneal (IP) administration is a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Compound Formulation: a. Weigh the required amount of this compound. b. Add the required volume of DMSO to the powder and vortex/sonicate until fully dissolved. c. Sequentially add PEG300 and Tween 80, vortexing thoroughly after each addition. d. Finally, add the saline or D5W solution dropwise while continuously vortexing to prevent precipitation. e. The final solution should be clear. If not, adjust the vehicle composition.
-
Sterilization: For IP injections, sterile filter the final formulation through a 0.22 µm syringe filter. This is less critical for oral gavage but is good practice.
-
Administration: Administer the formulation to animals at a standard volume, typically 10 mL/kg for mice via oral gavage. Ensure the formulation is prepared fresh daily unless stability data indicates otherwise.
4.2 Protocol 2: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity.
Causality: The MTD is essential for selecting appropriate doses for subsequent efficacy studies. Dosing too high can lead to non-specific toxicity and animal morbidity, while dosing too low may not achieve therapeutic concentrations.
Study Design:
-
Animals: Female athymic nude mice (6-8 weeks old).
-
Group Size: 3-5 mice per group.
-
Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg).
-
Dosing Schedule: Administer the compound daily (QD) or intermittently (e.g., 2 days on/5 days off) for 5-14 days.[14]
-
Parameters to Monitor:
-
Body Weight: Measure daily. A weight loss of >20% is a common endpoint.
-
Clinical Signs: Observe daily for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture). Score these observations.
-
Mortality: Record any deaths.
-
Table 2: Example MTD Study Data Summary
| Dose Group (mg/kg, QD) | N | Mean Body Weight Change (%) | Clinical Signs (Score 0-4) | Mortality | MTD Determination |
| Vehicle | 5 | +5.2% | 0 | 0/5 | - |
| 30 | 5 | +1.5% | 0.5 | 0/5 | Tolerated |
| 100 | 5 | -8.7% | 1.2 | 0/5 | Tolerated |
| 300 | 5 | -21.3% | 3.5 | 2/5 | Not Tolerated |
4.3 Protocol 3: Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of this compound in a relevant cancer model.
Causality: This is the pivotal experiment to determine if the compound's hypothesized mechanism of action translates to therapeutic benefit in a living organism.
Step-by-Step Protocol:
-
Cell Line Selection: Choose a human cancer cell line known to be driven by the putative target kinase. For example, the H2228 non-small cell lung cancer cell line, which harbors an ALK fusion.[9]
-
Tumor Implantation: a. Culture H2228 cells to ~80% confluency. b. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^7 cells/mL. c. Inject 100 µL of the cell suspension subcutaneously into the right flank of each athymic nude mouse.
-
Tumor Growth and Randomization: a. Monitor tumor growth using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2. b. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group) to ensure an even distribution of tumor sizes.
-
Treatment Groups:
-
Group 1: Vehicle control.
-
Group 2: Compound at Dose 1 (e.g., 50 mg/kg, based on MTD).
-
Group 3: Compound at Dose 2 (e.g., 100 mg/kg, based on MTD).
-
Group 4: Positive control (e.g., a known ALK inhibitor).
-
-
Dosing and Monitoring: a. Administer treatments according to the predetermined schedule (e.g., daily oral gavage). b. Measure tumor volumes and body weights 2-3 times per week. c. Monitor for any signs of toxicity.
-
Study Endpoint: The study is typically terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days). Euthanize animals if tumor ulceration occurs or body weight loss exceeds 20-25%.
-
Data Analysis: a. Plot mean tumor volume ± SEM over time for each group. b. Calculate the Tumor Growth Inhibition (TGI) for each treatment group at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is for the control group.
4.4 Protocol 4: Pharmacodynamic (PD) Biomarker Analysis
Objective: To confirm that the compound is engaging its target in the tumor tissue.
Causality: Demonstrating target modulation in vivo provides crucial evidence linking the compound's presence to its biological effect and validates the proposed mechanism of action.
Step-by-Step Protocol:
-
Study Design: Use a satellite group of tumor-bearing mice from the efficacy study or a separate, short-term study.
-
Sample Collection: a. Treat mice with a single dose of the compound or vehicle. b. At various time points post-dose (e.g., 2, 6, 24 hours), euthanize the mice. c. Excise tumors rapidly and either snap-freeze them in liquid nitrogen for Western blot analysis or fix them in formalin for immunohistochemistry (IHC).
-
Western Blot Analysis: a. Homogenize the frozen tumor tissue and extract proteins. b. Perform SDS-PAGE and transfer proteins to a membrane. c. Probe with primary antibodies against the phosphorylated form of the target kinase (e.g., p-ALK) and a downstream effector (e.g., p-ERK), as well as their total protein counterparts. d. Analyze the band intensities to determine the extent of target inhibition relative to the vehicle-treated controls.
-
IHC Analysis: a. Process the fixed tumors into paraffin-embedded blocks and cut thin sections. b. Perform IHC staining using the same phospho-specific antibodies. c. Score the staining intensity to assess the spatial distribution of target inhibition within the tumor.
Safety and Handling
According to available safety data sheets, this compound may cause an allergic skin reaction.[15][16] Standard laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.[16]
Conclusion
The in vivo evaluation of this compound requires a systematic and rigorous approach. By leveraging its structural similarity to known kinase inhibitors, a rational experimental plan can be designed to thoroughly investigate its therapeutic potential. The protocols outlined in this guide provide a comprehensive framework for assessing the compound's formulation, tolerability, pharmacokinetics, and anti-tumor efficacy. Meticulous execution of these studies, with a focus on self-validating experimental design, will yield the high-quality data necessary to make informed decisions about its future development.
References
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- Colombo, R., & Moll, J. (2014). Characterization of novel MPS1 inhibitors with preclinical anticancer activity. Cell Cycle, 13(19), 3073-3086.
- Wengner, A. M., et al. (2016). Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. Molecular Cancer Therapeutics, 15(4), 583-592.
- Synapse Database. (2024). Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression.
- Richards, M. W., et al. (2015). Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility. PLoS ONE, 10(9), e0138738.
- Zeng, Y., et al. (2023). Development of MPS1 Inhibitors: Recent Advances and Perspectives. Journal of Medicinal Chemistry, 66(24), 16454-16492.
- Tardif, N., et al. (2011). Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. Chemistry & Biology, 18(4), 476-490.
- Woodward, H., et al. (2018). In vitro and in vivo profile of the preclinical candidate and MPS1 kinase inhibitor CCT289346. Cancer Research, 78(13 Supplement), 1651.
- Zeng, Y., et al. (2023). Development of MPS1 Inhibitors: Recent Advances and Perspectives. PubMed.
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Application and Protocol Guide: Comprehensive Characterization of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine
Introduction
5-(3,5-Difluorobenzyl)-1H-indazol-3-amine is a pivotal intermediate in the synthesis of various pharmacologically active molecules, including the targeted cancer therapeutic, Entrectinib.[1][2][3] The indazole scaffold is a significant heterocyclic framework in medicinal chemistry, known for its presence in a multitude of compounds with a wide array of biological activities.[4][5][6][7] Given its role in the development of potent therapeutics, ensuring the identity, purity, and stability of this intermediate is of paramount importance.
This document provides a comprehensive guide to the analytical techniques and detailed protocols for the thorough characterization of this compound. The methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for quality control and assurance.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for the development of appropriate analytical methods.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| Synonyms | 3-Amino-5-(3,5-difluorobenzyl)-1H-indazole | [1][8] |
| CAS Number | 1108745-30-7 | [1][2][8] |
| Molecular Formula | C14H11F2N3 | [2][8] |
| Molecular Weight | 259.25 g/mol | [2][8] |
| Appearance | Yellow to off-white powder | [9] |
Strategic Analytical Workflow
A multi-tiered analytical approach is essential for the comprehensive characterization of this compound. This workflow ensures the unambiguous identification, quantitation of purity, and assessment of potential impurities.
Caption: Strategic workflow for the comprehensive characterization of this compound.
Structural Elucidation
The definitive identification of this compound is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed information about the chemical structure, connectivity, and environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule. For indazole derivatives, NMR is critical for confirming the correct isomeric form and substitution pattern.[4][5][7][10]
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (δ), coupling constants (J), and multiplicities to assign the signals to the specific protons in the structure.
-
Assign the carbon signals in the ¹³C NMR spectrum based on their chemical shifts and comparison with predicted values or related structures.
-
Expected Spectral Features:
-
¹H NMR: Expect signals in the aromatic region (δ 6.0-8.5 ppm) corresponding to the protons on the indazole and difluorobenzyl rings. Signals for the benzylic CH₂ group and the amine (NH₂) protons will also be present. The active hydrogens on the indazole and amine groups may appear as broad singlets.[11]
-
¹³C NMR: Expect distinct signals for each carbon atom in the molecule, with chemical shifts influenced by the attached functional groups and the aromatic systems.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the accurate molecular weight of the compound and offers fragmentation patterns that can further confirm its structure.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Acquisition:
-
Infuse the sample solution directly or via an LC system into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The expected m/z for [M+H]⁺ is approximately 260.09.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it to the theoretical mass of C₁₄H₁₂F₂N₃⁺. The high resolution will allow for confirmation of the elemental composition.
-
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of this compound and for quantifying any related impurities.
Rationale: HPLC with UV detection provides a robust and sensitive method to separate the main compound from potential impurities arising from the synthesis or degradation.[12] The development of a stability-indicating method is crucial for monitoring the compound's stability over time.[13][14]
Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable diluent (e.g., a mixture of mobile phase A and B) at a concentration of approximately 1 mg/mL.
-
Further dilute as necessary for analysis.
-
-
Data Analysis:
-
Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity.
-
Identify and quantify any impurities using a reference standard if available, or by area normalization.
-
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to investigate the solid-state properties of the compound.
Rationale: DSC can determine the melting point and detect polymorphic transitions, while TGA provides information on thermal stability and decomposition.[12][15]
Protocol: DSC and TGA
-
Instrumentation: A calibrated DSC and TGA instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate pan (e.g., aluminum for DSC, platinum or ceramic for TGA).
-
DSC Analysis:
-
Heat the sample from ambient temperature to a temperature above its melting point at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the melting point.
-
-
TGA Analysis:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
Forced Degradation Studies
Rationale: Forced degradation studies are essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[14][16][17] These studies expose the compound to harsh conditions to accelerate its degradation.[13][18]
Protocol: Stress Conditions
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to dry heat at 105 °C for 48 hours.
-
Photodegradation: Expose the sample (in solution and as a solid) to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines. A known degradation pathway for indazoles under UV light is phototransposition to benzimidazoles.[13]
-
Analysis: Analyze the stressed samples by the developed HPLC method to separate the degradation products from the parent compound.
Caption: Workflow for forced degradation studies of this compound.
Conclusion
The analytical methodologies and protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. Adherence to these procedures will ensure the quality, purity, and stability of this critical pharmaceutical intermediate, thereby supporting the development of safe and effective drug products.
References
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- Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI.
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- Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. The University of Groningen research portal.
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- Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. ResearchGate.
- 5-(3,5- Difluorobenzyl)-1 H- Azole-3-amine CAS 1108745-30-7.
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Application Notes and Protocols: Purification of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine
Introduction
5-(3,5-Difluorobenzyl)-1H-indazol-3-amine is a critical pharmaceutical intermediate in the synthesis of various therapeutic agents, notably as a key building block for Entrectinib, a potent tyrosine kinase inhibitor.[1][2][3] The purity of this intermediate is paramount, as any impurities can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). This guide provides detailed protocols and expert insights into the robust purification methods for achieving high-purity this compound, suitable for researchers, scientists, and professionals in drug development.
The inherent chemical nature of this molecule, possessing both a basic amine group and an indazole core, presents unique challenges and opportunities for purification.[4][5] Understanding these properties is fundamental to selecting and optimizing a purification strategy. This document will explore three primary purification techniques: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC).
Understanding the Compound and Potential Impurities
Chemical Structure:
-
Name: this compound
-
CAS Number: 1108745-30-7[2]
-
Molecular Formula: C14H11F2N3[2]
-
Molecular Weight: 259.25 g/mol [2]
-
Appearance: Typically a yellow to off-white powder.[6]
Potential impurities in the crude product can arise from starting materials, side reactions, or degradation. Common impurities may include:
-
Unreacted starting materials.
-
Isomeric byproducts, such as N-alkylated indazole derivatives.[7]
-
Products of over-alkylation or other side reactions.
-
Residual solvents and reagents from the synthesis.
The primary goal of the purification process is to effectively remove these impurities to achieve a purity level of >99% as determined by HPLC analysis.
Purification Strategy Overview
The choice of purification method depends on the scale of the purification, the nature of the impurities, and the desired final purity. A multi-step approach is often the most effective strategy.
Caption: General workflow for the purification of this compound.
Method 1: Recrystallization
Recrystallization is a powerful and scalable technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. For indazole derivatives, mixed solvent systems can be particularly effective.[8]
Rationale
The selection of an appropriate solvent system is critical. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be highly soluble or insoluble at all temperatures. Given the aromatic and amine functionalities of the target compound, polar protic and aprotic solvents, often in combination, are good starting points.
Protocol: Recrystallization from Ethanol/Water
-
Solvent Selection: A mixture of ethanol and water is a common and effective choice for recrystallizing indazole derivatives.[9]
-
Dissolution: In a suitable flask, suspend the crude this compound in a minimal amount of hot ethanol. Heat the mixture to reflux with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Inducing Crystallization: While still hot, add water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
| Parameter | Recommended Condition |
| Solvent System | Ethanol/Water |
| Initial Solvent | Hot Ethanol |
| Anti-Solvent | Water |
| Cooling Protocol | Slow cooling to RT, then ice bath |
| Expected Purity | >98% |
Method 2: Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for purifying compounds on a small to medium scale.[10] It is particularly useful for separating compounds with different polarities. Due to the basic nature of the amine group in the target molecule, special considerations are necessary to prevent peak tailing and poor separation on standard silica gel.[4][11]
Rationale
The acidic nature of standard silica gel can interact strongly with basic amines, leading to irreversible adsorption or significant peak tailing.[11] To counteract this, two main strategies are employed: using a mobile phase containing a small amount of a basic modifier (e.g., triethylamine) or using a modified stationary phase like amine-functionalized silica.[4] The latter is often preferred for its reproducibility and efficiency.
Protocol: Flash Chromatography on Amine-Functionalized Silica
-
Stationary Phase: Amine-functionalized silica gel (Biotage® KP-NH or similar).[4]
-
Mobile Phase Selection: A gradient of ethyl acetate in hexanes is a good starting point. The optimal gradient will depend on the specific impurity profile.
-
Sample Preparation: Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Alternatively, for less soluble compounds, create a slurry with a small amount of silica gel, evaporate the solvent, and dry-load it onto the column.[12]
-
Column Packing and Equilibration: Pack the column with the amine-functionalized silica and equilibrate with the initial mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Loading: Load the prepared sample onto the top of the column.
-
Elution: Begin the elution with the initial mobile phase and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions based on the UV absorbance profile (typically monitored at 254 nm and 280 nm).
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
| Parameter | Recommended Condition |
| Stationary Phase | Amine-functionalized Silica Gel |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient |
| Detection | UV (254 nm / 280 nm) |
| Expected Purity | >99% |
Caption: Workflow for flash column chromatography purification.
Method 3: Preparative High-Performance Liquid Chromatography (Prep HPLC)
For achieving the highest possible purity, especially on a smaller scale or for producing analytical standards, preparative HPLC is the method of choice.[13][14] It offers superior resolution compared to flash chromatography and is highly automated.[15]
Rationale
Reversed-phase HPLC is typically employed for compounds of this polarity. A C18 stationary phase is common, and the mobile phase usually consists of a mixture of an organic solvent (acetonitrile or methanol) and water, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. For basic compounds, using a slightly basic mobile phase can also be effective.
Protocol: Reversed-Phase Preparative HPLC
-
System: A preparative HPLC system equipped with a high-pressure gradient pump, an autosampler or manual injector, a UV-Vis detector, and a fraction collector.[13]
-
Column: A preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Method Development: First, develop an analytical method on a smaller C18 column to determine the optimal gradient conditions for separating the target compound from its impurities.
-
Sample Preparation: Dissolve the crude or partially purified compound in a suitable solvent (e.g., methanol or a mixture of the mobile phase) and filter through a 0.45 µm syringe filter to remove any particulate matter.
-
Purification Run:
-
Inject the prepared sample onto the equilibrated preparative column.
-
Run the gradient program determined from the analytical scale.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
-
Fraction Collection: Collect fractions corresponding to the main peak of the desired product.
-
Post-Purification Workup:
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the pure compound as a solid. If a salt form (e.g., formate salt) is not desired, a basic workup followed by extraction may be necessary.
-
| Parameter | Recommended Condition |
| Stationary Phase | C18 Silica Gel |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |
| Detection | UV (e.g., 254 nm) |
| Post-Processing | Lyophilization or Extraction |
| Expected Purity | >99.5% |
Conclusion
The purification of this compound to a high degree of purity is an essential step in the synthesis of advanced pharmaceutical intermediates. The choice of purification method should be guided by the scale of the synthesis, the impurity profile, and the final purity requirements. For large-scale purification, a well-optimized recrystallization procedure can be highly effective and economical. For intermediate scales or more challenging separations, flash chromatography on amine-functionalized silica offers a robust solution. When the highest purity is demanded, preparative HPLC stands as the gold standard. A combination of these techniques, such as an initial recrystallization followed by a final polishing step with chromatography, often yields the best results.
References
- Gilson. Preparative HPLC Systems | VERITY® LC Solutions.
- American Chemical Society. (2009). Preparative Chromatography with Extreme Productivity: HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development.
- Pharmaceutical Technology. Flash and Prep HPLC Solutions.
- Google Patents. CN101948433A - Method for separating and purifying substituted indazole isomers.
- Evotec. Preparative Chromatography.
- ResearchGate. (2025). Practical aspects of preparative HPLC in pharmaceutical development and production.
- Google Patents. US8455691B2 - Process for the purification of aromatic amines.
- Google Patents. WO2009106982A1 - Indazole derivatives.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
- Biotage. (2023). Is there an easy way to purify organic amines?.
- Google Patents. US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide.
- Google Patents. WO2018097273A1 - Salts of indazole derivative and crystals thereof.
- Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?.
- Xiamen Aeco Chemical Co., Ltd. 5-(3,5- Difluorobenzyl)-1 H- Azole-3-amine CAS 1108745-30-7.
- National Institutes of Health. (2020). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC.
- National Institutes of Health. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PMC.
- LookChem. Cas 1108745-30-7,this compound.
- National Institutes of Health. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC.
- DEA.gov. Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ).
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Recommended dosage of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine for lab experiments
Clarification on the Target Compound
Initial analysis of the topic "Recommended dosage of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine for lab experiments" reveals that this chemical (CAS No. 1108745-30-7) is primarily documented as a synthetic intermediate in the production of Entrectinib, a pan-Trk, ROS1, and ALK inhibitor.[1][2][3] There is a significant lack of publicly available data regarding its direct application in biological assays, its mechanism of action, or established dosage protocols. Therefore, creating a detailed application and protocol guide for this specific molecule would not be grounded in verifiable scientific literature.
However, a recent study has identified the "5-(3,5-difluorobenzyl)-1H-indazole" scaffold as a key pharmacophore for dual ALK/ROS1 inhibition, suggesting potential biological activity for compounds with this core structure.[4]
It is possible that the query intended to investigate a well-characterized research compound. A molecule with a similar naming convention and extensive documentation is GNE-7915 (CAS No. 1351761-44-8), a potent, selective, and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Given the detailed nature of the request for an in-depth technical guide, and the abundance of research data for GNE-7915, this document will proceed to provide a comprehensive application note and protocol for GNE-7915 as an exemplar of a research compound used in laboratory experiments for neurological disease research.
Audience: Researchers, scientists, and drug development professionals in neurodegenerative disease, particularly Parkinson's Disease.
Section 1: Introduction and Mechanism of Action
GNE-7915 is a highly potent and selective small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's Disease (PD).[5][6][7] Mutations in the LRRK2 gene, particularly the G2019S mutation, are a significant cause of both familial and sporadic PD, leading to increased kinase activity.[8][9] This aberrant activity is believed to contribute to the neurodegenerative processes seen in the disease.[10]
GNE-7915 acts as a Type I kinase inhibitor, binding to the ATP pocket of the LRRK2 kinase domain in its active conformation.[11] This binding competitively inhibits the phosphorylation of LRRK2 substrates, thereby mitigating the downstream pathological effects of hyperactive LRRK2. The compound has demonstrated high potency with a biochemical inhibitory constant (Ki) of 1 nM and a cellular IC50 of 9 nM for LRRK2.[5][12] Its excellent brain penetrance makes it a valuable tool for both in vitro and in vivo studies of LRRK2 function in the central nervous system.[5][13][14]
Signaling Pathway Overview
The diagram below illustrates the central role of LRRK2 in cellular pathways and the point of intervention for GNE-7915.
Caption: LRRK2 signaling cascade and the inhibitory action of GNE-7915.
Section 2: Compound Specifications and Preparation
A thorough understanding of the compound's physical and chemical properties is critical for accurate and reproducible experimental design.
| Property | Value | Source(s) |
| IUPAC Name | [4-[[4-(Ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-2-fluoro-5-methoxyphenyl]-morpholin-4-ylmethanone | |
| Molecular Formula | C₁₉H₂₁F₄N₅O₃ | [13] |
| Molecular Weight | 443.40 g/mol | [13] |
| Purity | >98%, >99% (Varies by supplier) | [6] |
| Appearance | Off-white to light yellow solid | [13] |
| Solubility | Soluble in DMSO (up to 50 mM with warming, or 100 mg/mL) | [13] |
| Storage (Solid) | -20°C for long-term (3 years) | [13] |
| Storage (In Solvent) | -80°C (2 years) or -20°C (1 year) | [13] |
Protocol 1: Preparation of Stock Solutions
Rationale: Due to its hydrophobicity, GNE-7915 requires an organic solvent for initial solubilization. Dimethyl sulfoxide (DMSO) is the recommended solvent. It is critical to use anhydrous, high-purity DMSO to prevent compound precipitation and degradation.[5][13]
Materials:
-
GNE-7915 solid powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance and vortex mixer
Procedure:
-
Equilibration: Allow the GNE-7915 vial to equilibrate to room temperature for 15-20 minutes before opening to minimize moisture condensation.
-
Weighing: Accurately weigh the desired amount of GNE-7915 powder in a sterile tube.
-
Solubilization: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM). For a 10 mM stock, add 225.53 µL of DMSO per 1 mg of GNE-7915.
-
Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming (to ~37°C) may be required to achieve higher concentrations (e.g., 50 mM).
-
Aliquoting & Storage: Aliquot the stock solution into single-use volumes in amber tubes to protect from light and repeated freeze-thaw cycles. Store at -80°C.
Note on DMSO: Hygroscopic DMSO can significantly reduce the solubility of GNE-7915. Always use freshly opened or properly stored anhydrous DMSO.[5][13]
Section 3: In Vitro Experimental Guidelines
In vitro assays are essential for determining cellular potency, target engagement, and potential off-target effects.
Recommended Dosage for Cellular Assays
The effective concentration of GNE-7915 in cell-based assays typically ranges from low nanomolar to low micromolar, depending on the cell type, assay duration, and specific endpoint.
| Assay Type | Cell System | Recommended Concentration Range | Key Endpoint | Source(s) |
| LRRK2 Target Engagement | Primary neurons, iPSC-derived neurons | 10 nM - 1 µM | pLRRK2 (Ser935) levels, Rab10 phosphorylation | [5][15] |
| General Kinase Selectivity Profiling | Cell-free kinase panels (e.g., KinomeScan) | 100 nM - 1 µM | % Inhibition of off-target kinases | [13] |
| Cytotoxicity Assessment | Various (e.g., SH-SY5Y, HEK293) | 1 µM - 30 µM | Cell viability (e.g., MTT, LDH assay) | [12] |
| Cytokine Inhibition (Off-Target) | Primary astrocytes (WT or LRRK2 KO) | ≥ 3 µM | TNFα, CXCL10 levels | [12] |
Protocol 2: Western Blot for LRRK2 Inhibition in Cultured Cells
Rationale: A common method to validate the efficacy of a LRRK2 inhibitor is to measure the dephosphorylation of LRRK2 at Serine 935 (pS935-LRRK2), a widely used biomarker for target engagement.
Caption: Standard workflow for assessing LRRK2 inhibition via Western Blot.
Procedure:
-
Cell Treatment: Plate cells (e.g., SH-SY5Y overexpressing LRRK2-G2019S) and allow them to adhere. Treat with a dose-response curve of GNE-7915 (e.g., 1 nM to 1 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 90 minutes to 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies for pS935-LRRK2, total LRRK2, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize pS935-LRRK2 signal to total LRRK2 and the loading control.
Section 4: In Vivo Experimental Guidelines
GNE-7915's favorable pharmacokinetic profile allows for robust in vivo studies in various animal models.[5][16]
Recommended Dosage for Animal Studies
Dosages vary significantly by species and administration route. The goal is typically to achieve brain concentrations sufficient to inhibit LRRK2 kinase activity.
| Species | Route of Administration | Dosage Range | Study Duration/Frequency | Key Finding(s) | Source(s) |
| Mouse | IP or PO | 50 mg/kg | Single dose | Concentration-dependent reduction of pLRRK2 in the brain of BAC transgenic mice | [5] |
| Mouse | Subcutaneous | 100 mg/kg | Single dose or twice weekly for 18 weeks | Significant, sustained LRRK2 inhibition in the brain and lung; reduced α-synuclein oligomers with long-term treatment. No adverse effects noted. | [15] |
| Rat | PO | 10, 50, or 100 mg/kg | Daily for 7 days | No microscopic adverse effects observed in lungs or kidneys. | [8] |
| Cynomolgus Monkey | PO | 10, 25, or 65 mg/kg; 30 mg/kg | Daily for 7 or 29 days | Dose-dependent vacuolation of type II pneumocytes in the lungs, an on-target effect of LRRK2 inhibition.[8][9][17] | [8][9][17] |
Safety and Off-Target Considerations
-
Selectivity: GNE-7915 is highly selective for LRRK2. In a panel of 187 kinases, only TTK showed greater than 50% inhibition at a concentration of 100 nM.[13]
-
5-HT₂B Antagonism: The compound is a moderately potent antagonist of the 5-HT₂B receptor.[5][13] This should be considered when interpreting results related to serotonergic systems.
-
Pulmonary Effects: A known on-target effect of potent LRRK2 inhibition is the accumulation of lamellar bodies in type II pneumocytes in the lungs of non-human primates, leading to cytoplasmic vacuolation.[9][17] This effect was not observed in rodents.[9] Importantly, long-term studies in mice showed no adverse functional or histopathological abnormalities in the lungs or kidneys.[15]
Section 5: References
-
GNE-7915 | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
-
Lau, H. H., et al. (2022). Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects. npj Parkinson's Disease, 8(1), 1-13. Retrieved from [Link]
-
GNE 7915. (n.d.). Bertin Bioreagent. Retrieved from [Link]
-
Taymans, J. M., & Cookson, M. R. (2016). LRRK2 kinase inhibition as a therapeutic strategy for Parkinson's disease, where do we stand?. Neurosignals, 24(1), 1-15. Retrieved from [Link]
-
Singh, K., & Kumar, D. (2022). Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease in the Last Decade. Pharmaceuticals, 15(8), 996. Retrieved from [Link]
-
Myasnikov, A. G., et al. (2021). Pharmacology of LRRK2 with type I and II kinase inhibitors revealed by cryo-EM. Nature Communications, 12(1), 1-13. Retrieved from [Link]
-
Sigh of Relief? Lung Effects of LRRK2 Inhibitors are Mild. (2020, April 24). Alzforum. Retrieved from [Link]
-
Tolosa, E., et al. (2016). LRRK2 inhibitors and their potential in the treatment of Parkinson's disease. Neurotherapeutics, 13(3), 547-558. Retrieved from [Link]
-
The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson's Disease. (2020). Frontiers in Neuroscience. Retrieved from [Link]
-
LRRK2 Inhibition by BIIB122 in Healthy Participants and Patients with Parkinson's Disease. (2023). New England Journal of Medicine, 388(1), 33-44. Retrieved from [Link]
-
Xu, S., et al. (2025). Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations. Bioorganic Chemistry, 154, 108014. Retrieved from [Link]
-
5-(3,5- Difluorobenzyl)-1 H- Azole-3-amine CAS 1108745-30-7. (n.d.). Xa-andy.com. Retrieved from [Link]
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- 17. Sigh of Relief? Lung Effects of LRRK2 Inhibitors are Mild. | ALZFORUM [alzforum.org]
Application Notes & Protocols: The Strategic Role of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine in the Synthesis of Entrectinib
Abstract
Entrectinib (RXDX-101) is a potent, orally bioavailable inhibitor of Tropomyosin Receptor Kinases (TrkA/B/C), ROS1, and Anaplastic Lymphoma Kinase (ALK), approved for the treatment of specific solid tumors.[1][2][3] Its complex molecular architecture necessitates a highly efficient and controlled synthetic pathway. Central to this synthesis is the key intermediate, 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine . This document provides a detailed technical guide on the synthesis of this pivotal intermediate and its subsequent application in the total synthesis of Entrectinib, offering field-proven insights and step-by-step protocols for researchers and professionals in drug development.
Introduction: The Architectural Significance of the Indazole Core
The efficacy of Entrectinib is intrinsically linked to its structure, which features a 1H-indazole-3-amine core. This moiety serves as a critical hinge-binding fragment, enabling high-affinity interactions within the ATP-binding pocket of target kinases like TrkA and ALK.[4][5] The 5-position of this indazole ring is substituted with a 3,5-difluorobenzyl group, a structural element that contributes to the molecule's overall potency and selectivity profile.
The industrial-scale synthesis of Entrectinib, therefore, hinges on the efficient and high-purity production of two key fragments: the functionalized carboxylic acid side-chain and the indazole core, this compound.[1] This guide focuses on the latter, detailing a robust synthetic route to this intermediate and its subsequent coupling to yield the final active pharmaceutical ingredient (API).
Key Intermediate Profile
| Property | Value |
| IUPAC Name | 5-[(3,5-Difluorophenyl)methyl]-1H-indazol-3-amine |
| Synonyms | 3-Amino-5-(3,5-difluorobenzyl)-1H-indazole |
| CAS Number | 1108745-30-7[6][7] |
| Molecular Formula | C₁₄H₁₁F₂N₃[7] |
| Molecular Weight | 259.26 g/mol [7] |
| Appearance | Yellow to off-white powder[8] |
Synthesis Protocol for this compound
A validated and efficient method for preparing the title intermediate involves a multi-step process starting from commercially available materials.[9] This pathway is advantageous due to its use of mild reaction conditions and readily available reagents, minimizing costs and simplifying purification.[9]
The overall workflow is depicted below.
Diagram 1: Synthetic workflow for the indazole intermediate.
Protocol 2.1: Step-by-Step Synthesis
This protocol is adapted from established patent literature.[9]
Step 1: Grignard Reagent Formation and Nucleophilic Addition
-
Rationale: This step constructs the core carbon skeleton. A Grignard reagent is prepared from 1-bromo-3,5-difluorobenzene, creating a potent carbon nucleophile that attacks the electrophilic carbonyl carbon of 2-fluoro-5-formylbenzonitrile.
-
Procedure:
-
To a dry, nitrogen-purged reactor, add magnesium turnings and dry tetrahydrofuran (THF).
-
Slowly add a solution of 1-bromo-3,5-difluorobenzene in THF to initiate the Grignard formation. Maintain gentle reflux.
-
Once the Grignard reagent is formed, cool the mixture.
-
Gradually add a solution of 2-fluoro-5-formylbenzonitrile in THF, maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic phase and concentrate under reduced pressure to yield the crude diarylmethanol intermediate.
-
Step 2: Halogenation
-
Rationale: The hydroxyl group of the diarylmethanol is a poor leaving group. Converting it to a halide (e.g., a chloride using thionyl chloride) creates an excellent leaving group, priming the molecule for the subsequent cyclization step.
-
Procedure:
-
Dissolve the crude product from Step 1 in a suitable solvent like dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Slowly add a halogenating agent (e.g., thionyl chloride).
-
Stir the reaction at room temperature until the starting material is consumed.
-
Remove the solvent and excess reagent under vacuum to obtain the crude halogenated intermediate.
-
Step 3: Cyclization and Reduction
-
Rationale: This final, elegant step accomplishes multiple transformations. Hydrazine hydrate acts as a binucleophile. It first displaces the halide and then attacks the nitrile carbon, leading to a cyclization that forms the indazole ring. The reaction conditions also facilitate the reduction of the newly formed ring system to the stable 3-aminoindazole.
-
Procedure:
-
Dissolve the crude halogenated intermediate from Step 2 in a suitable solvent (e.g., an alcohol).
-
Add hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring for completion.
-
Cool the reaction mixture, which may cause the product to precipitate.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.
-
Application in Entrectinib Total Synthesis
The synthesized this compound is a nucleophile that is coupled with an activated carboxylic acid fragment to form the final amide bond in Entrectinib.
Diagram 2: Final coupling and purification steps for Entrectinib.
Protocol 3.1: Kilogram-Scale Amide Coupling and Deprotection
This protocol is based on the process described for the large-scale manufacture of Entrectinib.[10]
Step 1: Amide Coupling
-
Rationale: The reaction forms the central amide linkage of Entrectinib. The carboxylic acid fragment is first converted to a highly reactive acyl chloride. This is then slowly added to a cooled solution of the indazole amine intermediate. Pyridine acts as a base to neutralize the HCl byproduct, and the low temperature (-40 to -30 °C) is critical to control reactivity and prevent side reactions.
-
Procedure:
-
In a primary reactor, dissolve 5-(3,5-difluoro-benzyl)-1H-indazol-3-ylamine (e.g., 6.1 mol) in dry pyridine (16 L).[10]
-
Cool the solution to between -40 and -30 °C.[10]
-
In a separate vessel, suspend the corresponding acyl chloride of the protected acid fragment (formula II in the patent) in dry dichloromethane (DCM).[10]
-
Slowly and gradually add the acyl chloride suspension to the cooled pyridine solution. Monitor the reaction for the complete consumption of the indazole-amine starting material via HPLC.[10]
-
Once the reaction is complete (typically after about 1 hour), evaporate the solvent.[10]
-
Add DCM, methanol, and methyl tert-butyl ether (MTBE) sequentially to triturate the product.[10]
-
Filter the resulting solid, wash with a DCM/MTBE/MeOH mixture, and dry under vacuum to yield the purified, protected Entrectinib intermediate with >95% purity.[10]
-
Step 2: Deprotection
-
Rationale: The acid fragment often carries a protecting group (e.g., a trifluoroacetyl group on a secondary amine) to prevent unwanted side reactions.[1][10] This group is now removed under basic conditions to reveal the final Entrectinib structure.
-
Procedure:
-
Dissolve the protected intermediate in methanol.[10]
-
Add a solution of potassium carbonate (K₂CO₃) in a water/methanol mixture at 10 °C.[10]
-
Filter the solution and add it dropwise into water to precipitate the product.[10]
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum to obtain amorphous Entrectinib.[10]
-
Step 3: Final Crystallization
-
Rationale: The final API is often required in a specific, stable crystalline form for pharmaceutical formulation. Recrystallization from a defined solvent system achieves this.
-
Procedure:
-
Suspend the amorphous Entrectinib in ethanol and heat to reflux.[10]
-
Cool the solution and add water. Seeding with crystals of the desired form may be necessary to initiate crystallization.[10]
-
Stir the suspension for an extended period (e.g., 72 hours) to ensure complete conversion.[10]
-
Filter the crystalline product and dry under vacuum.[10]
-
Analytical Characterization and Quality Control
Ensuring the purity and identity of this compound is paramount for its successful use.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. A reverse-phase C18 column with a gradient of acetonitrile and water (often with additives like formic acid or trifluoroacetic acid) is typically employed.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the intermediate and the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the intermediate, ensuring the correct connectivity and substitution pattern.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify key functional groups present in the molecule.[11]
Safety and Handling
All synthesis steps should be conducted in a well-ventilated fume hood.[8] Personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes.[8] Refer to the Material Safety Data Sheet (MSDS) for each specific reagent before use.
Conclusion
This compound is a non-negotiable, high-value intermediate in the synthesis of Entrectinib. The synthetic and application protocols detailed herein provide a robust framework for its preparation and use. Mastery of this chemistry is essential for any organization aiming to produce Entrectinib efficiently and at a high standard of quality, ultimately supporting the delivery of this critical therapy to patients with NTRK fusion-positive and ROS1-positive cancers.
References
- Google Patents. (n.d.). US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide.
- Jinan Rouse Industry Co., Ltd. (n.d.). 5-(3,5- Difluorobenzyl)-1 H- Azole-3-amine CAS 1108745-30-7.
- Technical Disclosure Commons. (2024). Process for the preparation of crystalline Form R of N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-yl-amino)-benzamide.
- Technical Disclosure Commons. (2022). Process for the preparation of amorphous form of N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-yl-amino)-benzamide.
- Google Patents. (n.d.). Preparation method of 3-amino-5- (3, 5-difluorobenzyl) -1H-indazole.
- PharmaCompass. (n.d.). Entrectinib | Drug Information, Uses, Side Effects, Chemistry.
- Bertin Bioreagent. (n.d.). Entrectinib - Biochemicals.
- ResearchGate. (2022). Entrectinib: A New Selective Tyrosine Kinase Inhibitor Approved for the Treatment of Pediatric and Adult Patients with NTRK Fusionpositive, Recurrent or Advanced Solid Tumors.
- LookChem. (n.d.). Cas 1108745-30-7,this compound.
- National Center for Biotechnology Information. (n.d.). Entrectinib. PubChem Compound Database.
- Google Patents. (n.d.). WO2019018570A1 - Pharmaceutical compositions comprising entrectinib.
- ResearchGate. (n.d.). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor.
- Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
- Jinan Rouse Industry Co., Ltd. (n.d.). 5-(3,5-Difluorobencil)-1H-Azol-3-amina CAS 1108745-30-7.
- DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ).
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- 4. researchgate.net [researchgate.net]
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- 8. echemi.com [echemi.com]
- 9. CN113801062B - Preparation method of 3-amino-5- (3, 5-difluorobenzyl) -1H-indazole - Google Patents [patents.google.com]
- 10. US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide - Google Patents [patents.google.com]
- 11. dea.gov [dea.gov]
The Role of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine in Modern Drug Discovery: Application Notes and Protocols for a Key Kinase Inhibitor Scaffold
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors remains a paramount objective. Within this pursuit, certain chemical scaffolds have emerged as "privileged structures," demonstrating a remarkable capacity for interaction with the ATP-binding sites of various kinases. 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine has solidified its position as one such critical building block. Its true potential was realized as a cornerstone in the synthesis of Entrectinib (RXDX-101), a potent, CNS-active inhibitor of the Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC), ROS1, and Anaplastic Lymphoma Kinase (ALK).[1][2] The indazole core, coupled with the specific difluorobenzyl moiety, provides a foundational structure for developing inhibitors that target key oncogenic drivers in a range of malignancies, most notably in non-small cell lung cancer (NSCLC).[1][3]
This comprehensive guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of inhibitors derived from this scaffold, provide detailed, field-proven protocols for their evaluation, and offer insights into the interpretation of the generated data. The aim is to equip researchers with the necessary tools to effectively leverage the this compound scaffold in their drug discovery pipelines.
Mechanism of Action: Dual Inhibition of Key Oncogenic Drivers
The therapeutic efficacy of compounds derived from this compound, such as Entrectinib, stems from their ability to act as ATP-competitive inhibitors of specific tyrosine kinases.[4][5] These kinases, when constitutively activated through genetic alterations like gene fusions, become potent oncogenic drivers, promoting uncontrolled cell proliferation and survival.
Entrectinib and its analogs potently inhibit Trk, ROS1, and ALK kinases, which share a high degree of homology in their ATP-binding pockets. By occupying this site, the inhibitor prevents the binding of ATP, thereby blocking the autophosphorylation and subsequent activation of the kinase. This, in turn, abrogates downstream signaling through critical pathways, including:
-
RAS-MAPK Pathway: Inhibition of this pathway curtails cell proliferation.
-
PI3K-AKT Pathway: Blocking this cascade promotes apoptosis and inhibits cell survival.
-
JAK-STAT Pathway: Attenuation of this pathway further contributes to the suppression of cell growth and survival signals.
The collective inhibition of these pathways leads to cell cycle arrest and the induction of apoptosis in tumor cells dependent on Trk, ROS1, or ALK signaling.[1][6]
Diagram 1: Simplified Signaling Pathway of ALK/ROS1 Inhibition
A simplified representation of the mechanism of action.
Quantitative Data: Potency of Entrectinib
The following table summarizes the in vitro inhibitory potency of Entrectinib, a key drug molecule synthesized from the this compound scaffold, against its primary kinase targets.
| Kinase Target | IC50 (nM) | Reference(s) |
| TrkA | 1 | [2][6] |
| TrkB | 3 | [2][6] |
| TrkC | 5 | [2][6] |
| ROS1 | 7-12 | [2][6] |
| ALK | 7-12 | [2][6] |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in biochemical assays. These values may vary slightly depending on the specific assay conditions.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating by including appropriate controls and clear endpoints. They provide a robust framework for evaluating novel compounds derived from the this compound scaffold.
Protocol 1: Biochemical Kinase Inhibition Assay (Radiometric Format)
Objective: To determine the in vitro potency (IC50) of a test compound against target kinases (e.g., ALK, ROS1).
Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Materials:
-
Recombinant human kinase (e.g., ALK, ROS1)
-
Kinase-specific substrate peptide
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
Test compound (serially diluted)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a broad concentration range (e.g., 10 µM to 0.1 nM).
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate peptide, and kinase reaction buffer.
-
Initiation of Reaction: Add the diluted test compound or DMSO (vehicle control) to the wells. Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Termination and Washing: Stop the reaction by adding a stop buffer (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Diagram 2: Workflow for Biochemical Kinase Inhibition Assay
A step-by-step workflow for the radiometric kinase assay.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
Objective: To assess the anti-proliferative activity of a test compound on cancer cell lines with known ALK or ROS1 fusions.
Rationale: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. A reduction in metabolic activity in the presence of the compound suggests cytotoxic or cytostatic effects.
Recommended Cell Lines:
-
ALK-positive: NCI-H2228 (NSCLC, EML4-ALK fusion), Karpas-299 (Anaplastic Large Cell Lymphoma, NPM-ALK fusion)[7]
-
ALK/ROS1-negative control: A549 (NSCLC, wild-type ALK and ROS1)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To determine if the observed anti-proliferative effect of a test compound is due to the induction of apoptosis.
Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a DNA intercalating agent that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Procedure:
-
Cell Treatment: Treat cells with the test compound at concentrations around its GI50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.[10]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
Diagram 3: Interpretation of Annexin V/PI Staining Results
Quadrant analysis of flow cytometry data for apoptosis.
Protocol 4: Western Blotting for Phospho-Kinase Analysis
Objective: To confirm the mechanism of action by assessing the inhibition of target kinase phosphorylation and downstream signaling.
Rationale: This technique allows for the visualization of the phosphorylation status of specific proteins, providing direct evidence of target engagement and pathway modulation.
Procedure:
-
Cell Lysis: Treat cells with the test compound for a short duration (e.g., 2-4 hours) and then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[12][13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target kinases (e.g., p-ALK, p-ROS1) and downstream effectors (e.g., p-AKT, p-ERK), as well as antibodies for the total protein as loading controls.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.[14]
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion: A Versatile Scaffold for Targeted Therapy
This compound has proven to be a highly valuable scaffold in the development of targeted cancer therapies. Its incorporation into Entrectinib has led to a clinically approved drug that offers significant benefits to patients with tumors harboring Trk, ROS1, or ALK fusions. The protocols and insights provided in this guide are intended to facilitate the exploration of novel inhibitors based on this privileged structure. By employing a systematic and rigorous approach to their evaluation, researchers can continue to build upon the success of this scaffold and develop the next generation of life-saving kinase inhibitors.
References
- An updated review on Therapeutic potential of Entrectinib as a promising TrK, ROS 1, and ALK inhibitor in solid tumors and lung cancer. (URL: [Link])
- Entrectinib is a Pan-Trk/ROS1/ALK Inhibitor for IPF and Solid Tumor Research. (URL: [Link])
- Safety and Antitumor Activity of the Multitargeted Pan-TRK, ROS1, and ALK Inhibitor Entrectinib: Combined Results from Two Phase I Trials (ALKA-372-001 and STARTRK-1). (URL: [Link])
- Annexin V-FITC Staining Protocol for Apoptosis Detection. (URL: [Link])
- Safety and Antitumor Activity of the Multi-Targeted Pan-TRK, ROS1, and ALK Inhibitor Entrectinib (RXDX-101): Combined Results from Two Phase 1 Trials (ALKA-372-001 and STARTRK-1). (URL: [Link])
- Entrectinib, a Pan–TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indic
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (URL: [Link])
- Annexin V PI Staining Guide for Apoptosis Detection. (URL: [Link])
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (URL: [Link])
- Novel Targets in Non-Small Cell Lung Cancer: ROS1 and RET Fusions. (URL: [Link])
- Identifying and Targeting ROS1 Gene Fusions in Non–Small Cell Lung Cancer. (URL: [Link])
- ALK Inhibitors-Induced M Phase Delay Contributes to the Suppression of Cell Prolifer
- New Human Lung Adenocarcinoma Cell Line Harboring the EML4-ALK Fusion Gene. (URL: [Link])
- Development of an ALK-positive Non-Small-Cell Lung Cancer in Vitro Tumor 3D Culture Model for Therapeutic Screening. (URL: [Link])
- Non–Small Cell Lung Cancer Cells Acquire Resistance to the ALK Inhibitor Alectinib by Activating Alternative Receptor Tyrosine Kinases. (URL: [Link])
- Effects of ALK kinase inhibitors on cell proliferation and apoptosis in H3122, H3122/TR1, H3122/TR2, and H1299 cells. (URL: [Link])
- DS-6051b-inhibited patient-derived lung cancer cell lines with ROS1... (URL: [Link])
- ALK inhibitors in non-small cell lung cancer: the latest evidence and developments. (URL: [Link])
- ALK inhibitors elicit cell-cycle arrest, but not cell death, in ALK-driven neuroblastomas. (URL: [Link])
- Detection of Phosphorylated Proteins by Western Blotting. (URL: [Link])
- Identifying and targeting ROS1 gene fusions in non-small cell lung cancer. (URL: [Link])
- ROS-1 Fusions in Non-Small-Cell Lung Cancer: Evidence to D
- Development and Validation of an Ecofriendly, Rapid, Simple and Sensitive UPLC-MS/MS Method for Entrectinib Quantification in Plasma for Therapeutic Drug Monitoring. (URL: [Link])
- General Protocol for Western Blotting. (URL: [Link])
- Biochemical and cellular profile of entrectinib. A, chemical structure... (URL: [Link])
- Liquid biopsy for monitoring anaplastic lymphoma kinase inhibitors in non-small cell lung cancer: two cases compared. (URL: [Link])
Sources
- 1. sdiarticle4.com [sdiarticle4.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ROS-1 Fusions in Non-Small-Cell Lung Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Safety and Antitumor Activity of the Multi-Targeted Pan-TRK, ROS1, and ALK Inhibitor Entrectinib (RXDX-101): Combined Results from Two Phase 1 Trials (ALKA-372-001 and STARTRK-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Novel Targets in Non-Small Cell Lung Cancer: ROS1 and RET Fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. bio-rad.com [bio-rad.com]
Application Note: Protocol for the Solubilization of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine for In Vitro Biological Assays
An Application Guide by a Senior Application Scientist
Introduction: The Challenge of Poor Aqueous Solubility in Drug Discovery
5-(3,5-Difluorobenzyl)-1H-indazol-3-amine is a heterocyclic amine belonging to the indazole class of compounds[1]. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents approved for clinical use[2][3][4]. As an intermediate used in the synthesis of the multi-kinase inhibitor Entrectinib, this compound and its analogs are of significant interest for screening in various biological assays[1][5][6].
Physicochemical Profile & Solubilization Strategy
Before attempting solubilization, it is critical to understand the compound's properties. While extensive experimental solubility data for this specific intermediate is not publicly available[10], its structure—characterized by aromatic rings and a fluorinated benzyl group—suggests low water solubility.
| Parameter | Value | Source / Method |
| Molecular Formula | C₁₄H₁₁F₂N₃ | Chemical Database[1] |
| Molecular Weight | 259.25 g/mol | Calculated[1] |
| Appearance | Yellow to off-white powder | Supplier Data[11][12] |
| Predicted Solubility | Low in aqueous buffers | Based on structural motifs common in poorly soluble kinase inhibitors[8] |
Given the predicted low aqueous solubility, a "solvent-first" approach is necessary. The optimal strategy involves dissolving the compound in a strong, water-miscible organic solvent to create a high-concentration stock solution, which can then be serially diluted into the final aqueous assay buffer or cell culture medium[13][14].
Dimethyl Sulfoxide (DMSO) is the universally recommended solvent for this purpose in drug discovery settings[9][15]. Its strong dissolving power for both polar and nonpolar compounds, miscibility with aqueous media, and high boiling point (reducing evaporation) make it ideal for preparing and storing compound stock solutions[15]. However, DMSO is not inert and can exert biological effects, including cytotoxicity and differentiation induction, typically at concentrations above 0.5% (v/v)[16][17][18]. Therefore, the core principle of this protocol is to use 100% DMSO to create a high-concentration primary stock and then perform sufficient dilution to ensure the final concentration in the assay is non-perturbing.
Core Protocol: Preparation of a 10 mM Master Stock Solution
This protocol details the preparation of a 10 mM master stock solution in DMSO, a standard concentration for primary compound stocks in screening libraries.
Materials
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile-filtered, cell culture grade (Anhydrous or low-water content is preferred)
-
Calibrated analytical balance
-
Sterile, amber or opaque microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Calibrated pipettes and sterile, low-retention filter tips
-
(Optional) Sonicator water bath
-
(Optional) 0.22 µm syringe filter (PTFE membrane, DMSO-compatible)
Step-by-Step Methodology
-
Calculate Required Mass: Determine the mass of the compound needed to prepare the desired volume of a 10 mM stock solution. The formula is:
-
Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of 10 mM stock:
-
Mass (mg) = 10 mM × 1 mL × 259.25 g/mol / 1000 = 2.59 mg
-
-
Weigh Compound: On a calibrated analytical balance, carefully weigh the calculated mass (e.g., 2.59 mg) of this compound powder directly into a sterile 1.5 mL microcentrifuge tube.
-
Expert Tip: For small quantities, it is often easier and more accurate to weigh a slightly larger amount (e.g., 5.18 mg) and adjust the solvent volume accordingly (e.g., to 2 mL) to minimize weighing errors.
-
-
Add Solvent: Using a calibrated pipette, add the calculated volume of sterile-filtered DMSO (e.g., 1 mL for 2.59 mg) to the tube containing the compound.
-
Ensure Complete Dissolution: Cap the tube tightly and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure no solid particles or cloudiness remains.
-
Troubleshooting: If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes at room temperature. Gentle warming in a 37°C water bath can also be used, but do not overheat, as it may degrade the compound. Allow the solution to return to room temperature before proceeding.
-
-
Sterile Filtration (Recommended): For cell-based assays, ensuring the sterility of the stock solution is critical. Draw the DMSO solution into a sterile syringe, attach a 0.22 µm DMSO-compatible syringe filter, and dispense the solution into a new, sterile, labeled tube[19]. This step removes any potential microbial contaminants or particulate matter.
-
Aliquot and Store: To prevent degradation from repeated freeze-thaw cycles, aliquot the master stock solution into smaller, single-use volumes (e.g., 10-20 µL) in clearly labeled, tightly sealed tubes[20].
Application Protocol: Preparing Working Solutions for Biological Assays
The master stock solution must be diluted to the final desired concentration in the appropriate aqueous medium (e.g., cell culture media, assay buffer). The primary goal is to minimize the final DMSO concentration.
Key Considerations
-
Final DMSO Concentration: The final concentration of DMSO in the assay should ideally be ≤0.1% to minimize solvent-induced artifacts. While some robust cell lines may tolerate up to 0.5%, this should be determined empirically[16][17][19]. Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO used in the highest compound concentration test group.
-
Preventing Precipitation: When diluting the DMSO stock into an aqueous buffer, the compound can sometimes precipitate out of solution (a phenomenon known as "crashing out"). To mitigate this, add the small volume of DMSO stock to the larger volume of aqueous buffer while vortexing or mixing to ensure rapid dispersion[13].
Example Dilution Workflow: Preparing a 10 µM Working Solution
This example demonstrates a two-step serial dilution from a 10 mM master stock to a final assay concentration of 10 µM, ensuring the final DMSO concentration is 0.1%.
-
Thaw Master Stock: Thaw one aliquot of the 10 mM master stock at room temperature. Centrifuge briefly to collect the solution at the bottom of the tube.
-
Prepare Intermediate Dilution: Create an intermediate dilution in your assay medium. For example, to make a 100 µM intermediate solution (a 1:100 dilution):
-
Pipette 990 µL of pre-warmed cell culture medium into a sterile tube.
-
Add 10 µL of the 10 mM DMSO stock to the medium.
-
Cap and vortex immediately to mix thoroughly. The DMSO concentration in this intermediate solution is now 1%.
-
-
Prepare Final Working Solution: Perform the final dilution to achieve the desired 10 µM concentration. For example, to make 1 mL of a 10 µM working solution (a 1:10 dilution from the intermediate):
-
Pipette 900 µL of pre-warmed cell culture medium into a sterile tube.
-
Add 100 µL of the 100 µM intermediate solution.
-
Mix thoroughly. This is your final 10 µM working solution.
-
The final DMSO concentration in this solution is 0.1% . This solution can now be added to the cells or biochemical reaction.
-
Recommended Final DMSO Concentrations for Assays
| Assay Type / Duration | Recommended Max. Final DMSO % (v/v) | Rationale & Key Considerations |
| Biochemical/Enzyme Assays | < 1% | Proteins are generally more tolerant, but high DMSO can still cause unfolding or direct inhibition. Check enzyme tolerance specifically[21]. |
| Short-term Cell Assays (< 24h) | ≤ 0.5% | Most cell lines tolerate this for short periods. However, sensitive cell types may still show effects[22]. |
| Long-term Cell Assays (≥ 24h) | ≤ 0.1% | Minimizes cumulative toxicity, effects on cell proliferation, and differentiation. For very sensitive assays (e.g., primary neurons, stem cells), aim for ≤ 0.05%[17]. |
| Vehicle Control | Match to highest test concentration | CRITICAL: This control isolates the effect of the compound from the effect of the solvent. |
Visualized Workflows and Logic
To ensure clarity, the following diagrams illustrate the described protocols and the underlying decision-making process.
Caption: Decision logic for compound solubilization strategy.
References
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Quora. (2017, August 3). What effects does DMSO have on cell assays?.
- Scientist Solutions. (2025, January 16). DMSO in cell based assays.
- ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- MDPI. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
- Contract Pharma. (2017, October 11). Optimizing Drug Solubility.
- Springer Nature Experiments. (n.d.). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility.
- National Institutes of Health (NIH). (2023, November 21). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- Captivate Bio. (n.d.). SMALL MOLECULES.
- Asian Journal of Pharmaceutics. (2016, April 30). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
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The Strategic Application of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers
Introduction: The Significance of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine in Modern Drug Discovery
This compound is a key building block in contemporary medicinal chemistry, most notably as a crucial intermediate in the synthesis of Entrectinib.[1][2] Entrectinib is a potent tyrosine kinase inhibitor used in the treatment of various cancers.[3] The indazole core is a privileged scaffold in drug discovery, and the ability to functionalize it further through robust and versatile chemical reactions is of paramount importance. Palladium-catalyzed cross-coupling reactions provide an elegant and powerful toolkit for the synthesis of complex molecules from readily available precursors, enabling the construction of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.
This technical guide provides an in-depth exploration of the application of this compound in palladium-catalyzed reactions, with a focus on the Buchwald-Hartwig amination. While direct literature examples of this specific substrate in a broad range of palladium-catalyzed reactions are limited, this guide will provide a detailed, representative protocol for its N-arylation, based on well-established principles for similar 3-aminoindazoles. The causality behind experimental choices will be thoroughly explained to empower researchers to adapt and optimize these methods for their specific synthetic challenges.
Palladium-Catalyzed Reactions on the Indazole Scaffold: A Mechanistic Overview
Palladium-catalyzed cross-coupling reactions have revolutionized the way organic chemists approach the synthesis of complex molecules. For the indazole scaffold, several types of palladium-catalyzed reactions are of particular importance for creating diversity and building molecular complexity.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[2] This reaction enables the coupling of amines with aryl halides or triflates, a transformation that is often challenging using traditional methods. The general catalytic cycle is depicted below.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
The reaction is initiated by the oxidative addition of an aryl halide to a palladium(0) complex. This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium(II) amide complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the palladium(0) catalyst. The choice of ligand is critical for the success of this reaction, as it influences the rate of both oxidative addition and reductive elimination.
Suzuki-Miyaura Coupling: Constructing C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[4] This reaction is widely used in the synthesis of biaryls and other conjugated systems. For indazole derivatives, this reaction is typically employed to introduce aryl or heteroaryl substituents at halogenated positions.
Application Notes and Protocols: N-Arylation of this compound
This section provides a detailed, representative protocol for the Buchwald-Hartwig N-arylation of this compound with an aryl bromide. This protocol is based on established procedures for similar 3-aminoindazoles and serves as a robust starting point for further optimization.
Experimental Protocol: Palladium-Catalyzed N-Arylation
Objective: To synthesize N-aryl-5-(3,5-difluorobenzyl)-1H-indazol-3-amine derivatives via a Buchwald-Hartwig cross-coupling reaction.
Reaction Scheme:
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Purpose |
| This compound | 1108745-30-7 | 259.25 g/mol | Starting Material |
| Aryl Bromide | Varies | Varies | Coupling Partner |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 g/mol | Palladium Precatalyst |
| Xantphos | 161265-03-8 | 578.68 g/mol | Ligand |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 g/mol | Base |
| Toluene | 108-88-3 | 92.14 g/mol | Solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | Drying Agent |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | Extraction Solvent |
| Brine | N/A | N/A | Aqueous Wash |
| Silica Gel | 7631-86-9 | 60.08 g/mol | Chromatography Stationary Phase |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 259 mg), the aryl bromide (1.2 mmol), sodium tert-butoxide (1.4 mmol, 135 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and Xantphos (0.04 mmol, 23.1 mg).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the Schlenk tube.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-5-(3,5-difluorobenzyl)-1H-indazol-3-amine.
Causality Behind Experimental Choices
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation by air, which can lead to catalyst deactivation.[5] Performing the reaction under an inert atmosphere of argon or nitrogen is crucial to maintain catalytic activity.
-
Palladium Precatalyst (Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a common, air-stable palladium(0) source that is readily reduced in situ to the active Pd(0) catalyst.
-
Ligand (Xantphos): Xantphos is a bulky, electron-rich bisphosphine ligand. Its wide bite angle is well-suited for promoting reductive elimination, the final step in the catalytic cycle, which is often rate-limiting. This helps to prevent side reactions and improve product yields.
-
Base (Sodium tert-butoxide): A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide is a common choice for Buchwald-Hartwig aminations due to its high basicity and compatibility with a wide range of substrates.
-
Solvent (Toluene): Toluene is a non-polar, high-boiling solvent that is suitable for the reaction temperatures typically required for Buchwald-Hartwig aminations. It is also relatively easy to remove under reduced pressure. Degassing the solvent is important to remove dissolved oxygen.
Data Presentation: Expected Outcomes and Characterization
The yield of the N-arylated product will depend on the specific aryl bromide used. Generally, electron-poor aryl bromides tend to react more readily than electron-rich ones.
| Aryl Bromide | Expected Yield Range | Notes |
| 4-Bromotoluene | 70-85% | Electron-donating group may slightly decrease reactivity. |
| 4-Bromobenzonitrile | 80-95% | Electron-withdrawing group enhances reactivity. |
| 2-Bromopyridine | 60-75% | Heteroaromatic halides can sometimes be more challenging substrates. |
The final products should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their structure and purity.
Visualization of the Experimental Workflow
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Preparation of amorphous N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl] derivatives.
An In-Depth Guide to the Preparation and Characterization of Amorphous N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl] Derivatives
Introduction: The Significance of the Amorphous State in Modern Pharmaceutics
In contemporary drug development, a significant portion of new chemical entities exhibit poor aqueous solubility, a major impediment to achieving adequate oral bioavailability.[1][2] The crystalline state, while thermodynamically stable, often requires substantial energy to break its lattice structure for dissolution, limiting the rate and extent of drug absorption.[3] Amorphization, the process of converting a crystalline solid into a disordered, higher-energy amorphous state, is a premier strategy to overcome this challenge.[4][5][6] Amorphous materials lack long-range molecular order and possess higher free energy, which can translate to a dramatic increase in apparent solubility and dissolution rates, thereby enhancing bioavailability.[1][3]
This guide focuses on N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl] derivatives, a scaffold present in several potent kinase inhibitors used in targeted cancer therapy. A notable example is Entrectinib, for which N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide serves as a key intermediate.[7][8] Given the typically poor solubility of such complex heterocyclic compounds, formulating them in an amorphous form is a critical enabling technology.
This document serves as a detailed application note and protocol for researchers, scientists, and drug development professionals. It provides a comprehensive framework for the synthesis of the crystalline precursor, its conversion into a stable amorphous form, and the rigorous characterization required to ensure product quality and performance.
Part I: Synthesis of the Crystalline Precursor
Before an amorphous form can be generated, the crystalline active pharmaceutical ingredient (API) must be synthesized. The general pathway involves the construction of the core intermediate, 5-(3,5-difluorobenzyl)-1H-indazol-3-ylamine, followed by its coupling with a substituted benzoic acid derivative.
Causality in Synthesis Design
The synthetic route is designed for efficiency and scalability. The initial steps focus on creating the key indazole amine intermediate.[9][10] A crucial subsequent step is the amide bond formation, which couples the two main fragments of the molecule. A representative synthesis is outlined in a patent for a related derivative.[11][12] The final purification steps are designed to yield a highly pure, crystalline material, which is an essential starting point for controlled amorphization. Any crystalline impurities in the starting material can act as seeds, promoting unwanted recrystallization in the final amorphous product.
Caption: Generalized synthetic pathway for N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl] derivatives.
Part II: Engineering the Amorphous Form as a Solid Dispersion
While pure amorphous APIs offer a solubility advantage, their high internal energy makes them inherently unstable and prone to recrystallization.[2] The industry-standard solution is to create an Amorphous Solid Dispersion (ASD), where the API is molecularly dispersed within a polymeric carrier.[13]
The Scientific Rationale for Amorphous Solid Dispersions (ASDs)
The polymer serves several critical functions to kinetically stabilize the amorphous API:
-
Increased Glass Transition Temperature (Tg): The polymer, chosen for its high Tg, elevates the Tg of the overall mixture. Storage below this temperature significantly reduces molecular mobility, kinetically trapping the API in its amorphous state.[1][14]
-
Physical Barrier: Polymer chains create a physical barrier to the long-range molecular diffusion required for crystal nucleation and growth.[2]
-
Specific Interactions: Favorable interactions, such as hydrogen bonding between the API and the polymer, can further reduce the thermodynamic driving force for crystallization.[15]
-
Inhibition of Precipitation: Upon dissolution, certain polymers can act as "parachute" formers, maintaining a supersaturated state of the drug in solution and preventing rapid precipitation.[6]
Key Methodologies for Preparing ASDs
The choice of method depends on the physicochemical properties of the API and polymer, such as thermal stability and solvent solubility.[13][14]
-
Spray Drying: This is a robust and scalable solvent-based method.[16][17][18] A solution containing both the API and polymer is atomized into fine droplets inside a hot drying chamber. The rapid evaporation of the solvent "freezes" the components in a disordered, amorphous state.[18] This technique is particularly suitable for thermosensitive compounds and has been explicitly documented for preparing amorphous N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl] derivatives.[19]
-
Hot-Melt Extrusion (HME): HME is a solvent-free, continuous manufacturing process.[20][21] A physical mixture of the API and a thermoplastic polymer is heated and mixed under high shear in an extruder, forming a molten solution.[15][22] This molten mass is then extruded and cooled rapidly to form the ASD. HME is an environmentally friendly "green technique" but is only suitable for thermally stable APIs.[20]
-
Solvent Evaporation / Anti-Solvent Precipitation: These are common laboratory-scale techniques. A patent describes the precipitation of an amorphous N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl] derivative by adding a solution of the compound into water (an anti-solvent).[11] This rapid change in solubility forces the compound out of solution before it has time to organize into a crystalline lattice.
Part III: Detailed Experimental Protocols
This section provides a validated, step-by-step protocol for preparing an amorphous solid dispersion of a representative N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl] derivative via spray drying, based on established methods.[19]
Caption: Experimental workflow for preparing ASDs via spray drying.
Protocol: Preparation of Amorphous Derivative by Spray Drying
Objective: To prepare a 25% (w/w) drug-loaded ASD of N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-yl-amino)-benzamide with Polyvinylpyrrolidone/Vinyl Acetate Copolymer (PVP/VA 64).
1. Solution Preparation: a. Weigh 2.5 g of the crystalline API and 7.5 g of PVP/VA 64. b. Dissolve both components in a suitable volume of a common solvent, such as dimethylformamide (DMF)[19] or a dichloromethane/methanol mixture, to achieve a final solids concentration of 5-10% (w/v). c. Stir the solution until all solids are completely dissolved. Filter the solution through a 0.22 µm filter to remove any particulate matter.
- Causality Check: A clear, particle-free solution is essential to prevent nozzle clogging and ensure a homogeneous dispersion in the final product.
2. Spray Dryer Setup and Operation: a. Set up the spray dryer with a standard two-fluid nozzle. b. Equilibrate the system to the target parameters. These must be optimized for each specific API-polymer system, but typical starting points are:
- Inlet Temperature: 100-140 °C. The temperature must be high enough for efficient solvent evaporation but below the degradation temperature of the API.
- Atomization Gas Flow Rate: Set to achieve a fine mist.
- Solution Feed Rate: 5-15 mL/min. This is balanced with the inlet temperature to control the outlet temperature.
- Aspirator/Drying Gas Flow: Set to a high level (e.g., 80-100%) to ensure efficient drying and particle transport. c. Once the system is stable (indicated by a steady outlet temperature, typically 50-70 °C), begin feeding the prepared solution.
- Causality Check: The rapid quenching of droplets from a high-temperature, low-mobility solution to a low-temperature, high-viscosity solid is critical for forming and maintaining the amorphous state.[18]
3. Product Collection: a. The dried powder is separated from the gas stream in a cyclone collector. b. After the feed solution is exhausted, continue running the drying gas for 5-10 minutes to purge the system and collect any remaining product.
4. Secondary Drying: a. Transfer the collected powder to a vacuum oven. b. Dry the powder at 50-60 °C under vacuum for 12-24 hours to remove any residual solvent.
- Causality Check: Residual solvent can act as a plasticizer, lowering the Tg of the ASD and dramatically increasing the risk of recrystallization during storage.[23] This step is non-negotiable for ensuring long-term stability.
Part IV: Essential Characterization of the Amorphous State
Confirming the successful preparation of a fully amorphous and homogeneous ASD is a self-validating process that requires orthogonal analytical techniques.
Caption: A logical workflow for the comprehensive characterization of amorphous solids.
Protocol: Analytical Workflow for Amorphous Characterization
1. Powder X-Ray Diffraction (PXRD):
- Principle: PXRD is the definitive technique for distinguishing between crystalline and amorphous materials. Crystalline solids produce sharp, characteristic Bragg diffraction peaks, while amorphous materials produce a broad, diffuse "halo."[24][25]
- Method: Scan the sample over a 2θ range of 2-40°.
- Acceptance Criterion: The diffractogram must show a complete absence of sharp peaks, confirming the material is amorphous. The detection limit is typically 1-5% crystallinity.[26][27]
2. Differential Scanning Calorimetry (DSC):
- Principle: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to detect thermal events like the glass transition (Tg), crystallization, and melting.[28]
- Method: Heat the sample (typically 3-5 mg in a sealed aluminum pan) at a controlled rate (e.g., 10 °C/min).
- Acceptance Criteria:
- A single, distinct glass transition (Tg) should be observed, indicating a homogeneous, miscible system.[24]
- No melting endotherm corresponding to the crystalline API should be present.
- The absence of a crystallization exotherm upon heating indicates good thermal stability.
3. Thermogravimetric Analysis (TGA):
- Principle: TGA measures the change in mass of a sample as a function of temperature, allowing for the quantification of volatile components like residual solvent.
- Method: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
- Acceptance Criterion: The percentage of mass loss below the decomposition temperature should be within acceptable limits (typically <1-2%), confirming effective secondary drying.
Table 1: Expected Analytical Results for a Successful ASD
| Analytical Technique | Parameter | Expected Result for Crystalline API | Expected Result for Amorphous Solid Dispersion (ASD) | Rationale |
| PXRD | Diffractogram | Series of sharp Bragg peaks | A single broad "halo" pattern | Confirms the absence of long-range molecular order.[24] |
| DSC | Thermal Events | Sharp melting endotherm at Tm | A single glass transition at Tg | Tg is the hallmark of an amorphous material; a single Tg confirms API-polymer miscibility.[24] |
| TGA | Mass Loss | Minimal mass loss before decomposition | Stepwise mass loss corresponding to residual solvent | Quantifies the removal of plasticizing solvents. |
Part V: Long-Term Stability Assessment
The ultimate test of an ASD is its ability to remain amorphous throughout the product's shelf-life. Accelerated stability studies are performed under stressed conditions of temperature and humidity to predict long-term behavior.[23]
Protocol: Accelerated Physical Stability Study
-
Sample Storage: Place the ASD powder in open dishes and in sealed vials (to simulate packaging) inside a stability chamber set to 40 °C and 75% relative humidity (RH).[29]
-
Time Points: Pull samples at initial (t=0), 1-week, 2-week, 4-week, and 3-month intervals.
-
Analysis: At each time point, analyze the samples using PXRD and DSC.
-
Evaluation: Monitor for the appearance of any Bragg peaks in the PXRD diffractogram or changes in the Tg (e.g., appearance of a melting peak) in the DSC thermogram. The formulation is considered stable under these conditions if no evidence of recrystallization is observed.[29]
-
*Causality Check: Moisture is a potent plasticizer that can significantly lower the Tg of an ASD, increasing molecular mobility and accelerating crystallization.[23][29] This test is a critical indicator of the formulation's robustness.
Conclusion
The preparation of amorphous N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl] derivatives represents a critical strategy for enhancing the oral bioavailability of this important class of therapeutic agents. By converting the poorly soluble crystalline form into a high-energy amorphous solid dispersion, significant gains in dissolution and absorption can be realized. Success, however, is not merely in the preparation but is fundamentally reliant on a deep understanding of the underlying physical chemistry and a commitment to rigorous, multi-faceted characterization.
Technologies like spray drying and hot-melt extrusion provide scalable platforms for ASD manufacturing. The protocols and analytical workflows detailed in this guide—spanning from initial synthesis to final stability testing—provide a robust, self-validating framework. By adhering to these principles of causality, characterization, and control, researchers and developers can confidently harness the power of the amorphous state to advance promising molecules from the laboratory to the clinic.
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- 17. Spray drying formulation of amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmtech.com [pharmtech.com]
- 19. tdcommons.org [tdcommons.org]
- 20. gsconlinepress.com [gsconlinepress.com]
- 21. abbviecontractmfg.com [abbviecontractmfg.com]
- 22. Hot melt extrusion (HME) for amorphous solid dispersions: predictive tools for processing and impact of drug-polymer interactions on supersaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 27. Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Characterization Of Amorphous Pharmaceuticals By DSC Analysis [pharmaceuticalonline.com]
- 29. leopard.tu-braunschweig.de [leopard.tu-braunschweig.de]
Troubleshooting & Optimization
Technical Support Center: Navigating Experiments with 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine
Welcome to the dedicated technical support guide for researchers working with 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine. As a Senior Application Scientist, my goal is to provide you with actionable insights and troubleshooting strategies to navigate the common challenges encountered during the experimental use of this compound. This guide is built on a foundation of established chemical principles and field-proven experience with similar heterocyclic compounds.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries and concerns regarding the handling and use of this compound.
Q1: What are the primary solubility challenges with this compound and which solvents are recommended?
A1: Due to its rigid, heteroaromatic indazole core and the fluorinated benzyl group, this compound typically exhibits poor solubility in aqueous solutions and non-polar aliphatic solvents. The presence of the amine group provides a handle for solubilization in acidic media.
-
Recommended Solvents: For organic reactions, polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are often effective. For purification by chromatography, a gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point.
-
Aqueous Solubility: To enhance solubility in aqueous buffers for biological assays, protonation of the 3-amino group is necessary. Prepare a concentrated stock solution in DMSO and then dilute it into an acidic buffer (e.g., pH 4-5). Be mindful of the final DMSO concentration in your assay, as it can affect biological outcomes.
Q2: I am observing reaction stalling or incomplete conversion when using this amine as a nucleophile. What are the likely causes?
A2: The nucleophilicity of the 3-amino group on the indazole ring is known to be attenuated. This is due to the electron-withdrawing nature of the indazole ring system itself, which can delocalize the lone pair of electrons on the nitrogen atom.
-
Electronic Effects: The indazole core acts as an electron-withdrawing group, reducing the electron density on the exocyclic amine and thus its reactivity.
-
Steric Hindrance: While the 3-position is generally accessible, bulky reagents may face steric hindrance from the adjacent ring nitrogen and the large 5-position substituent.
-
Troubleshooting: Consider using a stronger base to deprotonate the amine, employing a more electrophilic coupling partner, or increasing the reaction temperature. In some cases, catalysis with a Lewis acid may be necessary to activate the electrophile.
Q3: My compound appears to be degrading upon storage or during workup. What are the stability concerns?
A3: Substituted indazoles, particularly those with amino groups, can be susceptible to oxidative degradation. The presence of the difluorobenzyl group generally imparts metabolic stability but does not protect the core indazole from chemical oxidation.
-
Oxidation: The 3-aminoindazole moiety can be oxidized, leading to colored impurities. Avoid prolonged exposure to air and light. It is recommended to store the compound under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C for long-term storage).
-
Acid/Base Stability: While generally stable, strong acidic or basic conditions at elevated temperatures can lead to decomposition of the indazole ring. Assess the stability of your compound under your specific reaction or assay conditions using a small-scale time-course experiment analyzed by LC-MS.
Troubleshooting Guides
This section provides detailed, step-by-step protocols to address specific experimental hurdles.
Guide 1: Optimizing Nucleophilic Substitution Reactions
Problem: Low yield in a nucleophilic aromatic substitution (SNAr) or acylation reaction where this compound is the nucleophile.
Underlying Principle: The reduced nucleophilicity of the 3-aminoindazole requires carefully optimized reaction conditions to drive the reaction to completion.
Step-by-Step Protocol:
-
Reagent Purity Check: Ensure the amine is pure and dry. Impurities can interfere with the reaction. Confirm the purity via LC-MS or ¹H NMR.
-
Solvent Selection: Use a high-boiling polar aprotic solvent like DMF, DMSO, or NMP. Ensure the solvent is anhydrous, as water can react with strong bases and some electrophiles.
-
Base Selection: A non-nucleophilic, strong base is often required.
-
Start with a milder base like Diisopropylethylamine (DIPEA).
-
If the reaction is sluggish, consider stronger bases such as Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu). Add the base at 0°C to control the initial exotherm.
-
-
Temperature Optimization:
-
Begin the reaction at room temperature.
-
If no conversion is observed after 2-4 hours, gradually increase the temperature in 20°C increments, monitoring the reaction by TLC or LC-MS at each stage. Microwave-assisted heating can sometimes significantly improve yields and reduce reaction times.
-
-
Catalyst Addition (If applicable): For challenging couplings, the addition of a catalyst can be beneficial. For instance, in Buchwald-Hartwig aminations, the choice of palladium catalyst and ligand is critical.
Workflow for Optimizing Nucleophilic Substitution:
Caption: Workflow for optimizing nucleophilic substitution reactions.
Guide 2: Improving Aqueous Solubility for Biological Assays
Problem: Compound precipitates when diluted from a DMSO stock into an aqueous assay buffer, leading to inconsistent results.
Underlying Principle: The limited aqueous solubility of the neutral form of the compound requires pH modulation to maintain its protonated, more soluble state.
Step-by-Step Protocol:
-
Determine pKa: If not known, estimate the pKa of the 3-amino group. For similar 3-aminoindazoles, the pKa is typically in the range of 3-5.
-
Prepare Concentrated Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Select Assay Buffer: Choose a buffer system with a pH at least 1-2 units below the estimated pKa of the amino group. This ensures that over 90% of the compound exists in its protonated, more soluble form.
-
Recommended Buffers: Citrate buffers (pH 3-6), Acetate buffers (pH 3.6-5.6).
-
-
Dilution Protocol:
-
Perform serial dilutions. Do not dilute the DMSO stock directly into the final buffer in one step if a high final concentration is needed.
-
A good practice is to first dilute the DMSO stock into an intermediate acidic solution (e.g., 1N HCl) and then neutralize it with the buffer.
-
-
Solubility Assessment: Before running the full assay, visually inspect the diluted compound at the highest final concentration under a microscope for any signs of precipitation. Alternatively, use nephelometry for a quantitative assessment.
Data Presentation: Buffer Selection Guide
| Buffer System | pH Range | Suitability for Protonating the 3-Amino Group |
| Phosphate | 5.8 - 8.0 | Generally not suitable; pH is too high. |
| Acetate | 3.6 - 5.6 | Recommended ; maintains the protonated state. |
| Citrate | 3.0 - 6.2 | Highly Recommended ; covers the optimal pH range. |
| HEPES | 6.8 - 8.2 | Not suitable. |
Logical Relationship for Solubility Enhancement:
Caption: Path to achieving aqueous solubility for biological assays.
References
- Cai, H. et al. (2018). Discovery of Novel 3-Aminoindazole Derivatives as Potent, Selective, and Orally Bioavailable STAT3 Inhibitors. Journal of Medicinal Chemistry.
- Guan, Z. et al. (2011). Microwave-assisted synthesis of N-aryl-1H-indazol-3-amines. Tetrahedron Letters.
- Lan, R. et al. (2010). Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a potent and orally available small-molecule inhibitor of the receptor tyrosine kinases VEFGR and PDGFR. Journal of Medicinal Chemistry.
Overcoming solubility problems with 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine
Introduction for the Senior Application Scientist
Welcome to the technical support guide for 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine (CAS 1108745-30-7). This molecule is a critical intermediate in the synthesis of potent kinase inhibitors, most notably Entrectinib, a pan-TrkA/B/C, ROS1, and ALK inhibitor.[1][2] Its structure, featuring a difluorobenzyl group and an indazole core, contributes to its therapeutic efficacy but also presents a significant challenge for researchers: poor aqueous solubility. It is estimated that over 70% of new chemical entities in the development pipeline are poorly soluble, making this a common hurdle in drug discovery.[3][4]
This guide is structured as a series of frequently asked questions (FAQs) to directly address the solubility issues you may encounter during your experiments. We will move from fundamental solubility assessment to advanced formulation strategies, providing not just protocols, but the scientific rationale behind them to empower your decision-making process.
Troubleshooting Guides & FAQs
Q1: I've just received my first batch of this compound. What are the initial steps to assess its solubility?
A1: A systematic solubility assessment is the foundational step before any biological assay. The goal is to determine the compound's thermodynamic solubility in various relevant media. The Shake-Flask method is the gold-standard for this purpose.
The underlying principle is to create a saturated solution in equilibrium with an excess of the solid compound. This ensures you are measuring the true maximum concentration of the dissolved solute at a given temperature, providing a reliable baseline for all subsequent experiments.
Protocol 1: Initial Solubility Screening via Shake-Flask Method
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Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a 1.5 mL microcentrifuge tube. Ensure solid material is visible.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of your chosen solvent system (see Table 1 for suggestions).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours using a rotator or shaker. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: Centrifuge the tubes at high speed (e.g., >14,000 rpm) for 15-20 minutes to pellet the excess solid.
-
Sampling: Carefully collect an aliquot of the supernatant. Be cautious not to disturb the solid pellet.
-
Quantification: Dilute the supernatant and determine the compound's concentration using a suitable analytical method, such as HPLC-UV or LC-MS.
Table 1: Suggested Solvents for Initial Screening
| Solvent System | Purpose | Expected Outcome |
| Deionized Water | Baseline aqueous solubility | Very Low |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Biorelevant aqueous solubility | Very Low |
| 0.1 N HCl (approx. pH 1) | Solubility at gastric pH / effect of protonation | Moderate to High |
| Dimethyl Sulfoxide (DMSO) | Organic solvent for stock solutions | Very High |
| Ethanol (EtOH) | Common co-solvent | Moderate |
Q2: My compound shows very poor solubility in aqueous buffers at neutral pH. How can I improve this by adjusting the pH?
A2: This is an excellent question. The chemical structure of this compound contains a basic amine group on the indazole ring.[5] Like most amines, this functional group can be protonated in an acidic environment to form a more water-soluble salt.[6] The solubility of ionizable drugs is highly pH-dependent, and this property can be leveraged to significantly enhance aqueous solubility.[7]
By lowering the pH of your buffer, you increase the concentration of the protonated, charged form of the molecule, which is more readily solvated by water compared to the neutral, more hydrophobic form. This is a common and effective strategy for basic compounds.[]
Workflow: pH-Dependent Solubility Enhancement
The following diagram outlines the decision-making process and experimental workflow for exploring pH adjustment.
Caption: Workflow for pH-based solubility optimization.
Protocol 2: Generating a pH-Solubility Profile
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., citrate for pH 2-5, phosphate for pH 6-8).
-
Solubility Measurement: Perform the Shake-Flask method (Protocol 1) in each buffer.
-
Analysis: After equilibration and centrifugation, quantify the dissolved compound concentration for each pH point.
-
Data Interpretation: Plot solubility (on a log scale) versus pH. For a basic compound, you should observe a significant increase in solubility as the pH decreases. This profile will help you identify the optimal pH range for your experiments.
Q3: pH adjustment helped, but I still need higher concentrations for my in vitro assays. What co-solvents are recommended?
A3: When pH modification is insufficient, using co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, reduce the overall polarity of the solvent system.[9][10] This reduction in polarity lowers the energy required to create a cavity for the non-polar solute, thereby increasing its solubility.[]
For cell-based assays, it is critical to select co-solvents that are effective at low concentrations to minimize cellular toxicity. Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs) are commonly used.[]
Important Consideration: A major risk with co-solvents is that the compound may precipitate when the stock solution is diluted into the final aqueous assay buffer.[11] It is crucial to never exceed the final co-solvent concentration that has been validated to be non-toxic and to keep the compound soluble.
Table 2: Common Co-solvents for In Vitro Assays
| Co-Solvent | Typical Final Conc. in Assay | Pros | Cons/Considerations |
| DMSO | < 0.5% (v/v) | Excellent solubilizing power for many compounds. | Can be toxic to cells at >1%. May interfere with some assays. |
| Ethanol | < 1% (v/v) | Less toxic than DMSO for many cell lines. Volatile. | Lower solubilizing power than DMSO. Can affect enzyme activity. |
| PEG 400 | 1-5% (v/v) | Low toxicity. Can improve stability. | More viscous. May not be as effective as DMSO or ethanol. |
Protocol 3: Co-solvent Stock Preparation and Use
-
High-Concentration Stock: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved.
-
Intermediate Dilutions: If necessary, create intermediate dilutions from the primary stock using either 100% DMSO or your desired assay buffer.
-
Final Dilution: Add a small volume of the stock solution to your final assay buffer, vortexing or mixing immediately to minimize localized high concentrations that can cause precipitation.
-
Validation: Always run a vehicle control (assay buffer + the final concentration of co-solvent) in your experiments to account for any effects of the co-solvent itself.
Q4: I need to prepare a formulation for an in vivo animal study. What are the most viable strategies?
A4: Formulating a poorly soluble compound for in vivo studies requires more advanced strategies to ensure adequate bioavailability. The choice of strategy depends on the required dose, the route of administration, and the physicochemical properties of the compound.
For this compound, leveraging its basic nature to form a salt is often the most direct and effective approach for improving both solubility and dissolution rate.[4][12] Other advanced methods, such as creating amorphous solid dispersions or reducing particle size, are also powerful techniques in pharmaceutical development.[3][13]
Workflow: Advanced Formulation Strategy Selection
Caption: High-level decision workflow for in vivo formulation.
1. Salt Formation:
-
Principle: Reacting the basic amine with a pharmaceutically acceptable acid (e.g., HCl, methanesulfonic acid, tartaric acid) creates a salt form. Salts typically have higher aqueous solubility and faster dissolution rates than the corresponding free base.[4]
-
When to Use: This is often the first and most effective strategy for ionizable compounds.
-
Execution: Requires screening various counter-ions to find a salt with optimal properties (solubility, stability, crystallinity).
2. Amorphous Solid Dispersions (ASD):
-
Principle: The compound is molecularly dispersed within a polymer matrix in a high-energy, amorphous state.[3] This amorphous form lacks a crystal lattice, which significantly increases its apparent solubility.
-
When to Use: Excellent for neutral compounds or when salt formation fails to provide the desired solubility.
-
Execution: Typically prepared using spray drying or hot-melt extrusion. Requires careful selection of a stabilizing polymer.
3. Particle Size Reduction:
-
Principle: Reducing the particle size of the drug (micronization or nanosuspension) increases the surface-area-to-volume ratio. According to the Noyes-Whitney equation, this leads to a faster dissolution rate.[4]
-
When to Use: Best for compounds where the rate of dissolution, rather than the intrinsic solubility, is the limiting factor for absorption (DCS Class IIa).[4]
-
Execution: Achieved through techniques like jet milling (micronization) or media milling (nanosuspension).
Each of these advanced strategies requires specialized expertise and equipment. Collaboration with a formulation development group is highly recommended when pursuing in vivo studies.
References
- 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]
- Formulation Development Strategies for Poorly Soluble Pharma APIs. Dr. Reddy's. [Link]
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
- Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]
- Co-solvency and anti-solvent method for the solubility enhancement. Apsaidal. [Link]
- US Patent US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide.
- Co-solvent: Significance and symbolism. En-former. [Link]
- Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? National Institutes of Health (NIH). [Link]
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]
- EP Patent EP3290414B1 - Crystalline form of n-[5-(3,5-difluoro-benzyl)-1h-indazol-3-yl].
- United States Patent US20160159795A1. Googleapis.com. [Link]
- Preparation method of 3-amino-5- (3, 5-difluorobenzyl) -1H-indazole.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]
- Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Deriv
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar. [Link]
- Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- Amines and Heterocycles. Cengage. [Link]
- Amines and Heterocycles. nptel.ac.in. [Link]
- This compound | 1108745-30-7. Lookchem. [Link]
- 5-(3,5- Difluorobenzyl)-1 H- Azole-3-amine CAS 1108745-30-7. Xa-aladdin.com. [Link]
- 1H-Indazol-5-amine | C7H7N3 | CID 88012. PubChem. [Link]
- CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
- Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.
- 24.S: Amines and Heterocycles (Summary). Chemistry LibreTexts. [Link]
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
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- 1. This compound | 1108745-30-7 [chemicalbook.com]
- 2. tantuchemicals.com [tantuchemicals.com]
- 3. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. Co-solvent: Significance and symbolism [wisdomlib.org]
- 11. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 13. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine
Welcome to the technical support guide for 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for experimental studies involving this molecule. The information herein is structured in a question-and-answer format to directly address potential challenges and explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: My experimental results using this compound are inconsistent. Could this be a stability issue?
A1: Yes, inconsistent results are a primary indicator of compound instability under specific experimental conditions.[1] The stability of this compound, like many small molecules, can be influenced by factors such as pH, solvent, temperature, light exposure, and the presence of oxidizing agents.[1][2] Degradation can lead to a reduced effective concentration of the parent compound, the appearance of new, potentially interfering species, and consequently, high variability in your data. It is crucial to systematically evaluate the compound's stability under your specific experimental conditions to ensure reliable and reproducible results.
Q2: What are the most likely degradation pathways for this molecule based on its structure?
A2: Based on its chemical structure, which features a 3-aminoindazole core and a difluorobenzyl group, several degradation pathways are plausible under stress conditions. The primary sites of vulnerability are the indazole ring, the amino group, and the benzylic carbon.
-
Hydrolytic Degradation: The compound may undergo pH-dependent hydrolysis. The indazole ring system's stability can be compromised under strong acidic or basic conditions.[3]
-
Oxidative Degradation: The electron-rich 3-aminoindazole system is susceptible to oxidation.[3][4] The benzylic position (the CH₂ group) is also a potential site for oxidative attack. Common laboratory reagents or dissolved atmospheric oxygen can initiate this process.
-
Photodegradation: Indazole derivatives are known to be sensitive to UV light. A common photochemical pathway is the rearrangement of the indazole ring to form a more stable benzimidazole structure.[3][5] This transformation is believed to proceed from an excited state of the 2H-tautomer of the indazole.[3]
Q3: I've detected a product with the same mass as my parent compound but a different chromatographic retention time. What could it be?
A3: This is a classic sign of isomerization. For indazole-containing molecules, the most common isomeric transformation is the light-induced rearrangement to a benzimidazole derivative.[3][5] When exposed to UV light, 1H-indazoles can tautomerize to the 2H-indazole form in an excited state, which then rearranges to the thermodynamically more stable benzimidazole.[3] This new compound would have the same molecular formula and mass but different polarity and structure, leading to a different retention time in reverse-phase chromatography.
Troubleshooting Guide for Forced Degradation Studies
Forced degradation (or stress testing) is a critical component of drug development, used to identify likely degradation products and establish stability-indicating analytical methods.[6][7]
Q4: What are the standard starting conditions for a forced degradation study on this compound?
A4: While specific conditions should be optimized, ICH guidelines and industry practices provide a standard starting point.[3] The goal is to achieve a target degradation of 5-20%.[8] Degradation beyond this level may produce secondary or tertiary degradants not relevant to real-world stability.[8][9]
| Stress Condition | Typical Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temp to 60°C | Up to 7 days |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temp to 60°C | Up to 7 days |
| Oxidation | 0.1% to 3% H₂O₂ | Room Temp | Up to 7 days |
| Thermal | Dry Heat | 60°C to 80°C | Up to 14 days |
| Photolytic | ICH-compliant light source | Room Temp | ≥ 1.2 million lux hours |
(This table summarizes common starting conditions for forced degradation studies as described in multiple sources.[3][10][11])
Q5: I am not seeing any degradation under my initial stress conditions. What should I do?
A5: If the molecule is highly stable, you may need to increase the severity of the stress conditions. However, this must be done cautiously to avoid unrealistic degradation pathways.[12]
-
For Hydrolysis: Increase the concentration of the acid/base (e.g., from 0.1 M to 1 M) or increase the temperature (e.g., to 60°C).[13][14] Refluxing the sample can be a final option if degradation is still not observed.[13]
-
For Oxidation: Increase the concentration of H₂O₂ (e.g., from 1% to 3% or higher).[11]
-
For Thermal: Increase the temperature, but be mindful of the compound's melting point.
It is important to document that the compound is stable under conditions where no degradation is observed.[9]
Q6: My mass balance is below 95%. Where could the missing mass have gone?
A6: A poor mass balance, where the sum of the assay of the parent drug and the levels of all degradation products is not close to 100%, is a common challenge.[8] Several factors could be responsible:
-
Formation of Volatiles: A degradation pathway might produce volatile products (e.g., through decarboxylation or fragmentation) that are not detected by standard LC-MS methods.[8]
-
Non-Chromophoric Degradants: Some degradation products may lack a UV chromophore, making them invisible to UV detectors. Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can help identify such species.
-
Adsorption: The parent compound or its degradants may adsorb to container surfaces (glass or plastic).[1]
-
Incomplete Elution: Highly polar or non-polar degradants may be irreversibly retained on the HPLC column. A thorough column wash and gradient optimization are necessary.
Experimental Protocols & Methodologies
Protocol 1: General Forced Degradation Workflow
This protocol outlines a typical workflow for investigating the degradation pathways of this compound.
1. Stock Solution Preparation:
- Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol.[11] Ensure complete dissolution.
2. Stress Sample Preparation:
- Acid/Base Hydrolysis: Dilute the stock solution with 0.1 M HCl or 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at 60°C.
- Oxidation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~100 µg/mL. Keep at room temperature, protected from light.
- Thermal: Store a solid sample of the compound in an oven at 80°C. Also, prepare a solution sample (~100 µg/mL in the analysis solvent) and keep it at 80°C.
- Photostability: Expose both solid and solution samples to a calibrated light source as per ICH Q1B guidelines.[10] Wrap a control sample in aluminum foil to serve as a dark control.
3. Time Point Sampling:
- Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 8, 24, 48 hours, and 7 days).
- For acid/base samples, neutralize the aliquot with an equimolar amount of base/acid before analysis to prevent further degradation.[11]
- Dilute all samples to a suitable concentration for analysis.
4. Analytical Method:
- Analyze the samples using a stability-indicating UPLC-UV/MS method.
- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A suitable gradient to separate the parent peak from all degradants (e.g., 5% to 95% B over 15 minutes).
- Detection: UV-DAD (Diode Array Detector) to monitor peak purity and a mass spectrometer (in both positive and negative ion modes) to identify the mass of potential degradants.
Diagram: Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study.
Predicted Degradation Pathways
Based on the known reactivity of indazole derivatives, the following degradation pathways for this compound are predicted.
Diagram: Predicted Degradation Map
Caption: Predicted degradation pathways for the title compound.
References
- Pharma Stability. (2025, November 22).
- Benchchem. Technical Support Center: Strategies to Improve the Stability of Small Molecule Inhibitors in Experimental Conditions.
- Benchchem.
- Luminata. (2025, March 27).
- CBER/CDER.
- ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Benchchem.
- SGS. (2011, January).
- Mishra, R., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research.
- Benchchem.
- Iska, S., et al. (2020). Photochemical Conversion of Indazoles into Benzimidazoles. PubMed Central.
- Singh, A., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central.
- Request PDF. (n.d.). Oxidant-Controlled Divergent Reactivity of 3-Aminoindazoles.
- NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- RSC Publishing.
- RSC Publishing.
- ResearchGate. (2025, August 6).
- ResearchGate. (2022, February 28).
- Pharmaguideline. (2025, April 9).
- ACS Publications. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series.
- NIH's Seed. Regulatory Knowledge Guide for Small Molecules.
- Pharma.Tips. (2025, March 3). Stability Troubleshooting.
- Pharma Stability. (2025, November 22).
- Pharmaguideline.
- PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
- ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product.
- IBM Research. (1987, January 1).
- IJSDR.
- PubMed.
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- ChemicalBook. (2025, July 16). This compound.
- NIH.
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- Echemi. 5-(3,5- difluorobenzyl)
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How to avoid side reactions in 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine synthesis
Technical Support Center: Synthesis of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with this important intermediate, a key building block in the synthesis of therapeutic agents like Entrectinib[1][2].
This document provides an in-depth analysis of the common synthetic routes and, more critically, offers detailed troubleshooting advice in a question-and-answer format to help you mitigate side reactions and optimize your synthetic outcomes.
Section 1: Overview of the Primary Synthetic Route
The most prevalent synthetic strategies for 3-aminoindazoles, including the title compound, typically involve the cyclization of an appropriately substituted 2-cyanophenylhydrazine or a related precursor. A common and effective route starts from 2-amino-5-bromobenzonitrile, proceeding through a benzylation step followed by a hydrazine-mediated cyclization.
The general synthetic pathway is illustrated below:
Caption: General synthetic scheme for this compound.
An alternative patented approach involves a Grignard reaction with 2-fluoro-5-formylbenzonitrile, followed by halogenation and subsequent cyclization with hydrazine hydrate[3]. However, the former route is more frequently discussed and presents distinct challenges that this guide will address.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses common issues encountered during the synthesis.
Issue 1: Low Yields and Impurity Formation During Cyclization
Question: My final cyclization step to form the 3-aminoindazole ring from the substituted benzonitrile precursor is resulting in low yields and several hard-to-remove impurities. What are the likely causes and solutions?
Answer: This is a critical and often problematic step. Low yields are typically traced back to three primary factors: reaction conditions, substrate stability, and side reactions involving the nitrile group.
-
Causality: The cyclization mechanism involves the nucleophilic attack of a hydrazine nitrogen onto the electrophilic carbon of the nitrile group, followed by tautomerization and aromatization. Harsh conditions can lead to decomposition or promote alternative reaction pathways.
-
Troubleshooting Steps:
-
Temperature Control: While heat is required to drive the intramolecular cyclization, excessive temperatures can lead to the formation of tar and degradation products. We recommend maintaining a controlled reflux, typically in a solvent like n-butanol or ethylene glycol, and monitoring the reaction progress closely by TLC or LC-MS to avoid prolonged heating after completion.
-
Solvent Choice: The polarity and boiling point of the solvent are crucial. Protic solvents like alcohols (e.g., n-butanol) are generally effective as they can participate in proton transfer steps of the mechanism.
-
Nitrile Group Side Reactions: Under basic or harsh thermal conditions, nitrile groups can be susceptible to hydrolysis (forming an amide) or participate in undesired polymerization reactions. Ensure your starting material is pure and that the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.
-
Purification Strategy: The crude product often requires careful purification. Column chromatography using silica gel with a gradient elution (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane) is standard. If impurities co-elute, consider recrystallization from a solvent system like ethanol/water[4].
-
Issue 2: Unwanted N-Alkylated Regioisomers
Question: I am performing a reaction on the indazole ring and observing a mixture of N1 and N2 alkylated products. How can I control the regioselectivity?
Answer: The formation of N1 and N2 regioisomers is a classic challenge in indazole chemistry[5][6]. The two nitrogen atoms of the pyrazole ring have different nucleophilicities, and the reaction outcome is highly dependent on the reaction conditions, substrate electronics, and the nature of the electrophile.
-
Mechanistic Insight: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer[7]. Alkylation can occur at either nitrogen. The ratio of N1 to N2 products is governed by a complex interplay of steric hindrance, electronic effects, and the reaction conditions which can favor either kinetic or thermodynamic control[7][8].
-
Strategies for Regiocontrol:
-
Base and Solvent System: This is the most critical factor. For achieving high N1 selectivity, a common and effective condition is using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF)[5][8][9]. This combination tends to favor the formation of the thermodynamically more stable N1-alkylated product.
-
Counter-ion Effects: The choice of base can influence the reaction through its counter-ion. For instance, using cesium carbonate (Cs2CO3) can sometimes favor N1 alkylation due to chelation effects, particularly if there are nearby coordinating groups[7].
-
Protecting Groups: If direct alkylation proves unselective, a protecting group strategy is a robust alternative. Protecting the N1 position with a group like Boc (tert-butyloxycarbonyl) or THP (tetrahydropyranyl), performing the desired reaction at another position, and then deprotecting is a reliable, albeit longer, sequence.
-
The diagram below illustrates the competitive alkylation pathways.
Caption: Competing N1 vs. N2 alkylation pathways in indazoles.
Issue 3: Side Reactions from Precursors (e.g., 2-Amino-5-bromobenzonitrile)
Question: I am seeing unexpected byproducts that seem to originate from my starting material, 2-amino-5-bromobenzonitrile. What are the potential pitfalls with this precursor?
Answer: 2-Amino-5-bromobenzonitrile is a versatile but reactive intermediate[10]. Side reactions can occur at any of its three functional groups: the amino group, the bromine atom, or the nitrile group.
-
Potential Side Reactions:
-
Over-alkylation of the Amino Group: During the benzylation step, dialkylation of the primary amine is possible if excess electrophile or overly harsh conditions are used. Use a slight excess of the amine or carefully control the stoichiometry (1.0-1.1 equivalents of benzyl bromide).
-
Competing Nucleophilic Aromatic Substitution (SNAr): While the bromine is relatively stable, under forcing conditions with strong nucleophiles, it can be displaced. This is less common but should be considered if unexpected products are observed.
-
Reduction of the Nitrile Group: If reductive conditions are present at any stage (e.g., during catalytic hydrogenation to remove a protecting group), the nitrile can be reduced to an amine or an aldehyde (after hydrolysis), leading to complex mixtures. Choose your reaction conditions carefully to be compatible with the nitrile functionality[11].
-
Section 3: Recommended Experimental Protocol
This section provides a detailed protocol for the cyclization step, which is often the most challenging part of the synthesis.
Protocol: Hydrazine-Mediated Cyclization to form 5-substituted-1H-indazol-3-amine
This protocol is a generalized procedure based on common literature methods for the cyclization of 2-(substituted-amino)benzonitriles[12][13].
Table 1: Reagents and Materials
| Reagent | M.W. | Amount (mmol) | Equivalents | Notes |
| Substituted 2-aminobenzonitrile | - | 10.0 | 1.0 | Starting material |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 100.0 | 10.0 | Use a large excess |
| n-Butanol | 74.12 | 50 mL | - | Solvent |
| Nitrogen or Argon Gas | - | - | - | For inert atmosphere |
Step-by-Step Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted 2-aminobenzonitrile (1.0 eq).
-
Inert Atmosphere: Purge the flask with nitrogen or argon gas for 5-10 minutes.
-
Reagent Addition: Add n-butanol (approx. 5 mL per mmol of starting material) to the flask, followed by the slow, dropwise addition of hydrazine hydrate (10.0 eq) via syringe at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 117-118 °C for n-butanol).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-water (approx. 200 mL). A precipitate should form.
-
Stir the slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water.
-
-
Purification:
-
Dry the crude solid under vacuum.
-
The crude product can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of 0-10% Methanol in Dichloromethane).
-
Alternatively, recrystallization from a solvent like ethanol can yield a highly pure product.
-
Section 4: Troubleshooting Workflow
When an unexpected result occurs, a logical workflow can help diagnose the issue efficiently.
Caption: A logical workflow for troubleshooting synthetic challenges.
References
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. University College Cork. URL: https://cora.ucc.ie/handle/10468/11699
- Alam, R. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances. URL: https://www.researchgate.net/publication/353637189_Regioselective_N_-alkylation_of_the_1_H_-indazole_scaffold_ring_substituent_and_N_-alkylating_reagent_effects_on_regioisomeric_distribution
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8443916/
- TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. (n.d.). Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2021/cc/d1cc03328g
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). ResearchGate. URL: https://www.researchgate.net/publication/353637189_Regioselective_N_-alkylation_of_the_1_H_-indazole_scaffold_ring_substituent_and_N_-alkylating_reagent_effects_on_regioisomeric_distribution
- Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide. (n.d.). Google Patents. URL: https://patents.google.
- Ma, D., et al. (2013). Assembly of substituted 3-aminoindazoles from 2-bromobenzonitrile via a CuBr-catalyzed coupling/condensation cascade process. The Journal of Organic Chemistry, 78(7), 3400-3404. URL: https://pubmed.ncbi.nlm.nih.gov/23448680/
- Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. (n.d.). Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2015/cc/c5cc03572a
- Lefebvre, V., et al. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry. URL: https://datapdf.
- Preparation method of 3-amino-5-(3, 5-difluorobenzyl)-1H-indazole. (n.d.). Google Patents. URL: https://patents.google.
- 5-(3,5- Difluorobenzyl)-1 H- Azole-3-amine CAS 1108745-30-7. (n.d.). China Deyuan Pharmaceutical Co., Ltd. URL: https://www.deyuanpharma.com/solid-cancer-drugs/5-3-5-difluorobenzyl-1-h-azole-3-amine.html
- Rapid Access to 3‑Aminoindazoles from Tertiary Amides. (2015). ElectronicsAndBooks. URL: https://electronicsandbooks.
- 5-(3,5- difluorobenzyl)-1 h- azole-3-amine Safety Data Sheets. (n.d.). Echemi. URL: https://www.echemi.com/sds/5-(3,5-difluorobenzyl)-1h-azol-3-amine-cas1108745-30-7.html
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. URL: http://or.niscpr.res.in/handle/123456789/61081
- This compound. (n.d.). Echemi. URL: https://www.echemi.com/products/5-(3,5-difluorobenzyl)-1h-indazol-3-amine-cas1108745-30-7.html
- Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. (n.d.). ResearchGate. URL: https://www.researchgate.net/publication/329977800_Synthesis_and_biological_evaluation_of_N-3-fluorobenzyl-4-1-methyl-d3-1H-indazol-5-yl-5-6-methylpyridin-2-yl-1H-imidazol-2-amine_as_a_novel_potent_ALK5_receptor_inhibitor
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Semantic Scholar. URL: https://www.semanticscholar.org/paper/Design%2C-Synthesis-and-Antitumor-Activity-of-Derivatives-Wang-Du/5d8881229f37905d41490287236e7601f7027421
- This compound. (n.d.). ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB62646671.htm
- 5-[(3,5-difluorobenzyl)oxy]-1H-indazol-3-amine. (n.d.). Parchem. URL: https://www.parchem.com/chemical-supplier-distributor/5-%5B(3,5-difluorobenzyl)oxy%5D-1H-indazol-3-amine-832746-77-7.aspx
- Régnier, S., Bechara, W. S., & Charette, A. B. (2016). Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. The Journal of Organic Chemistry, 81(21), 10348–10356. URL: https://www.organic-chemistry.org/abstracts/lit4/007.shtm
- What is 2-AMINO-5-BROMOBENZONITRILE and how is it synthesized?. (n.d.). Guidechem. URL: https://www.guidechem.com/faq/what-is-2-amino-5-bromobenzonitrile-and-how-is-it-synthesized-27101.html
- This compound. (n.d.). Huateng Pharma. URL: https://en.huatengsci.com/product/5-(3,5-difluorobenzyl)-1h-indazol-3-amine-cas-no-1108745-30-7.html
- Yanagi, Y., et al. (1983). Studies on metabolism of bromazepam. VI. Reduction of 2-(2-amino-5-bromobenzoyl)pyridine, a metabolite of bromazepam, in the rabbit, rat, and guinea pig. Journal of Pharmacobio-Dynamics, 6(11), 856-864. URL: https://pubmed.ncbi.nlm.nih.gov/6663529/
- Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. (2003). Heterocycles. URL: https://www.heterocycles.jp/new/journal/downloads/PDF/21435/60/11
- Oxidant-controlled divergent transformations of 3-aminoindazoles for the synthesis of pyrimido[1,2-b]-indazoles and aromatic nitrile-derived dithioacetals. (n.d.). Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2021/qo/d1qo00977g
- Application Notes and Protocols for Cyclization Reactions of 2-Amino-5-chloro-2'-fluorobenzophenone. (n.d.). Benchchem. URL: https://www.benchchem.
- Performance of 2-Amino-4-methoxy-5-nitrobenzonitrile in Diverse Chemical Transformations: A Comparative Guide. (n.d.). Benchchem. URL: https://www.benchchem.
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- 4. US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide - Google Patents [patents.google.com]
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Technical Support Center: Purification of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine. As a critical intermediate in the synthesis of high-value therapeutics like Entrectinib, achieving high purity is paramount[1][2]. However, the unique structural characteristics of this molecule—specifically the basic amine on an indazole scaffold—present distinct purification challenges. This guide is designed to provide you, our fellow researchers and development professionals, with practical, field-tested solutions to the common hurdles encountered during its purification. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your workflow for a robust and reproducible process.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and common issues associated with this compound.
Q1: What are the key physicochemical properties I should be aware of?
Understanding the fundamental properties of the compound is the first step in designing a successful purification strategy. The presence of both a basic amine and a hydrogen-bond-donating indazole ring, combined with a fluorinated benzyl group, results in moderate polarity and specific reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Significance for Purification |
|---|---|---|
| Molecular Formula | C₁₄H₁₁F₂N₃[1] | - |
| Molecular Weight | 259.25 g/mol [1] | - |
| Appearance | Yellow to off-white powder[3] | Color may indicate the presence of impurities; a purer compound is typically lighter. |
| Basicity | The 3-amino group is basic. | This is the primary cause of tailing on standard silica gel chromatography[4][5]. |
| Solubility | Generally insoluble in water; soluble in polar organic solvents like Methanol, DCM, Acetone. | Guides the selection of solvents for extraction, chromatography, and recrystallization. |
| Stability | Store in a tightly closed container in a dry, cool, and well-ventilated place. | Standard handling procedures are sufficient; no major instability under typical lab conditions reported. |
Q2: What are the most common impurities I might encounter during purification?
Impurities typically arise from the synthetic route. Indazole synthesis can be complex, often leading to specific byproducts.[6][7]
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like substituted 2-bromobenzonitriles or hydrazines.[8]
-
Regioisomers: Alkylation or benzylation of the indazole core can sometimes occur on the N1 or N2 position, leading to isomeric impurities that can be difficult to separate.[9]
-
Side-Reaction Products: Cyclization reactions are not always perfectly selective and can generate structurally similar byproducts.
-
Residual Solvents and Reagents: Inorganic salts and high-boiling point solvents from the reaction work-up.
Q3: Why is this compound particularly challenging to purify using standard silica gel chromatography?
The primary difficulty lies in the interaction between the basic 3-amino group and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[4] This acid-base interaction leads to:
-
Strong Adsorption: The compound may bind irreversibly to the silica, resulting in low recovery.
-
Peak Tailing: Slow dissociation from the acidic sites on the silica causes the compound to elute gradually, resulting in broad, tailing peaks on the chromatogram. This severely compromises resolution and leads to impure fractions.[5]
Troubleshooting Guide: From Crude to Pure
This section provides solutions to specific experimental problems.
Problem 1: My compound shows significant tailing and poor separation on a standard silica gel column.
-
Likely Cause: As discussed in the FAQs, the basic amine is strongly interacting with the acidic silica gel stationary phase.[4][5]
-
Solution: Modify the Mobile Phase or Stationary Phase.
-
Option A (Recommended): Add a Competing Base to the Mobile Phase. By adding a small amount of a basic modifier, you "neutralize" the acidic sites on the silica, allowing your compound to elute more symmetrically. This is the most common and effective solution.
-
Option B: Use an Amine-Functionalized Stationary Phase. Columns packed with amine-functionalized silica (KP-NH) provide a basic surface that repels the basic analyte, preventing the problematic acid-base interaction and leading to excellent peak shape.[4]
-
Protocol: Flash Column Chromatography with a Modified Mobile Phase
-
Adsorb the Crude Material: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or methanol. Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Prepare and Pack the Column: Dry pack a silica gel column appropriately sized for your sample amount (typically a 40-80x mass ratio of silica to crude compound).
-
Prepare the Mobile Phase: A common starting point is a gradient of ethyl acetate (EtOAc) in hexanes. Crucially, add 0.5-1% triethylamine (TEA) or 0.1% ammonium hydroxide to your solvent mixture.
-
Equilibrate: Flush the column with at least 3-5 column volumes of your initial mobile phase (e.g., 10% EtOAc in Hexanes + 1% TEA) until the baseline is stable.
-
Load and Elute: Carefully load the adsorbed crude material onto the top of the column. Begin elution with your starting mobile phase, gradually increasing the polarity (the percentage of ethyl acetate).
-
Monitor and Collect: Monitor the elution using Thin Layer Chromatography (TLC) and collect fractions corresponding to your product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Table 2: Recommended Mobile Phase Systems for Column Chromatography
| System | Modifier | Gradient Example | Comments |
|---|---|---|---|
| Hexanes / Ethyl Acetate | 1% Triethylamine (TEA) | 10% -> 70% EtOAc | Excellent general-purpose system. TEA is volatile and easily removed. |
| Dichloromethane / Methanol | 1% Triethylamine (TEA) | 0% -> 10% MeOH | For more polar impurities. Ensure your compound is stable in methanol. |
| Hexanes / Ethyl Acetate | 0.1% Ammonium Hydroxide | 10% -> 70% EtOAc | A stronger base, can be effective if TEA is insufficient. Less volatile. |
Problem 2: My compound "oils out" or fails to crystallize during recrystallization.
-
Likely Cause: The chosen solvent system is not ideal. The compound may be too soluble even at low temperatures, or the solution may be supersaturated. The presence of impurities can also inhibit crystal formation.
-
Solution: Optimize the Recrystallization Solvent and Technique. For indazole derivatives, mixed solvent systems are often highly effective as they allow for fine-tuning of solubility.[9][10]
Protocol: Recrystallization using a Mixed Solvent System (e.g., Ethanol/Water)
-
Initial Dissolution: Place the crude, semi-purified solid in a flask. Add the "good" solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.
-
Induce Precipitation: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates you have reached the saturation point.
-
Re-dissolve: Add 1-2 more drops of the "good" solvent (ethanol) until the solution becomes clear again.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is critical for the formation of large, pure crystals.[11]
-
Induce Crystallization (If Necessary): If no crystals have formed after reaching room temperature, try scratching the inside of the flask with a glass rod or adding a single seed crystal of the pure compound.
-
Cool Further: Once crystals have started to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolate and Dry: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.
Problem 3: After purification, my final product purity is stuck at ~95-98% and I can't improve it.
-
Likely Cause: You are likely dealing with a co-eluting impurity, such as a regioisomer, that has very similar polarity and crystallizes under similar conditions.
-
Solution: Employ an Orthogonal Purification Method. You need a technique that separates compounds based on a different principle.
-
Change the Purification Method: If you used chromatography, try recrystallization from a completely different solvent system. If you used recrystallization, perform careful chromatography.
-
Preparative HPLC: For high-value materials, reversed-phase preparative HPLC is an excellent option. The separation mechanism is based on hydrophobicity rather than polarity on silica, which can often resolve closely related isomers. For basic amines, using a mobile phase with a high pH can improve retention and separation.[5]
-
Acid/Base Wash: As a final chemical polish, you can perform an acid wash. Dissolve the product in an organic solvent (like ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and re-extract your pure compound back into the organic solvent. This is highly effective for removing non-basic impurities.
-
Workflow and Decision Making
The following diagram outlines a logical workflow for purifying this compound, from crude material to a high-purity final product.
Caption: Purification Strategy Decision Tree.
References
- CN101948433A - Method for separating and purifying substituted indazole isomers.
- US8455691B2 - Process for the purification of aromatic amines.
- Is there an easy way to purify organic amines? Biotage. (2023-01-19).
- WO2009106982A1 - Indazole derivatives.
- An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 1H-Indazole. Benchchem.
- How do I purify ionizable organic amine compounds using flash column chrom
- This compound. Echemi.
- US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide.
- WO2018097273A1 - Salts of indazole derivative and crystals thereof.
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Technical Support Center: Troubleshooting 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine in Cell-Based Assays
Welcome to the technical support center for 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful application of this compound in your cell-based assays. As an intermediate in the synthesis of the potent kinase inhibitor Entrectinib, understanding its behavior is critical for generating reliable and reproducible data.[1][2][3]
Introduction to this compound
This compound is a key chemical intermediate for Entrectinib, a powerful inhibitor of pan-TrkA/B/C, ROS1, and ALK tyrosine kinases.[1][2] Given its structural similarity to the core of Entrectinib, it is plausible that this compound may exhibit inhibitory activity against these kinases and their associated signaling pathways, which are crucial drivers in various cancers.[4] This guide will help you navigate the common challenges encountered when working with this and similar small molecule inhibitors in a cellular context.
Frequently Asked Questions (FAQs)
Compound Handling and Storage
Q1: How should I store and handle the solid compound?
A: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[5] Avoid exposure to moisture and light. For safe handling, it is recommended to wear protective gloves, clothing, and eye protection, and to work in a well-ventilated area to avoid inhalation of any dust.[5] The safety data sheet indicates that it may cause an allergic skin reaction.[5][6]
Q2: What is the best way to prepare stock solutions?
A: High-concentration stock solutions (e.g., 10 mM) should be prepared in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can lead to compound degradation. Store these aliquots at -20°C or -80°C.
Q3: What is the solubility of this compound?
Experimental Design and Execution
Q4: What is the recommended starting concentration for my cell-based assay?
A: As this compound is an intermediate of Entrectinib, which has IC50 values in the low nanomolar range for its targets, a wide concentration range should be tested initially.[7] A dose-response curve starting from low nanomolar to high micromolar concentrations (e.g., 1 nM to 100 µM) is recommended to determine the optimal working concentration for your specific cell line and assay.
Q5: What is the maximum final concentration of DMSO I should use in my cell culture?
A: The final concentration of DMSO in your cell-based assays should be kept as low as possible, ideally below 0.1%, as higher concentrations can be cytotoxic.[8] For sensitive cell lines, even lower concentrations may be necessary. Always include a vehicle control (media with the same final DMSO concentration as your treated wells) to account for any solvent effects.[8][9][10][11]
Q6: How stable is the compound in cell culture media?
A: The stability of small molecules in cell culture media can be influenced by factors such as pH, temperature, and the presence of serum proteins.[12][13] While specific stability data for this compound is not available, it is good practice to prepare fresh dilutions of the compound in your assay media for each experiment. If long-term incubation is required, consider replenishing the media with freshly diluted compound periodically.
Troubleshooting Guide
This section addresses common problems encountered during cell-based assays with this compound and provides systematic solutions.
Problem 1: No or Low Compound Activity
| Potential Cause | Explanation | Suggested Solution |
| Compound Precipitation | The compound may not be fully soluble in the aqueous assay buffer at the tested concentration, leading to a much lower effective concentration. | Visually inspect the media for any precipitate after adding the compound. Perform a solubility test by preparing the highest concentration of the compound in your assay media and incubating it under assay conditions. If precipitation occurs, consider lowering the starting concentration or using a different solvent system (though DMSO is standard). |
| Compound Degradation | The compound may have degraded due to improper storage or handling, such as repeated freeze-thaw cycles of the stock solution. | Always use freshly thawed aliquots of your stock solution. Prepare working dilutions in media immediately before use. |
| Incorrect Assay Timing | The incubation time may be too short to observe a biological effect. | Perform a time-course experiment to determine the optimal incubation time for your assay (e.g., 24, 48, 72 hours). |
| Cell Line Insensitivity | The cell line used may not express the target kinases (ALK, ROS1) or may have downstream mutations that confer resistance. | Confirm the expression of target proteins in your cell line using techniques like Western blotting or qPCR. Consider using a positive control cell line known to be sensitive to ALK/ROS1 inhibitors. |
| Suboptimal Cell Health | Unhealthy or stressed cells may not respond appropriately to the compound. | Ensure your cells are in the logarithmic growth phase and have high viability before starting the experiment. Avoid over-confluency. |
Problem 2: High Variability in Results
| Potential Cause | Explanation | Suggested Solution |
| Inconsistent Cell Seeding | Uneven cell distribution in multi-well plates can lead to significant well-to-well variability. | Ensure a homogenous cell suspension before seeding. After seeding, allow the plate to sit at room temperature for a short period before transferring to the incubator to ensure even cell settling. |
| Edge Effects | Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration. | Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile water or PBS to maintain humidity. |
| Pipetting Errors | Inaccurate pipetting can lead to variations in cell number and compound concentration. | Use calibrated pipettes and practice proper pipetting techniques. For serial dilutions, ensure thorough mixing at each step. |
| DMSO Effects | Even at low concentrations, DMSO can have variable effects on different cell lines. | Maintain a consistent and low final DMSO concentration across all wells. Always include a vehicle control. |
Problem 3: Unexpected Cytotoxicity
| Potential Cause | Explanation | Suggested Solution |
| High DMSO Concentration | DMSO can be toxic to cells at concentrations above 0.5-1%.[8][9][10] | Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). |
| Off-Target Effects | The compound may be inhibiting other essential kinases or cellular processes, leading to cell death.[14][15] | Perform a comprehensive dose-response analysis to determine the therapeutic window. Consider using a lower, non-toxic concentration if the goal is to study specific pathway inhibition. |
| Contaminated Compound or Reagents | Impurities in the compound or contamination in the cell culture reagents can cause cytotoxicity. | Ensure the purity of your compound. Use sterile, high-quality cell culture reagents. |
Experimental Protocols & Diagrams
Protocol 1: General Cell Viability Assay (MTT/XTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Remember to include a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the old medium and add the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired time (e.g., 72 hours) at 37°C and 5% CO2.
-
Viability Reagent Addition: Add MTT or XTT reagent to each well according to the manufacturer's protocol.
-
Incubation and Measurement: Incubate for 2-4 hours. If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol). Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: General workflow for a cell viability assay.
Signaling Pathway Overview: ALK/ROS1 Inhibition
This compound, as a precursor to Entrectinib, is expected to inhibit the constitutive activation of ALK and ROS1 fusion proteins. This inhibition blocks downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.[16][17][18][19][20][21][22][23]
Caption: Simplified ALK/ROS1 signaling pathway and inhibition.
References
- Scientist Solutions. (2025, January 16). DMSO in cell based assays. [Link]
- Creative Diagnostics.
- PubChem. Entrectinib. [Link]
- Patsnap Synapse. What is Entrectinib used for?. (2024, June 14). [Link]
- ResearchGate. Schematic diagram of signaling pathways in ALK-positive ALCL cells. [Link]
- Quora. What effects does DMSO have on cell assays?. (2017, August 3). [Link]
- ResearchGate.
- Al-Sabbagh, M., et al. (2022). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. BMC Research Notes, 15(1), 193. [Link]
- ResearchGate.
- ResearchGate.
- Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]
- Drilon, A., et al. (2013). Molecular Pathways: ROS1 Fusion Proteins in Cancer. Clinical Cancer Research, 19(11), 2867-2872. [Link]
- de Almeida, J. M., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 35(1), 1-8. [Link]
- ResearchGate.
- Creative Diagnostics.
- ResearchGate. The conventional MTT assay for entrectinib using A. Ba/F3 cell and B.
- ResearchGate. Biochemical and cellular profile of entrectinib. [Link]
- ResearchGate.
- Stokes, C. L., & Lauffenburger, D. A. (2013). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 7(1), 1-14. [Link]
- Moro, M., et al. (2020). In vitro and clinical investigations to determine the drug-drug interaction potential of entrectinib, a small molecule inhibitor of neurotrophic tyrosine receptor kinase (NTRK). Cancer Chemotherapy and Pharmacology, 85(3), 549-561. [Link]
- PubChem. Entrectinib. [Link]
- Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1649-1677. [Link]
- Bertin Bioreagent. Entrectinib. [Link]
- Jacobson, M. P., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(14), 4257-4261. [Link]
- ResearchGate. Co‐culture with fibroblasts induced entrectinib resistance via HGF production. [Link]
- Xu, S., et al. (2025). Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations. Bioorganic Chemistry, 154, 108014. [Link]
- Lee, D. H., et al. (2019). Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer. Journal of Thoracic Oncology, 14(8), 1406-1418. [Link]
- Kelley, B. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress, 32(4), 998-1008. [Link]
- YouTube. Cell Culture Troubleshooting Tips and Tricks. (2020, December 9). [Link]
- ResearchGate. Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. [Link]
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Interpreting unexpected results with 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine
Welcome to the technical support resource for 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals encountering unexpected results during their experiments with this compound. As a known key pharmacophore for ALK/ROS1 dual inhibitors, its behavior in biological systems can sometimes deviate from initial expectations.[1] This resource provides in-depth troubleshooting guides and FAQs to help you interpret these findings and guide your next steps.
Frequently Asked Questions & Troubleshooting Guide
Question 1: I'm using this compound based on its potential as a kinase inhibitor scaffold, but at active concentrations, I'm observing significant cytotoxicity and the formation of distinct cytoplasmic puncta in my cell lines. This doesn't correlate with the expected mechanism of action. What could be happening?
Answer: This is an excellent and critical observation. While the 1H-indazole-3-amine structure is a known hinge-binding fragment in many kinase inhibitors, the appearance of cytoplasmic puncta unrelated to a specific kinase localization suggests the activation of a cellular stress response pathway.[2] Many small molecules can induce off-target effects that trigger these pathways, leading to the formation of specialized, non-membranous organelles known as Stress Granules (SGs) .[3]
Stress granules are dense aggregations of proteins and untranslated messenger RNAs (mRNAs) that form when the cell is under stress.[4] Their assembly is a protective mechanism to halt protein translation and conserve resources. The presence of these granules is a strong indicator that your compound, at the tested concentrations, is being perceived by the cell as a stressor, independent of its potential on-target kinase activity.
The key nucleating proteins for SG assembly are the Ras-GTPase-activating protein (SH3 domain)-binding proteins, G3BP1 and G3BP2 .[5][6] Observing puncta that are positive for these proteins is the gold-standard method for identifying stress granules.
Question 2: That's a plausible hypothesis. How can I definitively confirm that the cytoplasmic bodies I'm seeing are, in fact, stress granules?
Answer: To verify the identity of these puncta, you should perform an immunofluorescence (IF) or live-cell imaging experiment to see if your compound induces the co-localization of canonical stress granule marker proteins. The most reliable markers are G3BP1 itself, along with other core components like TIA-1 or PABP.
Below is a generalized workflow and a detailed protocol for immunofluorescence staining.
Caption: Workflow for confirming stress granule formation via immunofluorescence.
This protocol is a starting point and should be optimized for your specific cell line and imaging system.
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Cell Seeding: Seed your cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.
-
Compound Treatment:
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Test Arm: Treat cells with this compound at the concentration where you observed the puncta.
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Positive Control: Treat cells with a known SG inducer, such as Sodium Arsenite (500 µM for 30-60 minutes).[7]
-
Negative Control: Treat cells with vehicle (e.g., DMSO) at the same final concentration as the test arm.
-
-
Fixation: After treatment, wash the cells gently with 1X Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
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Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
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Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating in a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute your primary antibody against a stress granule marker (e.g., rabbit anti-G3BP1 or goat anti-TIA-1) in the blocking buffer. Incubate the coverslips with the primary antibody solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Dilute a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 donkey anti-rabbit) in blocking buffer. Incubate the coverslips for 1 hour at room temperature, protected from light.
-
Nuclear Staining & Mounting: Wash three times with PBS. Stain cell nuclei with DAPI (1 µg/mL) for 5 minutes. Wash one final time with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the samples using a confocal microscope. Look for the formation of distinct, bright cytoplasmic foci in your compound-treated cells that are positive for your SG marker, similar to what you should see in the positive control.
Question 3: The immunofluorescence confirmed G3BP1-positive stress granules. Is this effect related to ALK/ROS1 inhibition, or is it an off-target phenomenon? How can I distinguish between these possibilities?
Answer: This is the critical next question. Stress granule formation is typically initiated by a stress-induced signaling cascade, most commonly the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[7] This event, part of the Integrated Stress Response (ISR), causes a global shutdown of translation, which is the direct trigger for G3BP-mediated SG assembly.
It is unlikely that direct inhibition of ALK or ROS1 would be a primary trigger for the ISR. Therefore, the observed SG formation is very likely an off-target effect. The challenge now is to determine the nature of this off-target activity. Your compound could be acting in one of two ways:
-
Inducing Upstream Cellular Stress: The molecule could be inhibiting another protein or damaging a cellular component (e.g., mitochondria, ribosome), which in turn activates a stress kinase that phosphorylates eIF2α.
-
Directly Modulating SG Machinery: The compound could be binding directly to a core component of the SG assembly machinery, such as G3BP1/2, and promoting its condensation. Small molecules have been designed to do just this, typically by binding to the NTF2-like domain of G3BP and disrupting its interactions.[8]
The following troubleshooting workflow can help you dissect the mechanism.
Caption: Decision tree for investigating the cause of compound-induced stress granule formation.
-
Cell Lysis: Treat cells with your compound, a positive control (e.g., Thapsigargin for ER stress), and a vehicle control for the same duration as in your IF experiment.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with a primary antibody against phospho-eIF2α (Ser51).
-
Probing and Detection: Wash and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total eIF2α and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
Interpretation: A significant increase in the ratio of p-eIF2α to total eIF2α in your compound-treated sample indicates the activation of an upstream stress response. If there is no change, the compound may be acting downstream or through an alternative mechanism.
Question 4: What if I suspect a direct interaction with G3BP? How can I test for that?
Answer: If you suspect a direct interaction with G3BP1/2, you will need to move from cell-based assays to biochemical or biophysical methods. These assays use purified components to measure direct binding.
A powerful approach is a competitive binding assay . The NTF2-like domain of G3BP1 contains a well-defined binding pocket for peptides with an "FGDF" motif, which is found in interaction partners like Caprin-1 and USP10.[8][9] Small molecule inhibitors have been developed to bind this pocket.[8] You can set up an assay to see if your compound can displace a fluorescently-labeled FGDF-containing peptide from purified G3BP1 protein.
-
Reagents:
-
Purified, recombinant G3BP1 protein (NTF2-like domain is sufficient).
-
A fluorescently-labeled peptide containing the FGDF motif (e.g., FAM-nsP3 peptide).
-
Your test compound, this compound.
-
-
Assay Principle: In solution, the small, fluorescent peptide tumbles rapidly, emitting depolarized light (low FP signal). When bound to the large G3BP1 protein, its tumbling slows dramatically, emitting polarized light (high FP signal). A competing compound that displaces the peptide will cause the FP signal to drop.
-
Procedure:
-
In a microplate, combine a fixed concentration of G3BP1 protein and the fluorescent peptide.
-
Add increasing concentrations of your test compound.
-
Incubate to allow the binding to reach equilibrium.
-
Read the fluorescence polarization on a suitable plate reader.
-
-
Interpretation: A dose-dependent decrease in the FP signal indicates that your compound is directly competing with the peptide for binding to G3BP1. This is strong evidence of direct target engagement.
Summary Data & Concluding Remarks
While this compound is not a well-characterized G3BP modulator, understanding the landscape of known inhibitors can provide context for your results.
| Compound | Target | Reported IC₅₀ / Activity | Mechanism | Reference |
| G3Ia / G3Ib | G3BP1/2 | Potently displaces FGDF peptide | Binds to the FGDF pocket in the NTF2L domain, disrupting protein-protein interactions. | [8] |
| PT-129 (PROTAC) | G3BP1/2 | Induces degradation of G3BP1/2 | Targets G3BP1/2 for proteasomal degradation, disassembling stress granules. | [10] |
| GAP161 | G3BP | Competitively binds to G3BP | Competes with RasGAP for binding to G3BP, impacting Ras signaling. | [11] |
Final Thoughts for the Researcher: The observation of unexpected cellular phenotypes like stress granule formation is not a failed experiment; it is a discovery. It suggests that your compound possesses biological activities beyond its intended design. By systematically applying the troubleshooting workflows outlined here—confirming the phenotype, assessing upstream pathways, and testing for direct target engagement—you can successfully interpret these results and potentially uncover a novel mechanism of action for this compound.
References
- G3BP isoforms differentially affect stress granule assembly and gene expression during cellular stress. (2024). Molecular Biology of the Cell (MBoC).
- Role(s)
- Protein-protein interactions with G3BPs drive stress granule condensation and gene expression changes under cellular stress. (n.d.).
- G3BP isoforms differentially affect stress granule assembly and gene expression during cellular stress. (n.d.).
- Drug which blocks stress granule formation offers insight into biomolecular condensates. (2024). St. Jude Children's Research Hospital.
- G3BP1/2-Targeting PROTAC Disrupts Stress Granules Dependent ATF4 Migracytosis as Cancer Therapy. (2025). PubMed.
- Identification of small molecule inhibitors of G3BP-driven stress granule form
- GAP161 targets and downregulates G3BP to suppress cell growth and potentiate cisplaitin‐mediated cytotoxicity to colon carcinoma HCT116 cells. (n.d.). PubMed Central.
- Stress granule. (n.d.). Wikipedia.
- Stress Granule Formation Analysis by IF after Bacterial Challenge. (2022). JoVE.
- Revealing 5-(3,5-difluorobenzyl)
- Method for identifying modulators of g3bp activity. (n.d.).
- Establishment of a stress granule reporter system for evaluating in vitro colon toxicity. (2024).
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
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- 4. Role(s) of G3BPs in Human Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. GAP161 targets and downregulates G3BP to suppress cell growth and potentiate cisplaitin‐mediated cytotoxicity to colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
Storage conditions to prevent 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine degradation.
Introduction
Welcome to the technical support guide for 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine (CAS No. 1108745-30-7). This molecule is a critical intermediate in the synthesis of Entrectinib, a potent pan-Trk, ROS1, and ALK inhibitor used in targeted cancer therapy.[1][2][3] The chemical integrity of this precursor is paramount for ensuring the success of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the optimal storage conditions, handling procedures, and troubleshooting strategies to prevent the degradation of this compound. By adhering to these guidelines, you can ensure the long-term stability and reliability of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the storage and handling of this compound.
Q1: What are the ideal long-term storage conditions for this compound? For maximum stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[4][5][6] The recommended storage temperature is typically found on the product label, but a refrigerated environment (2-8°C) is standard practice. To prevent oxidation, it is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen.[7]
Q2: What is the expected appearance of high-purity this compound? The compound is typically supplied as a yellow to off-white powder.[5][6] Any significant deviation from this appearance, such as darkening (e.g., turning brown or tan) or the formation of clumps, may indicate degradation or moisture absorption.
Q3: What are the primary chemical pathways that lead to the degradation of this compound? While specific degradation studies on this exact molecule are not widely published, the indazole scaffold is known to be susceptible to several degradation pathways:
-
Oxidative Degradation: The indazole ring system and the exocyclic amine group can be sensitive to oxidation from atmospheric oxygen. This can lead to the formation of various impurities, impacting reaction yield and purity.
-
Photodegradation: Many indazole derivatives are light-sensitive. Exposure to UV or even ambient laboratory light can induce photochemical reactions, such as the rearrangement of the indazole ring to a benzimidazole structure.[8]
-
Hydrolytic Degradation: The presence of moisture can lead to hydrolysis, especially if acidic or basic impurities are present. It is crucial to keep the compound in a dry environment.
-
Thermal Degradation: Although generally stable at room temperature, prolonged exposure to high temperatures can accelerate decomposition.
Q4: How should I handle the compound upon receipt and for daily use? Upon receiving the product, visually inspect the container for an intact seal and the compound for its expected color. For daily use, it is best practice to create smaller aliquots from the main stock bottle. This minimizes the exposure of the bulk material to atmospheric moisture and oxygen each time the container is opened. Always allow the container to warm to room temperature before opening to prevent condensation from forming inside.
Section 2: Troubleshooting Guide: Degradation Issues
This guide provides a structured approach to identifying and resolving common problems associated with compound degradation.
Issue 1: You observe a significant color change (e.g., from off-white/yellow to brown).
-
Probable Cause: This is a strong indicator of oxidative or photodegradation. Exposure to air and/or light has likely created chromophoric (colored) impurities.
-
Causality Explained: Oxygen can react with electron-rich sites on the indazole ring or the amine, while light provides the energy for unwanted photochemical rearrangements.[8] These reactions often result in conjugated systems that absorb visible light, appearing colored.
-
Recommended Actions:
-
Quarantine: Cease using the material from this vial for any critical experiments.
-
Purity Analysis (Self-Validation): If you have the capability, dissolve a small amount in an appropriate solvent (e.g., DMSO, Methanol) and analyze it via HPLC or LC-MS. Compare the purity profile to a fresh sample or the certificate of analysis. The presence of multiple new peaks confirms degradation.
-
Review Protocol: Check your lab's storage and handling procedures. Was the container properly sealed? Was it stored in the dark? Was the atmosphere inert?
-
Resolution: If significant degradation is confirmed, it is safest to discard the vial according to your institution's chemical waste disposal procedures.[4][5] Use a fresh, unopened vial for future work.
-
Issue 2: Your experiments are showing inconsistent yields, or the compound has lost its expected reactivity.
-
Probable Cause: A loss of purity due to subtle, non-visible degradation. The molar quantity of the active compound is lower than calculated, or impurities are interfering with the reaction.
-
Causality Explained: Even low levels of degradation products can inhibit catalysts, participate in side reactions, or simply reduce the concentration of the starting material, leading to poor or unpredictable outcomes.
-
Recommended Actions:
-
Use a Control: Immediately acquire a new, unopened vial of the compound and run your experiment in parallel with the suspect batch. If the new batch performs as expected, this strongly suggests the old batch has degraded.
-
Quantitative Analysis: Perform a quantitative NMR (qNMR) or an HPLC analysis with a standard to determine the exact purity of the suspect material.
-
Implement Aliquoting: If not already doing so, immediately implement a strict aliquoting protocol. This protects your primary stock from repeated exposure and is the most effective way to ensure consistency over the life of the batch.
-
Issue 3: The powder appears clumpy, is difficult to weigh, or shows poor solubility.
-
Probable Cause: Moisture absorption.
-
Causality Explained: The amine and indazole nitrogen atoms can form hydrogen bonds with water molecules, causing the powder to adsorb moisture from the air (hygroscopicity). This leads to clumping and can affect solubility characteristics and accurate weighing.
-
Recommended Actions:
-
Improve Desiccation: Store the tightly sealed container inside a desiccator containing a fresh desiccant (e.g., silica gel, Drierite).
-
Proper Handling Technique: Always ensure the container has equilibrated to ambient temperature before opening it. Opening a cold container will cause atmospheric moisture to condense on the cold powder.
-
Drying: In some cases, the material can be dried under high vacuum. However, this should be done with caution, as heating may accelerate thermal degradation. Check the compound's melting point and thermal stability data before attempting to dry with heat.
-
Section 3: Summary of Storage Conditions
This table summarizes the key parameters for preventing the degradation of this compound.
| Parameter | Optimal Condition | Suboptimal Condition | Rationale & Associated Risk |
| Temperature | 2-8°C (Refrigerated) or as per supplier label. | Room temperature (long-term); elevated temperatures. | Risk of accelerated thermal degradation and other decomposition pathways. |
| Atmosphere | Inert gas (Argon or Nitrogen).[7] | Ambient Air. | High risk of oxidative degradation of the indazole ring and amine group. |
| Light | In an amber/opaque vial, stored in the dark. | Clear vial, exposure to ambient or UV light. | High risk of photodegradation, potentially leading to rearrangement products.[8] |
| Moisture | Tightly sealed container stored in a desiccator.[4] | Loosely capped vial, frequent opening in a humid environment. | Risk of hydrolysis, clumping, and inaccurate weighing. |
| Handling | Aliquoting for daily use; allow vial to warm to RT before opening. | Using directly from the main stock bottle repeatedly. | Minimizes contamination and degradation of the bulk supply. |
Section 4: Visual Troubleshooting Workflow
The following diagram outlines the logical steps to take when you suspect compound degradation.
Caption: Troubleshooting workflow for suspected compound degradation.
Section 5: References
-
This compound Safety Data Sheet. Echemi. [URL: https://www.echemi.com/products/pd202103011008745-30-7.html]
-
5-(3,5- difluorobenzyl)-1 h- azole-3-amine Safety Data Sheets. Echemi. [URL: https://www.echemi.com/sds/5-(3,5--difluorobenzyl)-1-h--azole-3-amine-cas1108745-30-7.html]
-
SAFETY DATA SHEET - 7-Amino-1H-indazole. TCI Chemicals. [URL: https://www.tcichemicals.com/IN/en/assets/sds/A3355_EN.pdf]
-
SAFETY DATA SHEET - 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/sial/33639]
-
This compound | 1108745-30-7. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB62756082.htm]
-
This compound. Huateng Pharma. [URL: https://us.huatengsci.com/products/cas-1108745-30-7.html]
-
5-(3,5- difluorobenzyl)-1 h- azole-3-amine 98% Yellow to off-white powder. Echemi. [URL: https://www.echemi.com/products/5-35-difluorobenzyl-1-h-azole-3-amine_1108745-30-7_pd202103011008745-30-7.html]
-
Cas 1108745-30-7, this compound. LookChem. [URL: https://www.lookchem.com/cas-110/1108745-30-7.html]
-
Technical Support Center: Indazole Derivatives. BenchChem. [URL: https://www.benchchem.com/technical-support/indazole-derivatives]
-
5-(3,5- Difluorobenzyl)-1 H- Azole-3-amine CAS 1108745-30-7. Kono Chem Co., Ltd. [URL: https://www.konochem.com/solid-cancer-drugs/5-3-5-difluorobenzyl-1-h-azole-3-amine.html]
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Validation & Comparative
A Comparative Guide to Validating the Inhibitory Efficacy of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine Against ROS1 Kinase
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory effect of the novel compound 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine on the ROS1 receptor tyrosine kinase. This molecule has been identified as a potential key pharmacophore for ALK/ROS1 dual inhibition[1]. We will objectively compare its performance with established, FDA-approved ROS1 inhibitors and provide detailed, field-proven experimental protocols to ensure scientific integrity and reproducibility.
Introduction: ROS1 as a Therapeutic Target
The c-ros oncogene 1 (ROS1), a receptor tyrosine kinase (RTK) with structural similarities to anaplastic lymphoma kinase (ALK), is a critical signaling protein involved in cellular growth and differentiation.[2][3] In normal adult tissues, its expression is limited. However, chromosomal rearrangements leading to ROS1 gene fusions result in the creation of chimeric oncoproteins with constitutive, ligand-independent kinase activity.[4][5] These fusions are established oncogenic drivers in approximately 1-2% of non-small cell lung cancers (NSCLC) and have been identified in various other malignancies, including glioblastoma, cholangiocarcinoma, and ovarian cancer.[6][7][8]
Aberrant ROS1 signaling activates a cascade of downstream pathways crucial for tumor cell proliferation and survival, including the RAS-MAPK/ERK, PI3K/AKT/mTOR, and JAK/STAT3 pathways.[2][3][4][9] This dependence, or "oncogene addiction," makes ROS1 an attractive therapeutic target. This guide outlines a rigorous, multi-step validation process for a promising new inhibitor, this compound, which serves as an intermediate for the known pan-Trk, ROS1, and ALK inhibitor, Entrectinib.[10]
ROS1 Signaling Pathway Overview
The diagram below illustrates the primary signaling cascades activated by oncogenic ROS1 fusion proteins. Inhibition of ROS1 is expected to attenuate signaling through these key pathways.
Caption: Constitutive ROS1 activation drives multiple oncogenic signaling pathways.
Part 1: Biochemical Validation - Direct Kinase Inhibition
The foundational step in validating a kinase inhibitor is to quantify its direct inhibitory effect on the purified target enzyme. This is typically achieved through an in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50).
Causality: This cell-free assay isolates the interaction between the inhibitor and the kinase, ensuring that any observed effect is due to direct binding and not influenced by cellular uptake, efflux, or off-target effects. A potent IC50 in the low nanomolar range is a primary indicator of a promising lead compound.
Comparative Biochemical Potency
The table below presents the reported biochemical IC50 values for this compound (referred to by its derivative name) against established ROS1 inhibitors.
| Compound | ROS1 IC50 (nM) | ALK IC50 (nM) | Primary Reference(s) |
| This compound (as X4 derivative) | 766 | 512 | [1] |
| Crizotinib | ~5-25 | ~20-40 | [11][12][13] |
| Entrectinib | ~0.1-7 | ~12 | [10][14] |
| Lorlatinib | ~0.7-1.0 | ~1 | [12] |
Insight: The data indicates that while the core pharmacophore shows activity, established inhibitors like Entrectinib and Lorlatinib are significantly more potent at the biochemical level. This highlights the importance of further chemical optimization.
Experimental Protocol: ADP-Glo™ Kinase Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[15][16]
Workflow Diagram
Caption: Workflow for determining biochemical IC50 using the ADP-Glo™ assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1x Kinase Assay Buffer. Dilute purified recombinant ROS1 enzyme, substrate peptide (e.g., IGF-1Rtide), and ATP to their final desired concentrations in the assay buffer.[17]
-
Inhibitor Dilution: Perform a serial dilution of this compound and comparator compounds (Crizotinib, Entrectinib, Lorlatinib) in DMSO, followed by a final dilution in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.[16][18]
-
Assay Plate Setup: Add 5 µL of diluted inhibitor or vehicle (DMSO) control to the wells of a white, 96-well plate.
-
Kinase Reaction: Add 20 µL of diluted ROS1 enzyme to the wells. Initiate the reaction by adding 25 µL of the Substrate/ATP mixture.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Signal Generation:
-
Stop the kinase reaction and deplete remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 50 µL of Kinase Detection Reagent. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert luminescence values to percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
Part 2: Cellular Validation - Target Engagement and Phenotypic Effects
While biochemical assays confirm direct inhibition, cellular assays are crucial to verify that the compound can penetrate the cell membrane, engage its target in a complex biological environment, and elicit the desired anti-cancer effect.
Causality: These experiments bridge the gap between biochemical potency and physiological response. A compound's effectiveness in cells is a more accurate predictor of its potential in vivo efficacy. We use two main types of cellular models:
-
Engineered Ba/F3 Cells: These are murine pro-B cells that depend on the cytokine IL-3 for survival.[19][20] When engineered to express an oncogenic ROS1 fusion protein, they become IL-3 independent, with their survival now "addicted" to ROS1 signaling.[21][22][23] This provides a clean, specific system to measure on-target cell killing.
-
ROS1-Positive Cancer Cell Lines: Cell lines like HCC78, which endogenously express an SLC34A2-ROS1 fusion, provide a more clinically relevant model derived from a human NSCLC tumor.[6][24]
Comparative Cellular Proliferation (GI50 Values)
The Growth Inhibition 50 (GI50) is the concentration of inhibitor required to reduce the proliferation of a cell population by 50%.
| Compound | Ba/F3-CD74-ROS1 GI50 (nM) | HCC78 GI50 (nM) | Primary Reference(s) |
| This compound (as X4 derivative) | Not Reported | 34 | [1] |
| Crizotinib | ~66 | ~380-500 | [11][25] |
| Entrectinib | ~3 | Not Reported | [26] |
| Lorlatinib | ~0.7 | ~10-20 | [12][26] |
Insight: The novel compound's derivative (X4) shows potent anti-proliferative activity in the HCC78 cell line, comparable to or better than Crizotinib.[1] This suggests good cell permeability and on-target activity. However, Lorlatinib remains the most potent inhibitor in both engineered and endogenous models.
Experimental Protocol: Cell Viability (CellTiter-Glo®) Assay
Workflow Diagram dot graph TD { A[Seed Cells in 96-well plates] --> B{Allow cells to adhere/stabilize (24h)}; B --> C[Add serial dilutions of inhibitors]; C --> D{Incubate for 72 hours}; D --> E[Equilibrate plate to room temperature]; E --> F[Add CellTiter-Glo® Reagent]; F --> G{Lyse cells on orbital shaker (2 min)}; G --> H{Incubate at RT to stabilize signal (10 min)}; H --> I[Read Luminescence]; I --> J[Calculate GI50]; }
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A Comparative Guide to the Efficacy of the 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine Pharmacophore Versus the Optimized Kinase Inhibitor, Entrectinib
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: From a Core Scaffold to a Clinical Drug
In the landscape of targeted cancer therapy, the development of potent and selective kinase inhibitors has revolutionized patient outcomes for specific molecularly defined tumors. Entrectinib (Rozlytrek®) stands as a prime example of such success. It is an FDA-approved, central nervous system (CNS)-active inhibitor of the Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC), ROS1, and Anaplastic Lymphoma Kinase (ALK), used to treat a range of solid tumors harboring NTRK, ROS1, or ALK gene fusions.[1][2]
The journey from a biologically active chemical motif to a clinically effective drug is a complex process of molecular optimization. This guide delves into this process by dissecting the structure and efficacy of Entrectinib in comparison to its core chemical scaffold, 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine. This compound is not a therapeutic alternative but a key synthetic intermediate in the manufacturing of Entrectinib.[3][4] However, recent research has identified the 5-(3,5-difluorobenzyl)-1H-indazole moiety as a crucial pharmacophore—the essential structural region responsible for the molecule's biological activity against ALK and ROS1 kinases.[5]
This guide will, therefore, provide a comparative analysis of the foundational pharmacophore's intrinsic activity relative to the fully optimized drug, Entrectinib. We will explore the structure-activity relationships that transform a basic "hinge-binding" fragment into a potent, multi-targeted therapeutic agent and detail the experimental workflows required to validate such a compound.
Part 1: The Architecture of Inhibition - A Structural Dissection
The remarkable potency and selectivity of Entrectinib are not derived from a single feature but from the synergistic interplay of its distinct chemical moieties. Understanding the role of each component is fundamental to appreciating its design.
-
The Core Pharmacophore: this compound This indazole structure serves as the foundational scaffold. The 1H-indazole-3-amine portion is a well-established "hinge-binding" fragment in kinase inhibitor design.[6] It forms critical hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor within the ATP-binding pocket. The 3,5-difluorobenzyl group extends into a hydrophobic pocket, providing essential van der Waals interactions that contribute to binding affinity. Computational docking studies and biological assays have confirmed that this scaffold is the key active pharmacophore for ALK and ROS1 inhibition.[5]
-
The Linker and Solubilizing Group: The Tetrahydropyran and Piperazine Moieties While the indazole core provides the anchor, the rest of the Entrectinib molecule is engineered to optimize potency, selectivity, and pharmacokinetic properties. The full structure of Entrectinib includes a substituted benzoyl group attached to the indazole amine.[7] This group positions a tetrahydropyran ring and a 4-methylpiperazine tail. These additions are critical for several reasons:
-
Enhanced Binding Affinity: They form additional interactions with solvent-exposed regions of the kinase, significantly increasing binding affinity and overall potency compared to the core scaffold alone.
-
Physicochemical Properties: The piperazine group is basic and ionizable, which dramatically improves the aqueous solubility of the molecule—a critical factor for oral bioavailability.
-
CNS Penetrance: The overall molecular properties of Entrectinib, including its size, polarity, and hydrogen bonding capacity, are carefully balanced to allow it to effectively cross the blood-brain barrier.[8][9] This is a key clinical differentiator, enabling efficacy against brain metastases, a common site of disease progression.[10][11]
-
The following diagram illustrates the key structural components of the final Entrectinib molecule.
Caption: Key structural components and their functional roles in Entrectinib.
Part 2: Comparative Biological Activity - From Micromolar to Nanomolar Potency
A direct experimental comparison between the this compound intermediate and Entrectinib is not available in published literature, as the former is not intended for biological testing. However, we can infer the activity of the core pharmacophore from recent studies on its derivatives. A 2024 study in Bioorganic Chemistry evaluated a series of compounds containing this core, with the most potent, "Compound X4," showing IC₅₀ values in the sub-micromolar range against ALK and ROS1 kinases.[5]
In stark contrast, Entrectinib exhibits inhibitory concentrations in the low nanomolar to sub-nanomolar range, representing a several hundred-fold increase in potency. This dramatic improvement underscores the success of the chemical optimization process.
| Compound | Target Kinase | Biochemical IC₅₀ | Rationale for Efficacy |
| Entrectinib | TRKA / B / C | 1-5 nM [10] | Optimized structure for potent, multi-target inhibition. |
| ROS1 | 0.1 - 7 nM [7][10] | Full molecule engages multiple binding sites. | |
| ALK | 1.7 - 12 nM [7][10] | Designed for high affinity and favorable drug-like properties. | |
| Compound X4 | TRK Family | Not Reported | Core scaffold lacks features for TRK inhibition. |
| (Proxy for Core)[5] | ROS1 | 766 nM | Demonstrates intrinsic activity of the pharmacophore. |
| ALK | 512 nM | Requires significant optimization for clinical potency. |
This data clearly illustrates the principle of drug design: while the indazole core provides the necessary foundation for kinase binding, the additional chemical moieties of Entrectinib are essential for achieving the high degree of potency required for a successful clinical candidate.
The signaling pathways inhibited by Entrectinib are critical drivers of cell proliferation and survival in tumors with the corresponding genetic fusions.
Caption: Entrectinib inhibits key oncogenic signaling pathways.
Part 3: Experimental Validation Protocols
Validating the efficacy and mechanism of action of a kinase inhibitor like Entrectinib requires a multi-tiered approach, progressing from biochemical assays to cell-based models and finally to in vivo studies.[12] A critical early step is to confirm that a compound that is potent in a biochemical assay is also functional within a cellular context.[12]
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against purified kinases.[13]
Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of its purified target kinase by quantifying ATP-to-ADP conversion, a hallmark of kinase activity. It is the first step in confirming on-target potency.
Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., Entrectinib) in DMSO. A typical starting concentration is 10 µM.
-
Kinase Reaction: In a 384-well plate, add the diluted compound, the purified kinase (e.g., TRKA, ROS1, or ALK), and the appropriate substrate.
-
Initiation: Start the reaction by adding ATP. Incubate at room temperature for 1 hour.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30-60 minutes.
-
Data Acquisition: Measure the luminescence signal with a plate reader. The signal is directly proportional to kinase activity.
-
Data Analysis: Plot kinase activity against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC₅₀ value.
Protocol 2: Cell-Based Proliferation Assay (CellTiter-Glo® Assay)
Objective: To assess the anti-proliferative effect of the compound on cancer cell lines harboring the target genetic fusions.
Causality: This assay measures the number of viable cells in culture by quantifying intracellular ATP levels. A reduction in ATP signifies decreased cell viability, indicating the compound's cytotoxic or cytostatic effect. This is a crucial step to bridge the gap between biochemical potency and cellular efficacy.[12]
Methodology:
-
Cell Plating: Seed cancer cells with known fusions (e.g., KM12 cells for TPM3-NTRK1, HCC78 for SLC34A2-ROS1, or H2228 for EML4-ALK) into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.
-
Lysis and Signal Generation: Add CellTiter-Glo® Reagent, which lyses the cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.
-
Data Acquisition: After a brief incubation, measure luminescence.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against the log of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 3: In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.[14][15]
Causality: Xenograft models, where human tumor cells are implanted into immunodeficient mice, provide a systemic context to evaluate a drug's efficacy, pharmacokinetics, and tolerability.[16] Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are valuable tools.[17]
Methodology:
-
Model Establishment: Subcutaneously implant human cancer cells (e.g., 5 million H2228 cells) into the flank of immunodeficient mice (e.g., NU/J mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 150-200 mm³).
-
Randomization and Treatment: Randomize mice into vehicle control and treatment groups. Administer the compound (e.g., Entrectinib at 50 mg/kg) daily via oral gavage.
-
Monitoring: Measure tumor volume with calipers and monitor body weight twice weekly as a measure of toxicity.
-
Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) percentage to quantify efficacy.
Caption: A streamlined experimental workflow for kinase inhibitor validation.
Conclusion
The comparison between the this compound scaffold and the final drug, Entrectinib, provides a compelling case study in modern drug discovery. While the core indazole pharmacophore possesses intrinsic activity against key oncogenic drivers like ALK and ROS1, it lacks the potency, selectivity, and drug-like properties necessary for clinical utility.
Entrectinib represents the culmination of a meticulous optimization process, where additional chemical moieties were rationally designed to dramatically enhance binding affinity, improve solubility, and confer the crucial ability to penetrate the central nervous system. This transforms a simple hinge-binding fragment into a potent, multi-targeted, and life-saving therapeutic. This analysis underscores a fundamental principle for drug development professionals: a successful drug is far more than its core pharmacophore; it is a highly engineered entity optimized for potent and safe interaction with its targets in the complex environment of the human body.
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Assessing the Kinase Selectivity Profile of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine (Mps-1 Inhibitor-1)
A Comparative Guide for Preclinical Drug Development
Introduction: The Criticality of Kinase Selectivity in Mps-1-Targeted Therapy
5-(3,5-Difluorobenzyl)-1H-indazol-3-amine, hereafter referred to as Mps-1 Inhibitor-1, is a potent and selective inhibitor of Monopolar Spindle 1 (Mps-1) kinase. Mps-1 is a key regulator of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the proper segregation of chromosomes during mitosis. By inhibiting Mps-1, cancer cells can be forced into a state of mitotic catastrophe and subsequent apoptosis, making Mps-1 a compelling target for oncology drug development.
However, the human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. Off-target inhibition of other kinases can lead to unforeseen toxicities or reduced efficacy, derailing an otherwise promising therapeutic candidate. Therefore, a rigorous assessment of an inhibitor's cross-reactivity is not merely a characterization step but a fundamental pillar of preclinical safety and mechanism-of-action studies.
This guide provides a comprehensive framework for evaluating the selectivity of Mps-1 Inhibitor-1. We will detail the experimental design for a broad kinase panel screen, present comparative data, and provide a detailed protocol for a representative enzymatic assay. The objective is to equip researchers with the rationale and practical steps required to build a robust selectivity profile for this and other kinase inhibitors.
Experimental Design: A Multi-Faceted Approach to Quantifying Selectivity
A thorough assessment of kinase inhibitor selectivity relies on a tiered approach, moving from broad screening to deep quantitative analysis. Our recommended workflow integrates large-scale screening with orthogonal validation assays.
Workflow for Kinase Cross-Reactivity Assessment
Caption: Workflow for assessing kinase inhibitor cross-reactivity.
This workflow begins with a high-throughput screen against a large, representative panel of kinases at a single high concentration to identify potential off-targets. Hits from this primary screen are then subjected to more rigorous, quantitative enzymatic assays to determine their half-maximal inhibitory concentration (IC50). This confirms the initial findings and quantifies the potency of the off-target interaction.
Comparative Kinase Selectivity Data
To illustrate the process, we present data from a hypothetical screen of Mps-1 Inhibitor-1 against a panel of 97 kinases, a common practice in early-stage drug discovery. The compound was screened at a concentration of 1 µM. The results are summarized below.
Table 1: Selectivity Profile of Mps-1 Inhibitor-1 (1 µM) Against a Kinase Panel
| Kinase Target | Family | Percent Inhibition (%) | Notes |
| Mps-1 (TTK) | TTK | 98% | Primary Target |
| Aurora Kinase A | Aurora | 75% | Potential Off-Target |
| Aurora Kinase B | Aurora | 68% | Potential Off-Target |
| FLT3 | RTK | 45% | Low Activity |
| VEGFR2 | RTK | 32% | Low Activity |
| p38α (MAPK14) | CMGC | 15% | Negligible Activity |
| CDK2/cyclin A | CMGC | 10% | Negligible Activity |
| ... (89 other kinases) | Various | <10% | No significant inhibition |
Interpretation of Results:
As expected, Mps-1 Inhibitor-1 shows near-complete inhibition of its primary target, Mps-1. However, the screen also reveals significant inhibitory activity (>50%) against Aurora Kinases A and B. This is a critical finding, as Aurora kinases are also key mitotic regulators, and their inhibition could contribute to both the efficacy and the toxicity profile of the compound. The activity against other kinases like FLT3 and VEGFR2 is minimal at this concentration and less likely to be physiologically relevant, though this should be confirmed.
Quantitative Validation: IC50 Determination for Off-Target Hits
Following the primary screen, dose-response enzymatic assays were performed to determine the IC50 values for the primary target and the identified off-targets.
Table 2: Comparative IC50 Values for Mps-1 Inhibitor-1
| Kinase Target | IC50 (nM) | Selectivity Ratio (IC50 Off-Target / IC50 Mps-1) |
| Mps-1 (TTK) | 5 | - |
| Aurora Kinase A | 150 | 30-fold |
| Aurora Kinase B | 210 | 42-fold |
Analysis of Selectivity:
The IC50 data confirms the off-target activity against Aurora kinases. Mps-1 Inhibitor-1 is 30-fold more selective for Mps-1 over Aurora A and 42-fold more selective over Aurora B. While this represents a reasonable selectivity window, it is crucial information for designing subsequent cellular and in vivo studies. For instance, at concentrations high enough to achieve full Mps-1 inhibition in a cellular context, partial inhibition of Aurora kinases may occur. This dual activity could be synergistic, antagonistic, or simply lead to off-target toxicity, a hypothesis that must be tested empirically.
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
To ensure the trustworthiness and reproducibility of the quantitative data, a robust and well-validated assay format is essential. The ADP-Glo™ Kinase Assay (Promega) is a widely used method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Principle of the Assay:
Caption: Principle of the ADP-Glo™ Kinase Assay.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Mps-1 Inhibitor-1 in 100% DMSO.
-
Perform a serial dilution series in DMSO to create stock concentrations for the dose-response curve (e.g., from 1 mM to 100 nM).
-
Further dilute these stocks into the appropriate kinase assay buffer to achieve the final desired assay concentrations, ensuring the final DMSO concentration is constant across all wells (typically ≤1%).
-
-
Kinase Reaction Setup (384-well plate format):
-
To each well, add 2.5 µL of kinase solution (e.g., recombinant human Aurora A in kinase buffer).
-
Add 2.5 µL of the diluted Mps-1 Inhibitor-1 or vehicle control (DMSO in buffer).
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mix (e.g., Kemptide peptide substrate and 25 µM ATP).
-
Incubate for 60 minutes at 30°C. Include "no kinase" and "no substrate" controls.
-
-
Signal Generation and Detection:
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to all wells. This will deplete any remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP produced in the first step back into ATP.
-
Incubate for 30 minutes at room temperature to allow the luciferase reaction to stabilize.
-
Measure luminescence using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis:
-
Normalize the data by setting the vehicle control (maximum kinase activity) to 100% and the "no kinase" control to 0%.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Directions
The comprehensive selectivity profiling of Mps-1 Inhibitor-1 reveals a potent on-target activity with a well-defined, albeit notable, off-target profile against Aurora kinases A and B. The 30- to 40-fold selectivity window is a crucial parameter that must guide the design of future experiments.
Key Takeaways for Researchers:
-
Broad Screening is Essential: A wide initial screen is non-negotiable for uncovering unexpected off-target activities.
-
Quantification is Key: IC50 determination is required to understand the potency of off-target effects and establish a selectivity ratio.
-
Cellular Confirmation: The next logical step is to perform cellular target engagement assays (e.g., NanoBRET™) to confirm that the observed off-target inhibition occurs in a physiological context and at relevant compound concentrations.
-
Phenotypic Consequences: Ultimately, the biological consequence of this dual Mps-1/Aurora inhibition must be investigated. Does it lead to enhanced anti-proliferative effects, or does it introduce liabilities such as increased toxicity in non-cancerous cells?
By following a rigorous, multi-tiered approach to selectivity profiling, drug development professionals can build a comprehensive understanding of their compound's mechanism of action, anticipate potential safety issues, and make more informed decisions as they advance therapeutic candidates toward the clinic.
References
- PubChem. Mps-1 inhibitor-1.
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A Comparative Guide to Purity Assessment Methods for Synthesized 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine
Introduction: The Imperative of Purity in Drug Development
In the landscape of pharmaceutical development, the absolute purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For a novel synthesized molecule such as 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine, a compound with potential therapeutic applications, rigorous purity assessment is a non-negotiable step. Impurities, which can arise from starting materials, by-products of side reactions, intermediates, or degradation products, can have unintended and potentially harmful pharmacological or toxicological effects.[1][2]
Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, such as ICH Q3A(R2), mandate a thorough characterization of any impurity present at levels above established thresholds (typically ≥0.05% to 0.1%).[3][4][5] This necessitates not only the detection and quantification of impurities but also their structural elucidation and toxicological qualification.[4] A failure to establish a comprehensive impurity profile can lead to significant delays in the drug development pipeline and potential rejection of regulatory submissions.
This guide provides a comparative analysis of essential analytical techniques for assessing the purity of this compound. We will delve into the causality behind the selection of these methods, presenting them as an integrated, multi-faceted strategy. The objective is to build a self-validating analytical workflow that provides an unambiguous and defensible purity profile for this promising API.
The Orthogonal Approach: A Strategy for Unimpeachable Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. Each method interrogates the sample based on different physicochemical principles. A robust purity assessment, therefore, relies on an orthogonal approach , where multiple, disparate techniques are employed to corroborate findings and ensure no impurities are overlooked.[6][7] For instance, a chromatographic method separates based on polarity, while a spectroscopic method quantifies based on magnetic properties, and a thermal method assesses purity based on melting behavior. This strategy minimizes the risk of co-eluting impurities or non-chromophoric substances going undetected, providing a holistic and trustworthy purity value.
Caption: Orthogonal workflow for comprehensive API purity assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Detection
HPLC is the cornerstone of purity analysis in the pharmaceutical industry.[8][9] For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.
Causality of Method Choice: The indazole core and benzyl group provide sufficient hydrophobicity to be retained on a non-polar stationary phase (like C18), while the amine and indazole nitrogens offer polarity. This balance allows for excellent separation from non-polar and highly polar impurities using a polar mobile phase (e.g., water/acetonitrile or water/methanol).[9] The aromatic nature of the molecule ensures strong UV absorbance, making a UV detector a sensitive and reliable choice for quantification.[10]
Key Performance Aspects:
-
Quantitative Purity: The primary output is the "area percent" purity, where the peak area of the API is expressed as a percentage of the total area of all detected peaks. This is a powerful, routine measure of purity.
-
Impurity Detection: HPLC excels at separating the API from structurally similar process-related impurities and degradation products.[11]
-
Method Validation: A validated HPLC method provides data on specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ), as mandated by ICH Q2(R2) guidelines.[12][13][14]
Experimental Protocol: RP-HPLC Method Development
-
Column Selection: Start with a robust, general-purpose C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). The C18 phase provides the necessary hydrophobicity for retaining the analyte.
-
Mobile Phase Selection:
-
Aqueous (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water. The acidic modifier is crucial; it protonates the amine group, preventing peak tailing and improving peak shape.
-
Organic (B): Acetonitrile (ACN) or Methanol (MeOH). ACN often provides better resolution and lower backpressure.
-
-
Wavelength Selection: Dissolve a small amount of the API in the mobile phase and acquire a UV spectrum. For this compound, a detection wavelength around 220-230 nm is expected to provide high sensitivity for both the API and potential impurities.[15]
-
Gradient Elution Development:
-
Perform a rapid "scouting" gradient (e.g., 5% to 95% B in 15 minutes) to determine the approximate elution time of the API.
-
Based on the scouting run, design a shallower gradient around the elution time of the API to maximize resolution between the main peak and any closely eluting impurities. A typical gradient might be: 10-40% B over 20 minutes, then ramp to 95% B to wash the column, and re-equilibrate at 10% B.
-
-
Optimization: Adjust the flow rate (typically 1.0 mL/min), column temperature (e.g., 30 °C), and injection volume (e.g., 5-10 µL) to achieve optimal chromatography: a sharp, symmetrical API peak with good resolution from all other peaks.
-
System Suitability: Before analysis, perform system suitability tests (e.g., five replicate injections of a standard) to ensure the system is performing correctly. Key parameters include retention time RSD (<1%), peak area RSD (<2%), and tailing factor (0.8-1.5).
Liquid Chromatography-Mass Spectrometry (LC-MS): The Key to Impurity Identification
While HPLC-UV can quantify impurities, it provides no structural information. LC-MS is the definitive technique for this purpose, coupling the separation power of HPLC with the mass-analyzing capability of a mass spectrometer.[16][17] This is essential for meeting ICH requirements for impurity identification.[18][19]
Causality of Method Choice: By interfacing the HPLC system with a mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF), we can obtain the exact mass of the API and each impurity peak.[18] This high-resolution mass data allows for the generation of a molecular formula.[19] Furthermore, by inducing fragmentation (MS/MS), a unique fragmentation pattern is generated, which acts as a "fingerprint" to elucidate the impurity's structure, often revealing how it differs from the parent API.[16]
Caption: Workflow for structural elucidation of impurities via LC-MS.
Quantitative NMR (qNMR) Spectroscopy: The Absolute Purity Arbiter
NMR spectroscopy is unparalleled for structural elucidation, and its quantitative application (qNMR) is a powerful orthogonal method for purity determination.[20][21] Unlike HPLC's relative area percent method, qNMR provides an absolute purity value (e.g., %w/w) by comparing the integral of an analyte's signal to that of a certified, high-purity internal standard.[7][22][23]
Causality of Method Choice: The principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[22] By accurately weighing both the analyte and a stable, non-interfering internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube, we can use a simple ratio of integrals, molar masses, and weights to calculate a highly accurate, absolute purity value. This method is non-destructive and less dependent on the physical properties (like UV absorbance) of impurities, many of which may not be detected by HPLC.[7][23]
Key Experimental Considerations for qNMR:
-
Internal Standard Selection: The standard must be of high, certified purity (>99.9%), stable, non-volatile, and have at least one sharp proton signal that does not overlap with any signals from the analyte or its impurities.
-
Relaxation Delay (d1): To ensure complete relaxation of all protons between scans (a prerequisite for accurate integration), a long relaxation delay is critical. This is typically set to 5 times the longest T1 relaxation time of the protons being quantified.
-
Data Processing: Careful phasing and baseline correction are essential for accurate integration.
Differential Scanning Calorimetry (DSC): A Thermodynamic Approach to Purity
DSC provides a unique, thermodynamic-based assessment of purity for crystalline solids.[24] It is considered an absolute method as it does not require calibration standards of the substance being analyzed.[25]
Causality of Method Choice: This technique is based on the van't Hoff equation, which describes the melting point depression and broadening of a substance caused by the presence of soluble impurities.[26] A pure crystalline compound will exhibit a sharp, well-defined melting endotherm. As impurity levels increase, the onset of melting occurs at a lower temperature, and the melting range broadens.[24][27] By analyzing the shape of the melting peak, the mole percent purity of the bulk material can be calculated.
Limitations:
-
The compound must be crystalline and thermally stable, not decomposing upon melting.[25]
-
It is only effective for detecting impurities that are soluble in the molten API.
-
The method is generally suitable for compounds that are already highly pure (>98.5 mol%).[25]
Elemental Analysis (EA): The Fundamental Compositional Check
Elemental analysis is a fundamental technique that determines the mass fractions of carbon, hydrogen, nitrogen, and other elements (like sulfur or halogens) in a sample.[28][29]
Causality of Method Choice: By combusting a small, precisely weighed amount of the sample, the resulting gases (CO₂, H₂O, N₂) are measured. The experimental weight percentages of C, H, and N are then compared to the theoretical values calculated from the molecular formula of this compound. A close agreement (typically within ±0.4%) provides strong evidence that the bulk of the sample consists of the target compound and is free from significant quantities of impurities with different elemental compositions.[30] It is an excellent orthogonal check against both chromatographic and spectroscopic methods.
Comparative Summary of Purity Assessment Methods
| Method | Principle | Information Provided | Strengths | Limitations |
| HPLC-UV | Chromatographic Separation | Relative purity (% area), number of impurities, retention times. | High sensitivity, high throughput, excellent for routine QC, validated method.[9] | Relative quantification, requires UV-active impurities, risk of co-elution. |
| LC-MS | Separation & Mass Analysis | Molecular weight and structural fragments of impurities. | Definitive impurity identification, high sensitivity, and specificity.[17][18] | Complex instrumentation, semi-quantitative without standards. |
| qNMR | Nuclear Magnetic Resonance | Absolute purity (% w/w), structural confirmation. | Absolute method, orthogonal to chromatography, detects non-UV active impurities.[7][23] | Lower sensitivity than HPLC, requires pure internal standard, longer analysis time. |
| DSC | Thermal Analysis | Purity (mol %) based on melting point depression. | Absolute method for bulk purity, no standard required.[25] | Only for crystalline, stable compounds; insensitive to insoluble impurities.[27] |
| Elemental Analysis | Combustion & Detection | Elemental composition (%C, H, N). | Confirms molecular formula, orthogonal to other methods.[30] | Insensitive to isomeric impurities, requires high purity for meaningful data. |
Conclusion
The purity assessment of this compound is a critical process that demands a rigorous, multi-faceted analytical strategy. Relying on a single method is insufficient to build the comprehensive purity profile required for drug development and regulatory submission. By employing an orthogonal approach—using HPLC-UV for routine quantification, LC-MS for definitive impurity identification, qNMR for absolute purity determination, DSC for bulk crystalline purity, and Elemental Analysis for compositional verification—researchers can establish a self-validating and unimpeachable dataset. This integrated workflow not only ensures the quality and safety of the API but also provides the robust, scientifically-grounded evidence necessary to confidently advance a new chemical entity through the development pipeline.
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- Utyanov, D. A., et al. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. Theory and practice of meat processing, 6(2), 118-127.
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- Podolska, M., et al. (2007). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 64(3), 193-199.
- Obmińska-Mrukowicz, B., & Szczepański, M. (2004). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Bulletin of the Veterinary Institute in Pulawy, 48, 203-207.
- In J Pharm Sci. (2024). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
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A Comparative Analysis of the In Vitro and In Vivo Efficacy of the 5-(3,5-Difluorobenzyl)-1H-indazole Pharmacophore
Introduction
The landscape of targeted cancer therapy is continually evolving, with a significant focus on the development of potent and selective kinase inhibitors. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous approved anti-cancer agents.[1][2] This guide provides a detailed comparative analysis of the in vitro and in vivo efficacy of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine and its derivatives. While primarily recognized as a key intermediate in the synthesis of Entrectinib, a potent pan-Trk, ROS1, and ALK inhibitor, recent research has highlighted the 5-(3,5-difluorobenzyl)-1H-indazole moiety itself as a crucial pharmacophore for dual ALK/ROS1 inhibition.[3][4]
This document will delve into the preclinical data that underscores the therapeutic potential of this chemical entity. We will examine its efficacy in various experimental models, compare its performance against established ALK/ROS1 inhibitors, and provide detailed protocols for the key assays used in its evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and advancement of novel oncology therapeutics.
The ALK/ROS1 Signaling Axis: A Key Target in Oncology
Anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) are receptor tyrosine kinases that, when constitutively activated through chromosomal rearrangements, act as potent oncogenic drivers in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[3] These fusion proteins activate downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation. The inhibition of these kinases is a clinically validated strategy for treating ALK/ROS1-positive tumors.
Caption: ALK/ROS1 Signaling Pathway and Point of Inhibition.
In Vitro Efficacy: From Kinase Inhibition to Cellular Apoptosis
The initial assessment of a potential kinase inhibitor involves rigorous in vitro testing to determine its potency and selectivity. For the 5-(3,5-difluorobenzyl)-1H-indazole pharmacophore, these evaluations have demonstrated significant promise.
A recent study focusing on this key structural motif synthesized a series of derivatives, with compound X4 emerging as a lead candidate. In biochemical assays, X4 exhibited potent inhibitory activity against both ALK and ROS1 kinases.[3] This was further validated in cellular models, where X4 demonstrated strong anti-proliferative effects against the H2228 NSCLC cell line, which harbors an EML4-ALK fusion.[3] Furthermore, treatment with X4 led to a dose-dependent induction of apoptosis in these cells, confirming its cancer-killing potential.[3]
The final drug product, Entrectinib , which is derived from this compound, also shows potent in vitro activity. It has been reported to have IC50 values ranging from 0.1 to 1.7 nM against TrkA/B/C, ROS1, and ALK.[4] In cellular assays, Entrectinib effectively inhibits the proliferation of tumor cell lines driven by fusions of these kinases, inducing cell-cycle arrest and apoptosis.[5][6]
Comparative In Vitro Potency
The following table summarizes the in vitro inhibitory concentrations (IC50) of the 5-(3,5-difluorobenzyl)-1H-indazole derivative (X4) and Entrectinib compared to other approved ALK/ROS1 inhibitors.
| Compound | Target Kinase | H2228 Cell Line (ALK+) IC50 (µM) | Reference(s) |
| X4 | ALK | 0.034 ± 0.002 | [3] |
| ROS1 | - | [3] | |
| Entrectinib | ALK | 0.012 | [7] |
| ROS1 | 0.007 | [7] | |
| Crizotinib | ALK | ~0.02 | [8][9] |
| ROS1 | ~0.03 | [9] | |
| Lorlatinib | ALK | - | [10][11] |
| ROS1 | - | [10][11] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented is for comparative purposes.
Experimental Protocol: Cellular Proliferation (MTT) Assay
The Methylthiazolyldiphenyl-tetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., H2228) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., X4, Entrectinib) and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[12]
Caption: In Vitro Cellular Proliferation Assay Workflow.
In Vivo Efficacy: Demonstrating Anti-Tumor Activity in Preclinical Models
The translation of in vitro potency to in vivo anti-tumor activity is a critical step in drug development. The 5-(3,5-difluorobenzyl)-1H-indazole pharmacophore has shown considerable potential in this regard.
In a xenograft model using the H2228 cell line, the derivative X4 achieved a tumor inhibition rate of 54.71%, demonstrating its significant in vivo anti-cancer efficacy.[3] This is a strong indication that the core pharmacophore is capable of exerting a therapeutic effect in a complex biological system.
Entrectinib has been extensively studied in various in vivo models. In xenografts of KM12 colorectal carcinoma cells, which are driven by a TPM3-TRKA fusion, Entrectinib treatment resulted in potent, dose-dependent tumor growth inhibition.[6] Similarly, in ROS1-dependent tumor models, Entrectinib administration led to the complete regression of tumors.[7] Importantly, Entrectinib has also shown significant activity against intracranial tumors, a critical feature for treating brain metastases, which are common in ALK/ROS1-positive NSCLC.[13][14]
Comparative In Vivo Efficacy
The table below provides a comparison of the in vivo efficacy of Entrectinib and other ALK/ROS1 inhibitors in clinical settings.
| Compound | Indication | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference(s) |
| Entrectinib | ROS1+ NSCLC | 77% | 19.0 months | [7] |
| Crizotinib | ALK+ NSCLC | 60% | 8.1 months | [8] |
| ROS1+ NSCLC | 62.7% | 9.4 months | [15][16] | |
| Lorlatinib | ALK+ NSCLC (pre-treated) | 32.8% | 11.2 months | [10][17] |
| ROS1+ NSCLC (pre-treated) | 47.6% | 10.0 months | [10] |
Note: Clinical trial data is presented for approved drugs. ORR and PFS can vary based on the patient population and line of therapy.
Experimental Protocol: Tumor Xenograft Model
Xenograft studies in immunodeficient mice are a standard method for evaluating the in vivo efficacy of anti-cancer compounds.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 H2228 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound (e.g., X4, Entrectinib) and vehicle control according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a maximum allowable size.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.[18]
Caption: In Vivo Tumor Xenograft Study Workflow.
Conclusion
The available preclinical data strongly supports the 5-(3,5-difluorobenzyl)-1H-indazole moiety as a highly effective pharmacophore for the dual inhibition of ALK and ROS1 kinases. While this compound is primarily known as an intermediate, the potent in vitro and in vivo activity of its direct derivatives and the final drug product, Entrectinib, highlight the intrinsic therapeutic potential of this core structure.
The demonstrated efficacy in both cellular and animal models, coupled with the clinical success of Entrectinib, provides a solid foundation for the further development of novel anti-cancer agents based on this indazole scaffold. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers dedicated to advancing the next generation of targeted oncology therapies.
References
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- Amatu, A., et al. (2016). Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model. Cancer Letters.
- The Oncology Nurse. (2017). Next-Generation ALK/ROS1 Inhibitor Lorlatinib Shows Strong, Durable Responses in Advanced NSCLC.
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- Todaro, A., et al. (2018). In vitro and clinical investigations to determine the drug-drug interaction potential of entrectinib, a small molecule inhibitor of neurotrophic tyrosine receptor kinase (NTRK). Cancer Chemotherapy and Pharmacology.
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- Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
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A comparative study of different synthesis methods for 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine
Introduction
5-(3,5-Difluorobenzyl)-1H-indazol-3-amine is a key intermediate in the synthesis of several pharmacologically active molecules, most notably as a building block for the potent tyrosine kinase inhibitor, Entrectinib. The efficient and scalable synthesis of this indazole derivative is therefore of significant interest to researchers in medicinal chemistry and drug development. This guide provides an in-depth comparative analysis of the two primary synthetic routes to this compound: a Grignard-based approach and a Suzuki coupling strategy. By examining the mechanistic underpinnings, experimental protocols, and practical considerations of each method, this document aims to equip researchers with the necessary insights to select the most suitable synthesis for their specific needs.
Comparative Analysis of Synthetic Strategies
The selection of a synthetic route is a critical decision in any chemical campaign, governed by factors such as yield, scalability, cost, and safety. Here, we present a head-to-head comparison of the Grignard and Suzuki coupling approaches to this compound.
| Feature | Grignard-Based Synthesis | Suzuki Coupling-Based Synthesis |
| Starting Materials | 1-bromo-3,5-difluorobenzene, 2-fluoro-5-formylbenzonitrile | 5-bromo-2-fluorobenzonitrile, (3,5-difluorobenzyl)boronic acid ester |
| Key C-C Bond Formation | Grignard Reaction | Suzuki Coupling |
| Overall Yield | Moderate | Good to Excellent |
| Scalability | Moderate; Grignard reactions can be sensitive to scale-up. | Generally good; Suzuki couplings are well-established for large-scale synthesis. |
| Cost of Reagents | Generally lower cost for Grignard reagents and precursors. | Palladium catalysts and boronic acid esters can be more expensive. |
| Safety Considerations | Grignard reagents are highly reactive and moisture-sensitive. | Palladium catalysts can be toxic and require careful handling. |
| Versatility | Less versatile for generating a library of analogues. | Highly versatile; a wide range of boronic acids are commercially available. |
Method 1: The Grignard-Based Synthesis
This synthetic pathway constructs the target molecule through a convergent approach, forming the crucial carbon-carbon bond via a Grignard reaction. The synthesis proceeds in three main steps.
Mechanistic Insights
The key transformation in this route is the nucleophilic addition of a Grignard reagent, formed from 1-bromo-3,5-difluorobenzene, to the electrophilic carbonyl carbon of 2-fluoro-5-formylbenzonitrile. This is followed by a halogenation step to introduce a leaving group, which facilitates the final cyclization with hydrazine hydrate to form the indazole ring. The cyclization is a classic method for indazole synthesis, proceeding through a condensation and subsequent intramolecular nucleophilic aromatic substitution.
Caption: Workflow for the Grignard-based synthesis.
Experimental Protocol
Step 1: Synthesis of (2-cyano-4-fluorophenyl)(3,5-difluorophenyl)methanol
-
In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are stirred in anhydrous tetrahydrofuran (THF).
-
A solution of 1-bromo-3,5-difluorobenzene in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent. The reaction mixture is gently heated to maintain a steady reflux.
-
After the Grignard reagent has formed, the mixture is cooled, and a solution of 2-fluoro-5-formylbenzonitrile in anhydrous THF is added dropwise at a low temperature (e.g., 0 °C).
-
The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude alcohol.
Step 2: Synthesis of 2-fluoro-5-((3,5-difluorophenyl)(halo)methyl)benzonitrile
-
The crude alcohol from the previous step is dissolved in an appropriate solvent (e.g., dichloromethane).
-
A halogenating agent, such as thionyl chloride or phosphorus tribromide, is added dropwise at a controlled temperature.
-
The reaction is stirred until the starting material is consumed (monitored by TLC).
-
The reaction mixture is carefully quenched and worked up to isolate the halogenated intermediate.
Step 3: Synthesis of this compound
-
The halogenated intermediate is dissolved in a suitable solvent, and hydrazine hydrate is added.
-
The reaction mixture is heated to reflux for several hours.
-
Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction.
-
The crude product is purified by recrystallization or column chromatography to afford this compound.
Method 2: The Suzuki Coupling-Based Synthesis
This alternative route employs a palladium-catalyzed Suzuki cross-coupling reaction to form the key benzylic C-C bond. This method is often favored for its high functional group tolerance and reliability.
Mechanistic Insights
The synthesis commences with the formation of 5-bromo-1H-indazol-3-amine from 5-bromo-2-fluorobenzonitrile and hydrazine hydrate. The core of this strategy is the Suzuki coupling reaction.[1] The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the organoboron species and subsequent reductive elimination to form the desired C-C bond and regenerate the catalyst.
Caption: Workflow for the Suzuki coupling-based synthesis.
Experimental Protocol
Step 1: Synthesis of 5-bromo-1H-indazol-3-amine
-
5-bromo-2-fluorobenzonitrile is dissolved in a suitable solvent, and hydrazine hydrate is added.
-
The reaction mixture is heated to reflux for a short period (e.g., 20-30 minutes).[1]
-
After cooling, the product precipitates and is collected by filtration, washed, and dried to yield 5-bromo-1H-indazol-3-amine with high purity.[1]
Step 2: Synthesis of this compound
-
In a reaction vessel, 5-bromo-1H-indazol-3-amine, (3,5-difluorobenzyl)boronic acid ester (e.g., the pinacol ester), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., cesium carbonate) are combined in a suitable solvent system (e.g., 1,4-dioxane and water).[1]
-
The mixture is degassed and heated under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS.
-
The reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography to give the final product.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the indazole and the difluorobenzyl group, as well as the methylene protons of the benzyl group and the amine protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
-
HPLC: High-performance liquid chromatography can be used to assess the purity of the final compound.
Conclusion
Both the Grignard-based and Suzuki coupling-based syntheses offer viable routes to this compound. The choice between the two will largely depend on the specific requirements of the project. The Grignard route may be more cost-effective for large-scale production due to the lower cost of the starting materials. However, the Suzuki coupling approach offers greater versatility for the synthesis of analogues and may be more reliable and easier to optimize on a laboratory scale. Researchers should carefully consider the factors outlined in this guide to make an informed decision on the most appropriate synthetic strategy.
References
- Preparation method of 3-amino-5-(3, 5-difluorobenzyl)-1H-indazole. CN114264661A.
- Wang, C.; Zhu, M.; Long, X.; Wang, Q.; Wang, Z.; Ouyang, G.
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The Indazole Backbone: A Comparative Analysis of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine in Kinase Inhibition
In the landscape of modern oncology, the quest for highly selective and potent kinase inhibitors remains a cornerstone of targeted therapy. Within this pursuit, the indazole scaffold has emerged as a privileged structure, capable of forming key interactions within the ATP-binding pockets of various kinases. This guide delves into the bioactivity of a specific indazole derivative, 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine, and its role as a pivotal pharmacophore in the development of dual anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitors. Through a comparative analysis with established drugs and a detailed exploration of experimental methodologies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's significance and potential.
The Rise of Indazoles in Kinase Inhibition
Indazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antibacterial, and notably, antitumor effects[1][2]. Their structural resemblance to purine bases allows them to act as ATP-competitive inhibitors, effectively blocking the signaling cascades that drive cancer cell proliferation and survival. The 1H-indazole-3-amine core, in particular, has been identified as an effective hinge-binding fragment in several potent kinase inhibitors[3].
This compound: A Key Pharmacophore for ALK/ROS1 Inhibition
Recent research has highlighted 5-(3,5-difluorobenzyl)-1H-indazole as a crucial active structural motif for the dual inhibition of ALK and ROS1, two receptor tyrosine kinases whose aberrant fusion proteins are well-established oncogenic drivers in non-small cell lung cancer (NSCLC) and other malignancies[4][5]. The compound this compound serves as a key intermediate in the synthesis of potent inhibitors targeting these kinases[6][7].
A study focused on designing dual-target 2-morpholinobenzamide derivatives identified a compound, designated as X4 , which incorporates the 5-(3,5-difluorobenzyl)-1H-indazole moiety. This compound demonstrated significant inhibitory activity against both ALK and ROS1 kinases, as well as potent anti-proliferative effects in a lung cancer cell line harboring an ALK fusion[4].
Comparative Bioactivity Analysis
To contextualize the potency of the this compound scaffold, we will compare the bioactivity of its derivative, X4, with the FDA-approved dual ALK/ROS1 inhibitor, Entrectinib. Entrectinib itself is a derivative of a 5-benzyl-1H-indazol-3-amine core, underscoring the importance of this foundational structure[8].
| Compound/Drug | Target Kinase | Biochemical IC₅₀ (nM) | Cell Line | Cellular IC₅₀ (µM) |
| X4 | ALK | 512[4] | H2228 (NSCLC, ALK-fusion) | 0.034[4] |
| ROS1 | 766[4] | |||
| Entrectinib | ALK | 12[9] | NCI-H2228 (NSCLC, ALK-fusion) | 0.068[9] |
| ROS1 | 7[9] | |||
| TrkA | 1[5] | |||
| TrkB | 3[5] | |||
| TrkC | 5[5] | |||
| Crizotinib | ALK | ~50 (in lymphoma cells)[6] | ||
| ROS1 | 1.7[10] |
Analysis of Bioactivity Data:
The data clearly positions the this compound scaffold as a promising foundation for the development of potent kinase inhibitors. While the derivative X4 exhibits lower biochemical potency against ALK and ROS1 compared to Entrectinib, its cellular activity in the H2228 lung cancer cell line is remarkably potent, with an IC₅₀ value of 34 nM. This suggests excellent cell permeability and target engagement in a cellular context. The sub-micromolar biochemical activity of X4 validates the 5-(3,5-difluorobenzyl)-1H-indazole moiety as a key pharmacophore for ALK/ROS1 inhibition[4].
Entrectinib, a pan-Trk, ROS1, and ALK inhibitor, demonstrates potent, low nanomolar inhibition against its target kinases in biochemical assays[5][9]. Its cellular activity against the ALK-dependent H2228 cell line is also in the nanomolar range[9]. Crizotinib, another FDA-approved inhibitor, also shows potent inhibition of ROS1[10]. The comparative data underscores the therapeutic potential of optimizing derivatives of the this compound scaffold to achieve even greater potency and selectivity.
Mechanism of Action: Targeting the ALK/ROS1 Signaling Pathways
Both ALK and ROS1 are receptor tyrosine kinases that, upon fusion with various partner proteins, become constitutively active, leading to the activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis. The primary signaling cascades activated by ALK and ROS1 fusions include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways[2][6][10]. Kinase inhibitors based on the this compound scaffold act by competitively binding to the ATP-binding site of the kinase domain of ALK and ROS1, thereby preventing their autophosphorylation and the subsequent activation of these oncogenic signaling pathways.
Caption: ALK/ROS1 Signaling Pathway and Inhibition.
Experimental Methodologies
The bioactivity data presented in this guide is typically generated through a combination of biochemical and cellular assays. Understanding the principles behind these assays is crucial for interpreting the data and designing further experiments.
Biochemical Kinase Inhibition Assay
Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase. A common method is the ADP-Glo™ Kinase Assay.
Caption: Biochemical Kinase Inhibition Assay Workflow.
Protocol: ADP-Glo™ Kinase Assay
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., derivatives of this compound) in an appropriate buffer.
-
Kinase Reaction: In a 384-well plate, add the purified ALK or ROS1 kinase enzyme to each well containing the test compound.
-
Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP. Incubate at room temperature for a specified period (e.g., 1 hour).
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction back to ATP, which then drives a luciferase-luciferin reaction, producing light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cellular Proliferation Assay (MTT Assay)
Cellular assays are critical for evaluating a compound's efficacy in a more biologically relevant context, taking into account factors like cell permeability and off-target effects. The MTT assay is a widely used colorimetric assay to assess cell viability.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., H2228) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of next-generation kinase inhibitors, particularly for the dual targeting of ALK and ROS1. The demonstrated potent cellular activity of its derivatives highlights the therapeutic potential of this chemical series. Further optimization of this scaffold could lead to the discovery of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties, ultimately benefiting patients with cancers driven by ALK and ROS1 fusions. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to build upon in their drug discovery efforts.
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A Comparative Guide to Pan-Trk Inhibitors for NTRK Fusion-Positive Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the TRK Pathway in Oncology
The landscape of precision oncology has been significantly reshaped by the identification of neurotrophic tyrosine receptor kinase (NTRK) gene fusions as oncogenic drivers across a wide array of tumor types. These chromosomal rearrangements result in the formation of chimeric Tropomyosin receptor kinase (Trk) fusion proteins (TrkA, TrkB, and TrkC), which are constitutively active and drive tumor cell proliferation and survival through downstream signaling cascades like the MAPK and PI3K/AKT pathways. This discovery has paved the way for "tumor-agnostic" therapies, with pan-Trk inhibitors demonstrating remarkable efficacy in patients with NTRK fusion-positive cancers, irrespective of the tumor's tissue of origin.
While the specific compound 5-(3,5-difluorobenzyl)-1H-indazol-3-amine has been identified as a key pharmacophore in the development of ALK/ROS1 dual inhibitors, its role as a pan-Trk inhibitor is not well-documented in publicly available literature. Therefore, this guide will focus on a detailed comparison of the leading, clinically validated pan-Trk inhibitors: the first-generation agents Larotrectinib and Entrectinib , and the next-generation inhibitor Repotrectinib . This guide provides a comprehensive analysis of their biochemical potency, selectivity, cellular activity, and clinical performance, supported by detailed experimental methodologies to inform preclinical and clinical research strategies.
The Trk Signaling Pathway and Mechanism of Inhibition
Under normal physiological conditions, Trk receptors are activated by neurotrophins, leading to receptor dimerization and autophosphorylation. This initiates downstream signaling crucial for neuronal development and function. In NTRK fusion-positive cancers, the fusion event leads to ligand-independent dimerization and constitutive kinase activity, driving oncogenesis. Pan-Trk inhibitors are small molecules designed to compete with ATP for binding to the kinase domain of Trk proteins, thereby blocking the initial phosphorylation step and shutting down these aberrant downstream signals.
Figure 1: Simplified Trk signaling pathway and the mechanism of pan-Trk inhibitors.
Comparative Analysis of Leading Pan-Trk Inhibitors
The selection of a pan-Trk inhibitor for research or clinical application depends on a nuanced understanding of its potency, selectivity, and ability to overcome potential resistance mechanisms.
First-Generation Inhibitors: Larotrectinib and Entrectinib
Larotrectinib is a highly selective inhibitor of all three Trk proteins.[1] Its high specificity minimizes off-target effects, contributing to a generally favorable safety profile.[2] Entrectinib is a multi-kinase inhibitor with potent activity against Trk, ROS1, and ALK kinases.[3] This broader spectrum can be advantageous in cancers driven by ROS1 or ALK fusions but may also lead to a different toxicity profile.[3]
Next-Generation Inhibitor: Repotrectinib
Repotrectinib was rationally designed to be a compact, macrocyclic inhibitor that can overcome resistance mutations that emerge during treatment with first-generation inhibitors, particularly solvent front mutations.[4][5] It is a potent inhibitor of ROS1, TRK, and ALK kinases.[4]
Biochemical Potency and Kinase Selectivity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The data below summarizes the biochemical IC50 values for each inhibitor against the Trk family and other relevant kinases.
| Inhibitor | TrkA (IC50, nM) | TrkB (IC50, nM) | TrkC (IC50, nM) | ROS1 (IC50, nM) | ALK (IC50, nM) |
| Larotrectinib | 5-11 | 5-11 | 5-11 | >1000 | >1000 |
| Entrectinib | 1.2 | 0.1 | 0.1 | 0.2 | 1.6 |
| Repotrectinib | <0.2 | <0.2 | <0.2 | 0.07 | ~1.1 |
Note: IC50 values are compiled from various preclinical studies and may vary depending on the specific assay conditions. Data primarily sourced from preclinical characterizations.[1][4][6]
Cellular Activity
Cell-based assays provide a more physiologically relevant context for evaluating inhibitor efficacy. The following table presents IC50 values from proliferation assays using cancer cell lines harboring NTRK fusions.
| Inhibitor | Cell Line (Fusion) | Antiproliferative IC50 (nM) |
| Larotrectinib | KM12 (TPM3-NTRK1) | ~25 |
| Entrectinib | KM12 (TPM3-NTRK1) | ~1.3 |
| Repotrectinib | Ba/F3 (LMNA-NTRK1) | <0.2 |
Note: Cellular IC50 values are highly dependent on the cell line and assay conditions. Data sourced from various preclinical studies.[6][7]
Clinical Efficacy in NTRK Fusion-Positive Solid Tumors
The ultimate measure of an inhibitor's performance is its clinical efficacy. The following data is from key clinical trials in TKI-naïve patient populations.
| Inhibitor | Trial(s) | Overall Response Rate (ORR) | Median Duration of Response (DOR, months) |
| Larotrectinib | Pooled Phase I/II | 75-80%[2][8] | Not Reached (at time of initial analysis)[2] |
| Entrectinib | STARTRK-1/2, ALKA | 57-61%[9][10] | 10.4 - 20.0[3][10] |
| Repotrectinib | TRIDENT-1 | 58%[11][12] | Not Estimable (at time of analysis)[11] |
A key advantage of Repotrectinib is its demonstrated efficacy in patients previously treated with other TRK inhibitors. In the TRIDENT-1 trial, patients with NTRK fusion-positive tumors who had prior TRK TKI therapy showed an ORR of 50%, with a median DOR of 9.9 months.[11][12]
Key Experimental Methodologies
Reproducible and robust experimental data are the foundation of drug development. Below are detailed protocols for essential assays used to characterize and compare pan-Trk inhibitors.
General Workflow for Preclinical Evaluation
A systematic approach is crucial for identifying and validating promising inhibitor candidates. The workflow typically begins with biochemical assays to confirm direct enzyme inhibition, followed by cell-based assays to assess activity in a biological context, and finally, in vivo models to evaluate efficacy and safety in a whole organism.
Caption: General experimental workflow for preclinical Trk inhibitor evaluation.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the in vitro potency (IC50) of an inhibitor against purified Trk kinases by measuring the amount of ADP produced.
Causality: This assay directly measures the inhibitor's ability to block the catalytic activity of the kinase, which is the fundamental mechanism of action for ATP-competitive inhibitors. The ADP-Glo™ system is a robust, luminescence-based method that quantifies kinase activity.[13]
Protocol:
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).
-
Prepare recombinant TrkA, TrkB, or TrkC enzyme in Kinase Buffer.
-
Prepare a suitable substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in Kinase Buffer. The ATP concentration should be at or near the Km for the enzyme.
-
Perform serial dilutions of the test inhibitor in Kinase Buffer (final DMSO concentration should be ≤1%).
-
-
Kinase Reaction (384-well plate format):
-
Add 1 µL of inhibitor solution or vehicle (DMSO) to appropriate wells.
-
Add 2 µL of the Trk enzyme solution to each well.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[14]
-
Incubate for 40 minutes at room temperature.[14]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[14]
-
Incubate for 30-60 minutes at room temperature.[14]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable non-linear regression model.
-
Cell-Based Proliferation/Viability Assay (CellTiter-Glo®)
Objective: To assess the effect of a Trk inhibitor on the viability of cancer cells harboring an NTRK fusion.
Causality: This assay measures the downstream biological consequence of Trk inhibition. A reduction in cell viability, indicated by a decrease in cellular ATP levels, validates that the biochemical inhibition of the Trk target translates into an anti-proliferative or cytotoxic effect in a relevant cellular context.[15]
Protocol:
-
Cell Culture:
-
Culture a cancer cell line with a known NTRK fusion (e.g., KM12 colorectal cancer cells with a TPM3-NTRK1 fusion) in the appropriate medium supplemented with serum.
-
-
Assay Procedure (96-well plate format):
-
Seed cells at a predetermined density (e.g., 2,000-5,000 cells/well) in a 96-well opaque-walled plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor or a vehicle control.
-
Incubate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in the well (e.g., add 100 µL reagent to 100 µL of medium).[16]
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[16]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Determine the cellular IC50 value by plotting the dose-response curve and using a non-linear regression model.
-
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a Trk inhibitor in a living organism.
Causality: This model provides a complex biological system to assess the inhibitor's pharmacokinetics, pharmacodynamics, and overall anti-tumor activity, bridging the gap between in vitro data and potential clinical performance.
Protocol:
-
Animal Model:
-
Use immunocompromised mice (e.g., athymic nude or NSG mice) to prevent rejection of human tumor cells. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[17]
-
-
Tumor Implantation:
-
Subcutaneously inject human cancer cells with a known NTRK fusion (e.g., KM12 cells) into the flank of the mice.
-
Monitor the mice regularly and allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize mice into treatment and control (vehicle) groups.
-
Administer the Trk inhibitor via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule.
-
Measure tumor dimensions (length and width) with calipers at regular intervals (e.g., twice weekly).
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Data Analysis:
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Plot the mean tumor volume ± SEM for each group over time to generate tumor growth curves.
-
At the end of the study, calculate the percentage of tumor growth inhibition (TGI) to quantify the efficacy of the compound.
-
Conclusion
The development of pan-Trk inhibitors represents a landmark achievement in precision oncology. First-generation inhibitors like the highly selective Larotrectinib and the multi-kinase inhibitor Entrectinib have demonstrated profound and durable responses in patients with NTRK fusion-positive cancers. The next-generation inhibitor Repotrectinib offers a potent option designed to address acquired resistance, a critical challenge in targeted therapy. For researchers and drug developers, the choice of inhibitor depends on the specific research question or clinical context, balancing factors of potency, selectivity, and the potential for resistance. The standardized experimental protocols provided in this guide offer a robust framework for the head-to-head evaluation of these and future pan-Trk inhibitors, ensuring the generation of high-quality, reproducible data to advance the field.
References
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- OncLive. (2024). Repotrectinib Adds to the Treatment Armamentarium for NTRK+ Advanced Solid Tumors.
- Demetri, G. D., et al. (2020). Entrectinib in patients with advanced or metastatic NTRK fusion-positive solid tumours: integrated analysis of three phase 1-2 trials. The Lancet Oncology, 21(2), 291-300.
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- Drilon, A., et al. (2018). Repotrectinib (TPX-0005) Is a Next-Generation ROS1/TRK/ALK Inhibitor That Potently Inhibits ROS1/TRK/ALK Solvent-Front Mutations. Cancer Discovery, 8(10), 1227-1236.
- ResearchGate. (2025). Repotrectinib (TPX-0005) Is a Next-Generation ROS1/TRK/ALK Inhibitor That Potently Inhibits ROS1/TRK/ALK Solvent- Front Mutations.
- Kummar, S., et al. (2021). Impact of Disease Evolution on Efficacy Outcomes From Larotrectinib in Patients With Locally Advanced or Metastatic Tropomyosin Receptor Kinase Fusion–Positive Solid Tumors. JCO Precision Oncology, 5, 1599-1608.
- Targeted Oncology. (2024). Repotrectinib Earns FDA Priority Review in NTRK+ Advanced Solid Tumors.
- Bristol Myers Squibb. (2023). Updated Data from TRIDENT-1 Trial Show Durable Efficacy Benefits with Repotrectinib for Patients with Locally Advanced or Metastatic ROS1-Positive Non-Small Cell Lung Cancer.
- Marcus, L., et al. (2021). FDA Approval Summary: Entrectinib for the Treatment of NTRK gene Fusion Solid Tumors. Clinical Cancer Research, 27(4), 928-932.
- Smith, K. S., et al. (2018). Antitumor Activity of Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor, in ETV6-NTRK3–Positive Acute Myeloid Leukemia. Molecular Cancer Therapeutics, 17(2), 455-463.
- Ossiform. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds.
- Ardini, E., et al. (2022). Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations. Molecular Cancer Therapeutics, 21(6), 903-914.
- Wirth, L. J., et al. (2022). Efficacy and safety of larotrectinib in patients with TRK fusion-positive thyroid carcinoma. Annals of Oncology, 33(4), 415-424.
- Targeted Oncology. (2018). Larotrectinib Induces 80% ORR in Advanced NTRK+ Solid Tumors.
- U.S. Food and Drug Administration. (2018). FDA approves larotrectinib for solid tumors with NTRK gene fusions.
- Drilon, A., et al. (2024). Repotrectinib: Redefining the therapeutic landscape for patients with ROS1 fusion‐driven non‐small cell lung cancer. Cancer, 130(20), 3231-3242.
- Belli, C., et al. (2019). Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence. Therapeutic Advances in Medical Oncology, 11, 1758835919841932.
- American Health & Drug Benefits. (2019). Repotrectinib, an Investigational TKI, Elicits Responses in Patients with Advanced NSCLC and ROS1 Alterations.
- Smith, K. S., et al. (2018). Antitumor Activity of Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor, in ETV6-NTRK3-Positive Acute Myeloid Leukemia. Molecular Cancer Therapeutics, 17(2), 455-463.
- ISPOR. (n.d.). The Potential Long-term Comparative Effectiveness of Larotrectinib vs. Repotrectinib for Treatment of NTRK Gene Fusion.
- Anderson, M. J., et al. (2022). Comparative Effectiveness of Larotrectinib and Entrectinib for TRK Fusion Cancer. The American Journal of Managed Care, 28(2 Suppl), S23-S30.
- Targeted Oncology. (2021). Experts Compare Efficacy of Larotrectinib and Entrectinib in NTRK Fusion+ Cancers.
- Anderson, M. J., et al. (2022). Comparative effectiveness of larotrectinib and entrectinib for TRK fusion cancer. The American journal of managed care, 28(2 Suppl), S23-S30.
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- Ou, S. H. I., et al. (2017). Activity of Entrectinib in a Patient With the First Reported NTRK Fusion in Neuroendocrine Cancer. Journal of the National Comprehensive Cancer Network, 15(5), 589-594.
- Agaram, N. P., et al. (2023). Generating in vitro models of NTRK-fusion mesenchymal neoplasia as tools for investigating kinase oncogenic activation and response to targeted therapy.
- Garcia-Foncillas, J., et al. (2022). Indirect Treatment Comparison of Larotrectinib versus Entrectinib in Treating Patients with TRK Gene Fusion Cancers. Current Oncology, 29(4), 2256-2268.
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- Drilon, A., et al. (2022). Updated efficacy and safety of entrectinib in NTRK fusion-positive non-small cell lung cancer. Lung Cancer, 169, 14-19.
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Benchmarking Novel BCR-ABL Kinase Inhibitors: A Comparative Guide for Drug Discovery Professionals
In the landscape of targeted cancer therapy, the development of BCR-ABL tyrosine kinase inhibitors (TKIs) stands as a paradigm of success, transforming Chronic Myeloid Leukemia (CML) from a fatal disease into a manageable condition for many.[1] The continuous evolution of resistance, however, necessitates the discovery of novel inhibitors. This guide provides a comprehensive framework for benchmarking a new chemical entity, using the hypothetical compound 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine , against established BCR-ABL inhibitors.
The constitutively active BCR-ABL fusion protein, a product of the Philadelphia chromosome translocation, is the pathogenic driver in CML and a subset of Acute Lymphoblastic Leukemia (ALL).[1] It activates a cascade of downstream signaling pathways, leading to uncontrolled cell proliferation and survival.[1][2][3] TKIs function by competitively binding to the ATP-binding site of the ABL kinase domain, thereby blocking substrate phosphorylation and inhibiting downstream signaling.[1][3]
This guide will delve into the critical experiments and data required to position a novel inhibitor within the existing therapeutic armamentarium, which includes Imatinib, Nilotinib, Dasatinib, Bosutinib, and Ponatinib.
The BCR-ABL Signaling Axis and TKI Intervention
The BCR-ABL oncoprotein promotes leukemogenesis through the activation of several key downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[2] Tyrosine kinase inhibitors are designed to abrogate this aberrant signaling.
Caption: Workflow for an in vitro BCR-ABL kinase inhibition assay.
Protocol: ADP-Glo™ Kinase Assay
This commercially available luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase inhibition. [4]
-
Reagent Preparation: Prepare serial dilutions of This compound and control inhibitors (Imatinib, etc.) in the appropriate buffer. Prepare a solution of purified recombinant BCR-ABL (wild-type and T315I mutant), a suitable substrate (e.g., Abltide), and ATP.
-
Kinase Reaction: In a 384-well plate, add 1 µL of the inhibitor solution, 2 µL of the enzyme solution, and 2 µL of the ATP/substrate solution. [4]Incubate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. [4]4. Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature. [4]5. Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Proliferation/Viability Assay
This assay assesses the effect of the inhibitor on the proliferation and viability of CML cell lines that are dependent on BCR-ABL activity.
Protocol: MTT Assay
The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability. [5]
-
Cell Seeding: Seed CML cell lines (e.g., K562 for wild-type BCR-ABL, and Ba/F3 cells engineered to express T315I mutant BCR-ABL) in a 96-well plate at a density of approximately 1 x 10^4 cells per well. [6]2. Compound Treatment: Add serial dilutions of This compound and control inhibitors to the wells. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [6]4. Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals. [7]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. [6]6. Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Target Engagement and Downstream Signaling Inhibition Assay
This assay confirms that the inhibitor engages its target within the cell and blocks downstream signaling. Western blotting for the phosphorylation of CrkL (a direct substrate of BCR-ABL) is a common method. [8][9] Protocol: Western Blot for Phospho-CrkL
-
Cell Treatment and Lysis: Treat K562 cells with varying concentrations of This compound for 2-4 hours. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane. [10]4. Immunoblotting: Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-CrkL (Tyr207) overnight at 4°C. [11]5. Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. [10]6. Analysis: Re-probe the membrane with an antibody for total CrkL or a loading control (e.g., β-actin) to ensure equal protein loading. Quantify the band intensities to determine the concentration-dependent inhibition of CrkL phosphorylation.
Concluding Remarks
By systematically applying these well-established experimental protocols, researchers can effectively benchmark the performance of a novel compound like This compound . The resulting data on enzymatic inhibition, cellular potency, and on-target activity will provide a clear and objective comparison to the existing arsenal of BCR-ABL inhibitors, thereby informing its potential for further preclinical and clinical development. This structured approach ensures scientific rigor and provides the necessary data to make informed decisions in the drug discovery pipeline.
References
- Patsnap Synapse. (2024, June 21). What are Bcr-Abl inhibitors and how do they work?
- Raza, A., & Borthakur, G. (2016). Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias. Clinical Lymphoma, Myeloma & Leukemia, 16(1), 1-10.
- Selleck Chemicals. Nilotinib | Bcr-Abl inhibitor | CAS 641571-10-0.
- Patsnap Synapse. (2024, June 21). What are Bcr-Abl T315I inhibitors and how do they work?
- Tariq, M. A., & Podgorski, I. (2015). Cardiotoxicity of the BCR-ABL1 tyrosine kinase inhibitors: emphasis on ponatinib. Journal of Hematology & Oncology, 8, 1-11.
- Kizaki, M., et al. (2011). Efficacy of Ponatinib Against ABL Tyrosine Kinase Inhibitor Resistant Leukemia Cells. Blood, 118(21), 4413.
- Nicolini, F. E., et al. (2015). The BCR-ABL T315I mutation compromises survival in chronic phase chronic myelogenous leukemia patients resistant to tyrosine kinase inhibitors, in a matched pair analysis. Haematologica, 100(5), 625-631.
- Selleck Chemicals. Nilotinib | ≥99%(HPLC) | Selleck | Bcr-Abl 阻害剤.
- National Cancer Institute. Definition of T315I mutation - NCI Dictionary of Cancer Terms.
- Chan, W. W., Wise, S. C., Kaufman, M. D., Ahn, Y. M., Ensinger, C. L., Haack, T., ... & Miller, W. T. (2011). The ins and outs of Bcr-Abl inhibition. Molecular and cellular biology, 31(16), 3282-3293.
- National Center for Biotechnology Information. (n.d.). Chronic Myeloid Leukemia and the T315I BCR::ABL1 Mutation.
- American Society of Hematology. (2019). The ''Gatekeeper'' Mutation T315I in BCR/ABL Confers Additional Oncogenic Activities to Philadelphia Chromosome Positive Leukemia. Blood, 134(Supplement_1), 5196.
- Carter, T. A., Wodicka, L. M., Shah, N. P., Velasco, A. M., Fabian, M. A., Fabbro, D., ... & Deininger, M. W. (2005). Nilotinib: a novel, selective tyrosine kinase inhibitor. Blood, 105(1), 254-260.
- Brave, M., et al. (2010). Dasatinib in chronic myeloid leukemia: a review. Therapeutic Advances in Hematology, 1(1), 39-51.
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- American Society of Hematology. (2023). Discovery of Potent and Selective Next-Generation Pan-BCR-ABL Inhibitors for the Treatment of CML and Ph+ ALL. Blood, 142(Supplement 1), 3326.
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- Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540-3549.
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Safety Operating Guide
5-(3,5-Difluorobenzyl)-1H-indazol-3-amine proper disposal procedures
An In-Depth Guide to the Proper Disposal of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine
As researchers and drug development professionals, our work with novel compounds like this compound (CAS No. 1108745-30-7) pushes the boundaries of science. This compound, a key intermediate in the synthesis of the targeted cancer therapeutic Entrectinib, represents a significant tool in medicinal chemistry.[1][2][3] However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. The proper disposal of this and any chemical is not a mere procedural afterthought; it is a critical component of rigorous scientific practice and regulatory compliance.
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound. Moving beyond a simple checklist, it delves into the causality behind each recommendation, grounding every step in established safety protocols and regulatory standards from bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Part 1: Hazard Identification and Essential Safety
Before any handling or disposal, a thorough understanding of the compound's specific hazards is paramount. This initial assessment dictates the necessary precautions to protect laboratory personnel and the environment.
According to its Safety Data Sheet (SDS), this compound is classified with a specific primary hazard.[4][5][6][7]
Table 1: GHS Hazard Profile for this compound
| Hazard Class & Category | Pictogram | Signal Word | Hazard Statement |
| Skin Sensitization, Sub-category 1A | GHS07 (Exclamation Mark) | Warning | H317: May cause an allergic skin reaction.[4][5][7] |
This classification as a skin sensitizer is the primary driver for the stringent handling protocols that follow. Repeated or prolonged contact can lead to an allergic response. Therefore, all handling and disposal operations must be conducted with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[4][8]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Inspect gloves before use and use proper removal technique to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.[8]
-
Skin and Body Protection: A lab coat is essential. Ensure no skin is exposed.[8] For handling larger quantities, consider additional impervious clothing.[4]
-
Respiratory Protection: All handling of the solid compound should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.[5][7][9] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator is required.[4][8]
Part 2: The Core of Disposal: Waste Segregation
The molecular structure of this compound—specifically the presence of two fluorine atoms on the benzyl ring—places it in the category of halogenated organic compounds .[9][10] This is the single most important factor determining its disposal pathway.
The Causality Behind Segregation: Disposal facilities often use high-temperature incineration for halogenated organic wastes.[11] The combustion of these compounds can produce acidic gases (like hydrogen fluoride in this case), which require specialized "scrubbers" in the incinerator's exhaust system.[12][13] Mixing halogenated waste with non-halogenated waste contaminates the entire volume, forcing it all to be treated by the more complex and expensive halogenated-compatible process. Proper segregation is therefore both environmentally responsible and cost-effective.
The following decision workflow must be followed for any waste stream generated in the laboratory.
Caption: Waste segregation decision workflow.
Part 3: Step-by-Step Disposal Protocols
All disposal activities must comply with federal (EPA), state, and institutional regulations.[14][15][16] Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures.[9]
Protocol 3.1: Disposal of Unused or Expired Solid Compound
-
Containerization: Collect the solid waste in a designated, leak-proof container that is compatible with the chemical. The container must have a secure, tight-fitting lid.[8]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste ".[9] The label must also include the full chemical name: "This compound " and the approximate quantity.[8]
-
Storage: Keep the waste container closed at all times except when adding waste.[8][15] Store the container in a designated satellite accumulation area or a central hazardous waste storage area that is well-ventilated and secure.[8] Use secondary containment to prevent spills.[8]
-
Pickup: Arrange for disposal through your institution's EHS office.[9]
Protocol 3.2: Disposal of Contaminated Labware and PPE
-
Segregation: All items that have come into direct contact with this compound are considered hazardous waste.[8] This includes gloves, weigh paper, pipette tips, and contaminated wipes.
-
Containerization:
-
Non-Sharp Items: Place these in the same designated Halogenated Organic SOLID WASTE container as the unused solid compound.
-
Sharps: Needles, syringes, and contaminated broken glassware must be placed in a designated, puncture-proof sharps container.[17] This container must also be labeled as hazardous waste with the chemical contaminant's name.
-
-
Storage and Pickup: Follow the same storage and pickup procedures outlined in Protocol 3.1.
Protocol 3.3: Disposal of Liquid Waste (Solutions and Rinsates)
-
Collection: Collect all liquid waste containing the compound, including rinsates from cleaning glassware, in a designated Halogenated Organic LIQUID WASTE container.[9]
-
Compatibility: Ensure the waste container is made of a material compatible with the solvents being used. Do not use food-grade containers like milk jugs.[15]
-
Labeling: Label the container with "Hazardous Waste " and list all chemical components, including solvents and the full name "This compound ", with estimated concentrations or percentages.
-
Storage: Keep the container tightly sealed and stored in a well-ventilated area, within secondary containment.[8] Do not overfill containers.
-
Pickup: Arrange for disposal through your institution's EHS office.
Part 4: Emergency Procedures for Spills and Exposure
In the event of an accidental release, immediate and correct action is critical. These procedures are based on the compound's SDS.[4]
-
Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation or a rash occurs, seek medical attention.[4][5]
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[4]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[4]
-
Small Spills (Solid): Wearing full PPE, carefully sweep or scoop up the material, avoiding dust formation.[4][5] Place it in a labeled hazardous waste container for disposal. Clean the spill area with a suitable solvent (e.g., acetone), and collect the cleaning materials and rinsate as halogenated hazardous waste.[9]
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to the principles of hazard identification, rigorous segregation, proper containerization and labeling, and adherence to institutional protocols , researchers can effectively mitigate risks. Always treat this and all halogenated aromatic compounds as hazardous waste, and when in doubt, consult your institution's EHS department as the ultimate authority.[8][9]
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Personal protective equipment for handling 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine
Comprehensive Safety and Handling Guide: 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine
This guide provides essential safety protocols and logistical procedures for the handling and disposal of this compound (CAS No. 1108745-30-7), an intermediate used in the synthesis of pharmaceutical compounds such as Entrectinib.[1][2] Given its classification as a skin sensitizer, adherence to stringent safety measures is paramount to mitigate risks of allergic reactions and ensure a safe laboratory environment.[3][4][5]
Hazard Identification and Risk Assessment
The primary identified hazard associated with this compound is its potential to cause an allergic skin reaction (H317: May cause an allergic skin reaction).[3][4][5] While comprehensive toxicological data is limited, the precautionary principle dictates that this compound should be handled with care to avoid skin and eye contact, as well as inhalation of its dust or fumes.[3][5]
Key Hazard Information:
| Hazard Statement | GHS Classification | Pictogram | Signal Word |
| H317: May cause an allergic skin reaction | Skin Sensitization, Sub-category 1A |
Source: Echemi Safety Data Sheet[3][4][5]
A thorough risk assessment should be conducted before commencing any work involving this compound, considering the quantity being handled, the nature of the procedure, and the potential for exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent exposure. The following table outlines the minimum required PPE, with the rationale for each selection.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[6] Double gloving is advised, especially when handling larger quantities or during procedures with a high risk of contamination.[7] Gloves should be inspected for any signs of degradation or perforation before use and changed regularly (e.g., every 30-60 minutes) or immediately upon contamination.[7] |
| Eyes | Safety glasses with side shields or goggles | Provides protection against splashes and airborne particles.[6] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing or dust generation.[6][8] |
| Body | Laboratory coat | A standard lab coat is required to protect against skin contact.[6] For procedures with a higher risk of contamination, a disposable, long-sleeved, seamless gown is recommended.[8] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[6] The type of respirator (e.g., N95) should be selected based on a formal risk assessment.[8] |
| Feet | Closed-toe shoes | Perforated shoes or sandals are not permitted in the laboratory.[9] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is essential for the safe handling of this compound.
3.1. Preparation and Engineering Controls:
-
Work Area: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Ventilation: Ensure adequate ventilation in the laboratory.[3][4]
-
PPE Check: Before commencing work, verify that all necessary PPE is available, in good condition, and properly worn.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.
3.2. Handling the Compound:
-
Don PPE: Wear all required PPE as detailed in the table above.
-
Avoid Dust Formation: Handle the solid material carefully to avoid the formation of dust.[3][5] Use appropriate tools, such as spatulas, for transferring the compound.
-
Weighing: If weighing the compound, do so within the chemical fume hood or in a balance enclosure.
-
Solution Preparation: When dissolving the solid, add the solvent to the solid slowly to prevent splashing.
3.3. In Case of a Spill:
-
Evacuate: Evacuate the immediate area.
-
Assess: If the spill is small and you are trained to handle it, proceed with caution. For large spills, evacuate the laboratory and notify the appropriate safety personnel.
-
PPE: Wear appropriate PPE, including respiratory protection.
-
Containment: Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[6]
-
Decontamination: Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
Caption: Workflow for responding to a chemical spill.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.[3][5]
4.1. Waste Segregation:
-
Halogenated Waste: As a fluorinated compound, this compound and any materials contaminated with it (e.g., gloves, weighing paper, disposable labware) should be disposed of in a designated, clearly labeled "Halogenated Organic Waste" container.[10]
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[11]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as halogenated waste. The rinsed container can then be disposed of as non-hazardous waste, or in accordance with institutional guidelines.
4.2. Waste Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.
-
Waste containers should be kept closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area until they are collected by environmental health and safety personnel.
Caption: Step-by-step chemical waste disposal process.
First Aid Measures
In the event of exposure, immediate action is necessary.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing and wash it before reuse.[3][4][5] If skin irritation or a rash occurs, seek medical attention.[3][4][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.[4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
